molecular formula C7H5BrN2S2 B2926160 4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS No. 34801-14-4

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Cat. No.: B2926160
CAS No.: 34801-14-4
M. Wt: 261.16
InChI Key: MMZHPDCFNLBMBY-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2S2 and its molecular weight is 261.16. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHPDCFNLBMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956282
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34801-14-4
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, offers a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, and explores its reactivity, particularly in cross-coupling reactions for the generation of diverse molecular libraries. Furthermore, this guide discusses the potential pharmacological relevance of this scaffold, drawing on the established biological activities of related 2-aminothiazole derivatives.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are foundational scaffolds in drug discovery.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure found in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a bromothiophene substituent at the 4-position of the thiazole ring introduces a versatile synthetic handle, allowing for further molecular elaboration and the exploration of structure-activity relationships (SAR). This compound (CAS No. 34801-14-4) represents a key building block for the development of novel therapeutic agents.[5] This guide aims to be a comprehensive resource for researchers working with or considering this compound for their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrN₂S₂PubChem
Molecular Weight 261.16 g/mol [5]
CAS Number 34801-14-4[5]
Appearance Expected to be a solidGeneral Knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge
Storage Sealed in a dry environment at 2-8°C is recommended[5]

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[2] For the synthesis of this compound, the key precursors are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 2-acetyl-5-bromothiophene.

Synthesis_Workflow A 2-Acetyl-5-bromothiophene B Bromination (e.g., Br2 in Acetic Acid) A->B Step 1 C 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one (α-haloketone) B->C D Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux) C->D Step 2 E This compound (Target Compound) D->E

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[9]

Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

  • In a fume hood, dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add bromine (1.0 equivalent) dropwise to the solution at room temperature with constant stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum to yield the α-haloketone intermediate.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of sodium carbonate (5% Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]

  • Collect the precipitate by vacuum filtration, wash the filter cake with water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the thiophene and thiazole rings. A singlet for the thiazole proton (C5-H) is anticipated. The two protons on the bromothiophene ring will likely appear as doublets due to coupling. A broad singlet corresponding to the -NH₂ protons of the amine group will also be present.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the thiophene and thiazole rings. The carbon atoms attached to bromine and sulfur will have distinct chemical shifts.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for the functional groups present:

  • N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the primary amine.

  • C=N stretching: A peak around 1600-1650 cm⁻¹ from the thiazole ring.

  • C-S stretching: Bands in the fingerprint region (600-800 cm⁻¹) indicative of the thiophene and thiazole rings.

  • C-Br stretching: A sharp absorption in the lower frequency region (500-600 cm⁻¹).

3.3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the 2-amino group, the thiazole ring, and the bromo-substituent on the thiophene ring.

Reactions of the 2-Amino Group

The primary amine at the 2-position of the thiazole ring is a nucleophilic center and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[10]

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the activating amino group.

Cross-Coupling Reactions

The bromine atom on the thiophene ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of large libraries of compounds for biological screening.

Suzuki_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 4-(5-Arylthiophen-2-yl)thiazol-2-amine C->D

Caption: Suzuki cross-coupling for derivatization.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, suggesting that this compound and its derivatives are promising candidates for drug discovery programs.

  • Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.[4]

  • Anticancer Agents: The thiazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[10]

  • Anti-inflammatory Activity: Substituted thiazoles have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

  • Kinase Inhibitors: The 2-aminothiazole scaffold can act as a hinge-binding motif in many protein kinases, making it a valuable core for the design of kinase inhibitors for various therapeutic indications.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its multiple reactive sites allow for extensive chemical derivatization. The proven pharmacological relevance of the 2-aminothiazole scaffold makes this compound and its future derivatives highly attractive for the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of thiophene and thiazole rings in a single molecular framework presents a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core structure of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a molecule of significant interest for drug discovery. We will delve into its structural elucidation, propose a detailed synthetic pathway based on established chemical principles, and explore its potential therapeutic applications by examining the biological activities of structurally related compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Thiophene-Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs.[2] Among these, sulfur and nitrogen-containing heterocycles, such as thiophene and thiazole, have garnered considerable attention due to their diverse biological activities.[1][3] The 2-aminothiazole core, in particular, is a privileged structure found in numerous clinically approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The thiophene ring is another key pharmacophore, with numerous FDA-approved drugs containing this moiety.[2][6] The incorporation of a thiophene ring can enhance lipophilicity and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[7]

The combination of these two powerful pharmacophores in the this compound scaffold creates a molecule with significant potential for therapeutic applications. The bromo-substituent offers a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Molecular Structure and Characterization

The core structure of this compound consists of a 2-aminothiazole ring linked at the 4-position to a 5-bromothiophen ring.

Molecular Formula: C₇H₅BrN₂S₂[8]

Molecular Weight: 261.16 g/mol [9]

IUPAC Name: 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine[8]

CAS Number: 34801-14-4[9]

Structural Diagram

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH₂~7.2br s
Thiazole C5-H~7.0-7.2s
Thiophene H~7.1-7.4d
Thiophene H~7.5-7.7d

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
Thiazole C2 (C-NH₂)~168
Thiazole C4~145
Thiazole C5~105
Thiophene C2'~140
Thiophene C3'~125
Thiophene C4'~130
Thiophene C5' (C-Br)~112

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3200Medium
C-H stretch (aromatic)3100-3000Medium
C=N stretch (thiazole)1640-1610Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-N stretch1350-1250Strong
C-S stretch800-600Medium
C-Br stretch600-500Medium

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Key fragmentation patterns would likely involve cleavage of the bond between the two heterocyclic rings and fragmentation of the thiophene and thiazole rings.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via a Hantzsch thiazole synthesis, a well-established and reliable method for the formation of the thiazole ring. A plausible synthetic route, adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine, is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination of Acetylthiophene cluster_step2 Step 2: Hantzsch Thiazole Synthesis start 2-Acetyl-5-bromothiophene reagent1 Bromine (Br₂) in a suitable solvent (e.g., acetic acid or chloroform) start->reagent1 intermediate1 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one reagent1->intermediate1 reagent2 Thiourea in a suitable solvent (e.g., ethanol) intermediate1->reagent2 product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one (α-Halo Ketone Intermediate)

  • Rationale: The Hantzsch synthesis requires an α-haloketone. This step involves the bromination of the methyl group of 2-acetyl-5-bromothiophene. The use of bromine in a suitable solvent is a standard method for α-bromination of ketones.

  • Procedure:

    • Dissolve 2-acetyl-5-bromothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water until neutral, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Synthesis of this compound

  • Rationale: This is the key cyclocondensation step where the α-bromo ketone reacts with thiourea to form the 2-aminothiazole ring. The reaction is typically carried out in a protic solvent like ethanol under reflux.

  • Procedure:

    • To a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask, add thiourea (1.2 equivalents).

    • Reflux the reaction mixture for several hours (monitoring by TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free amine.

    • Filter the precipitated solid, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Potential Therapeutic Applications and Biological Context

While specific biological activity data for this compound is not extensively reported, the well-established pharmacological profiles of the 2-aminothiazole and thiophene scaffolds provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several anticancer agents.[10] Derivatives of 4-phenyl-thiazol-2-amine have demonstrated significant anticancer activity against various cancer cell lines, including breast cancer.[11] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The thiophene moiety is also present in several anticancer drugs.[2] The combination of these two pharmacophores in the target molecule makes it a promising candidate for anticancer drug discovery.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[12] They have been shown to be effective against a range of bacteria and fungi. The 2-aminothiazole moiety is a common feature in many antimicrobial compounds. The lipophilic nature of the bromothiophene substituent may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated potent anti-inflammatory properties.[5] The anti-inflammatory drug Meloxicam, for instance, contains a thiazole ring. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The thiophene-thiazole scaffold could potentially interact with these enzymes and exhibit anti-inflammatory effects.

Workflow for Biological Evaluation

Biological_Evaluation cluster_screening Initial Screening cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound screen1 Anticancer Screening (e.g., MTT assay on various cancer cell lines) start->screen1 screen2 Antimicrobial Screening (e.g., MIC determination against bacteria and fungi) start->screen2 screen3 Anti-inflammatory Screening (e.g., COX inhibition assay) start->screen3 hit Active 'Hit' Compound screen1->hit screen2->hit screen3->hit sar Structure-Activity Relationship (SAR) Studies hit->sar derivatives Synthesis of Analogs sar->derivatives lead Optimized Lead Compound sar->lead derivatives->sar in_vivo In Vivo Efficacy Studies lead->in_vivo tox Toxicology and ADME Profiling lead->tox

Caption: A conceptual workflow for the biological evaluation of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. Its structure, combining the pharmacologically rich 2-aminothiazole and bromothiophene moieties, suggests a high potential for diverse biological activities, particularly in the areas of oncology, infectious diseases, and inflammation. While further experimental studies are needed to fully elucidate its properties and therapeutic potential, this in-depth technical guide provides a solid foundation for researchers interested in exploring this intriguing molecule. The proposed synthetic route offers a practical approach to obtaining the compound for further investigation, and the predicted spectroscopic data will aid in its characterization. The exploration of this and related thiophene-thiazole derivatives is a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to the Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 4-(5-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around the classic Hantzsch thiazole synthesis, a reliable method for constructing the 2-aminothiazole core. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the rationale behind the selection of reagents and reaction conditions. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded approach to the preparation of this valuable building block.

Introduction and Strategic Overview

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as a versatile pharmacophore, engaging in various biological interactions, makes it a cornerstone of modern drug design. When coupled with a substituted thiophene ring, as in the case of this compound, the resulting molecule offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The bromine atom, in particular, serves as a convenient handle for subsequent cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce further molecular diversity.[1]

The synthetic strategy detailed herein is centered on the Hantzsch thiazole synthesis, one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][3] This approach involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[4] The overall synthesis is a three-step process beginning from the commercially available starting material, 2-acetylthiophene.

The logical flow of the synthesis is as follows:

  • Electrophilic Bromination: Selective bromination of 2-acetylthiophene at the C5 position of the thiophene ring to yield 1-(5-bromothiophen-2-yl)ethan-1-one.

  • α-Halogenation: Bromination of the methyl group of the ketone to form the key intermediate, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

  • Hantzsch Cyclocondensation: Reaction of the α-bromoketone with thiourea to construct the final 2-aminothiazole ring system.

This pathway is selected for its reliability, high yields, and the relative accessibility of the required reagents and intermediates.

Synthesis_Workflow A 2-Acetylthiophene B 1-(5-Bromothiophen-2-yl)ethan-1-one A->B Step 1: Ring Bromination (NBS, Acetonitrile/DCM) C 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one B->C Step 2: α-Bromination (Br₂, Chloroform) D This compound C->D Step 3: Hantzsch Synthesis (Thiourea, Ethanol)

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 1-(5-Bromothiophen-2-yl)ethan-1-one

The initial step involves the regioselective bromination of 2-acetylthiophene. The thiophene ring is an electron-rich aromatic system, highly susceptible to electrophilic substitution. The acetyl group at the C2 position is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the C5 position. This inherent electronic preference allows for a highly selective bromination.

Reaction: 2-Acetylthiophene + N-Bromosuccinimide (NBS) → 1-(5-Bromothiophen-2-yl)ethan-1-one

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it easier and safer to handle. It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as polybromination.

  • Solvent: A mixture of acetonitrile and dichloromethane (DCM) is an effective solvent system. Acetonitrile helps to solubilize the starting materials, while DCM is a non-reactive solvent that facilitates the reaction.

Experimental Protocol:[1]

  • To a solution of 2-acetylthiophene (1.0 eq) in a 1:1 mixture of acetonitrile and dichloromethane, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(5-bromothiophen-2-yl)ethan-1-one as a solid.

Step 2: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

This step prepares the crucial α-haloketone intermediate required for the Hantzsch synthesis. The reaction involves the electrophilic substitution of a proton on the α-carbon of the ketone with bromine.[5]

Reaction: 1-(5-Bromothiophen-2-yl)ethan-1-one + Br₂ → 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

Causality of Experimental Choices:

  • Brominating Agent: Elemental bromine (Br₂) is the reagent of choice for α-bromination of ketones. The reaction is often performed in a suitable solvent that can facilitate the reaction and control its exothermicity.

  • Solvent: Chloroform is a common solvent for this transformation. It is relatively inert and effectively dissolves both the substrate and the bromine.[6] Using a solvent like acetic acid can also promote the reaction by catalyzing the enolization of the ketone, which is the reactive species.

Experimental Protocol:[6][7]

  • Dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in chloroform in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in chloroform dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has faded.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one is often used in the next step without further purification, as α-bromoketones can be lachrymatory and unstable to chromatography. If purification is necessary, recrystallization from a suitable solvent like ethanol can be performed.

Step 3: Hantzsch Thiazole Synthesis of this compound

This is the final, ring-forming step. The Hantzsch synthesis provides a direct and efficient route to 2-aminothiazoles from α-haloketones and thiourea.[8]

Reaction: 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one + Thiourea → this compound

Mechanistic Insight: The reaction proceeds via a well-established mechanism. First, the sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular condensation where one of the nitrogen atoms attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.[3]

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Ketone α-Bromoketone Intermediate Isothiouronium Salt Ketone->Intermediate Nucleophilic Attack (S on Cα) Thiourea Thiourea Thiourea->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization (N on C=O) Product 2-Aminothiazole Cyclized->Product Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol:[9][10]

  • To a solution of crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting α-bromoketone is consumed.

  • Cool the reaction mixture to room temperature. A solid product may precipitate.

  • Pour the mixture into cold water or a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction and precipitate the free amine.

  • Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Summary of Synthetic Protocol

StepStarting MaterialKey ReagentsSolventConditionsTypical Yield
1 2-AcetylthiopheneN-Bromosuccinimide (NBS)Acetonitrile/DCM0 °C to RT, 4-5 h80-90%
2 1-(5-Bromothiophen-2-yl)ethan-1-oneBromine (Br₂)Chloroform0 °C to RT, 1-2 h>90% (crude)
3 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-oneThioureaEthanolReflux (~80 °C), 3-4 h75-85%

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient three-step synthesis for this compound, commencing from 2-acetylthiophene. The pathway leverages the selectivity of electrophilic aromatic substitution and the robustness of the classic Hantzsch thiazole synthesis. Each step has been explained with respect to the underlying chemical principles and rationale for the chosen experimental conditions. The provided protocols are based on established literature procedures and offer a solid foundation for researchers to produce this valuable heterocyclic building block.[1][2][7] The final product is primed for further derivatization, particularly at the bromine position and the free amino group, opening extensive possibilities for the development of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS: 34801-14-4): A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of modern drug discovery, particularly within oncology and inflammation research, certain chemical motifs consistently emerge as "privileged scaffolds." These structures exhibit the inherent ability to bind to multiple biological targets with high affinity, serving as a robust foundation for the development of novel therapeutics. The 2-aminothiazole core is a prominent example of such a scaffold, forming the backbone of numerous biologically active compounds.[1][2] Its utility is underscored by its presence in approved drugs and a multitude of clinical and preclinical candidates. The subject of this guide, 4-(5-Bromothiophen-2-yl)thiazol-2-amine, embodies the potential of this privileged structure, integrating the established biological relevance of the 2-aminothiazole moiety with the distinct chemical properties of a brominated thiophene ring.

This technical guide provides a comprehensive overview of this compound (CAS: 34801-14-4) for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, provide a detailed, field-proven synthetic protocol, explore its putative biological activities with a focus on kinase inhibition, and present a standardized experimental workflow for its characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 34801-14-4[3]
Molecular Formula C₇H₅BrN₂S₂[4]
Molecular Weight 261.16 g/mol [4]
Appearance Off-white to yellow powderSupplier Data
Melting Point 189-191 °C[5]
LogP (predicted) 3.0[4]
Vapor Pressure (predicted) 2.34E-06 mmHg at 25°C[5][6]

Synthesis and Purification: A Modern Approach to the Hantzsch Thiazole Synthesis

The construction of the 2-aminothiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile reaction involving the condensation of an α-haloketone with a thiourea.[7] For the synthesis of this compound, the key starting materials are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea. The rationale behind this choice lies in its efficiency and the ready availability of the precursors.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the α-haloketone precursor, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

  • To a solution of 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.1 eq).[8]

  • The reaction can be initiated with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) and heated to reflux.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis. [10]

  • Dissolve the crude 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in a protic solvent such as ethanol.

  • To this solution, add thiourea (1.2 eq).[8]

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold ethanol, and then with a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • The crude product is then washed with water and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow start 1-(5-bromothiophen-2-yl)ethan-1-one precursor 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one start->precursor NBS, AIBN (cat.) Reflux product This compound precursor->product Ethanol Reflux thiourea Thiourea thiourea->product purification Purification (Recrystallization) product->purification

Caption: Synthetic workflow for this compound.

Putative Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

While specific biological data for this compound is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore in a number of kinase inhibitors.[11] This structural alert strongly suggests that the compound is likely to exhibit inhibitory activity against one or more protein kinases. The bromothiophene moiety can engage in halogen bonding and other interactions within the ATP-binding pocket, potentially conferring both potency and selectivity.

Based on the known targets of structurally similar 2-aminothiazole derivatives, we can hypothesize potential signaling pathways that may be modulated by this compound.

Potential Target Kinase Families and Associated Signaling Pathways

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[12] Their overexpression is linked to various cancers.[7] Inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in cancer cells.[13] A number of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent Aurora kinase inhibitors.[11]

Aurora_Kinase_Pathway aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B cytokinesis Cytokinesis aurora_b->cytokinesis compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine compound->aurora_a Inhibition compound->aurora_b Inhibition apoptosis Apoptosis centrosome->apoptosis spindle->apoptosis cytokinesis->apoptosis

Caption: Putative inhibition of the Aurora kinase signaling pathway.

  • Src-Family and Abl Kinases: The Src-family kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[14] The fusion protein BCR-Abl is the causative agent in chronic myeloid leukemia (CML).[5] Dual Src/Abl inhibitors, such as Dasatinib (which contains a 2-aminothiazole core), are effective treatments for CML.[15]

Src_Abl_Pathway bcr_abl BCR-Abl downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) bcr_abl->downstream src Src Family Kinases src->downstream compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine compound->bcr_abl Inhibition compound->src Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition of

Caption: Putative inhibition of the BCR-Abl/Src signaling pathway.

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development by promoting cell survival and inhibiting apoptosis.[1][16] It regulates several key signaling pathways, including Wnt, NF-κB, and PI3K/Akt.[17] The 2-aminothiazole scaffold has been identified in inhibitors of CK2.

CK2_Pathway cluster_pathways Pro-Survival Signaling ck2 CK2 wnt Wnt/β-catenin ck2->wnt pi3k_akt PI3K/Akt ck2->pi3k_akt nf_kb NF-κB ck2->nf_kb compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine compound->ck2 Inhibition apoptosis Apoptosis wnt->apoptosis Inhibition of pi3k_akt->apoptosis Inhibition of nf_kb->apoptosis Inhibition of

Caption: Putative inhibition of the CK2 signaling pathway.

Experimental Workflow: Kinase Inhibitor Profiling

To validate the putative biological activity of this compound, a systematic approach to kinase inhibitor profiling is essential. This workflow outlines the key experimental stages.

Kinase_Profiling_Workflow start Test Compound: This compound biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay panel_screen Kinase Panel Screening biochem_assay->panel_screen Identify initial hits cellular_assay Cell-Based Assays panel_screen->cellular_assay Confirm cellular activity target_validation Target Validation cellular_assay->target_validation Validate on-target effects in_vivo In Vivo Efficacy Studies target_validation->in_vivo

Caption: Experimental workflow for kinase inhibitor profiling.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (serial dilutions in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)

  • Microplates (384-well)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • In the wells of a microplate, add the kinase, the substrate, and the assay buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the Ki.

  • Incubate the plate at the optimal temperature (usually 30 °C or room temperature) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a compelling molecule for researchers in drug discovery. Its 2-aminothiazole core firmly places it within a class of compounds with proven efficacy as kinase inhibitors. While specific biological data for this compound remains to be published, the information presented in this guide provides a strong rationale for its investigation as a potential modulator of key signaling pathways in cancer and inflammatory diseases. The provided synthetic and experimental protocols offer a solid starting point for its synthesis, characterization, and biological evaluation. Future work should focus on comprehensive kinase profiling to identify its specific molecular targets, followed by cellular and in vivo studies to validate its therapeutic potential.

References

Biological activity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-(5-Bromothiophen-2-yl)thiazol-2-amine and Its Analogs

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a molecule of significant interest due to its structural similarity to other bioactive compounds. In the absence of direct studies on this specific molecule, this guide synthesizes findings from closely related 4-(thiophen-2-yl)thiazol-2-amine derivatives to infer its potential therapeutic applications. We delve into the prospective anti-inflammatory, anticancer, and antimicrobial properties, detailing the underlying mechanisms of action, proposing robust experimental protocols for their evaluation, and presenting data from analogous compounds to guide future research in this promising area of drug discovery.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1] The 2-aminothiazole moiety, in particular, is a common feature in compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2]

The subject of this guide, this compound, combines the 2-aminothiazole core with a 5-bromothiophene substituent. This structural combination is significant, as both thiazole and thiophene rings are known to contribute to the pharmacological profiles of various compounds. The bromine atom can further influence the molecule's properties, potentially enhancing its potency or altering its metabolic stability. While direct biological data for this compound is not extensively available in the public domain, a wealth of information on its structural analogs provides a strong foundation for predicting its biological potential.

Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives: A General Approach

The synthesis of 4-(thiophen-2-yl)thiazol-2-amine derivatives typically follows a well-established synthetic route known as the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the core structure, a common starting material is a 2-acetylthiophene derivative, which is first brominated to yield a 2-bromoacetylthiophene. This intermediate is then reacted with thiourea to form the 2-aminothiazole ring.

Experimental Protocol: A General Synthesis
  • Bromination of 2-Acetylthiophene: To a solution of the appropriate 2-acetylthiophene in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0°C with constant stirring. The reaction is typically allowed to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Formation of the Thiazole Ring: The resulting α-bromoacetylthiophene is then refluxed with thiourea in an alcoholic solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography to yield the desired 4-(thiophen-2-yl)thiazol-2-amine derivative.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:

Anti-inflammatory and Analgesic Activity

Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant anti-inflammatory and analgesic properties.[1][3] These effects are primarily attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][3]

Mechanism of Action: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. 5-LOX, on the other hand, catalyzes the production of leukotrienes, another class of inflammatory mediators. By inhibiting these enzymes, 4-(thiophen-2-yl)thiazol-2-amine derivatives can effectively reduce the production of pro-inflammatory molecules, thereby alleviating inflammation and pain.

Data from Analogous Compounds:

Compound DerivativeTargetIC50 (µM)
5d (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)5-LOX23.08[1][3]
5b (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)COX-139.64[1][3]
5f (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)COX-134.09[1][3]
5g (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)COX-125.81[1][3]
5a-5g (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives)COX-20.76 - 9.01[1][3]
Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays
  • Enzyme Preparation: Recombinant human COX-1, COX-2, and 5-LOX enzymes are commercially available.

  • Assay Procedure: The inhibitory activity of the test compound is determined using a colorimetric or fluorometric inhibitor screening assay kit according to the manufacturer's instructions. Briefly, the enzyme is incubated with the substrate (arachidonic acid) in the presence and absence of the test compound.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Thiazole_Derivative This compound (Proposed Inhibitor) Thiazole_Derivative->COX Inhibits Thiazole_Derivative->LOX Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives against various cancer cell lines.[4][5][6] The proposed mechanisms of action are diverse and often target multiple cellular pathways involved in cancer progression.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Similar to their anti-inflammatory effects, some thiazole derivatives may inhibit enzymes crucial for cancer cell survival and proliferation, such as lipoxygenases.

  • Tubulin Polymerization Inhibition: Some anticancer agents exert their effects by disrupting the microtubule network, which is essential for cell division. Thiazole-containing compounds have been investigated for their ability to inhibit tubulin polymerization.

  • Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Thiazole derivatives have been designed to target specific kinases involved in cancer cell growth and survival.

Data from Analogous Compounds:

Compound DerivativeCancer Cell LineIC50 (µM)
p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative)MCF7 (Breast)10.5[4]
4c, 4d, 8c (5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives)HCT-116 (Colon)3.80, 3.65, 3.16[5]
VIb-d (3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives with a thiazole-related scaffold)HeLa (Cervical)10.64 - 33.62[6]
4b (a 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative)MCF-7 (Breast)31.5
5 (a 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl) phenylacetate derivative)HepG2 (Liver)26.8
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

G cluster_workflow In Vitro Cytotoxicity Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Thiazole Derivative Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity

The 2-aminothiazole scaffold is present in several clinically used antimicrobial agents, and numerous derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2]

Potential Mechanisms of Action:

The antimicrobial mechanisms of thiazole derivatives are not fully elucidated but may involve:

  • Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of cell membrane integrity: Causing leakage of cellular contents and cell death.

Data from Analogous Compounds:

Several studies have demonstrated the antimicrobial activity of 4-(substituted-phenyl)-thiazol-2-amine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] For instance, certain derivatives have shown promising activity comparable to standard antibiotics like norfloxacin and fluconazole.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

  • Broth Microdilution Method: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a promising scaffold for the development of new therapeutic agents. The inferred anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a solid framework for such studies. Furthermore, structure-activity relationship (SAR) studies, exploring the impact of different substituents on the thiophene and thiazole rings, could lead to the discovery of more potent and selective drug candidates. Computational studies, such as molecular docking, can also be employed to predict the binding modes of these compounds with their biological targets and guide the design of new derivatives with improved pharmacological profiles.

References

Elucidating the Mechanism of Action for 4-(5-Bromothiophen-2-yl)thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 4-(5-Bromothiophen-2-yl)thiazol-2-amine. Recognizing the prevalence of the 2-aminothiazole and bromothiophene scaffolds in kinase inhibitor discovery, we propose a primary hypothesis centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details the scientific rationale for this hypothesis and presents a rigorous, multi-step experimental workflow designed to validate the target, characterize the mode of action, and confirm cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Rationale for Investigating this compound

The confluence of a 2-aminothiazole core with a bromothiophene moiety presents a compelling structural motif for investigation in drug discovery. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1] Thiophene rings are bioisosteres of phenyl rings, often incorporated to modulate physicochemical properties and enhance target engagement.[2] The bromine substituent offers a potential vector for specific halogen bonding interactions within a protein's active site, potentially increasing potency and selectivity.

Given this structural heritage, a logical starting point for elucidating the mechanism of action of this compound is to hypothesize its function as a protein kinase inhibitor . Specifically, compounds featuring similar thiazole frameworks have demonstrated potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory cytokine production.[3][4][5][6] Therefore, this guide will focus on a detailed workflow to investigate the compound's potential as a p38 MAPK inhibitor.

Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli and environmental stress.[7] Upon activation by upstream kinases, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38 MAPK a prime therapeutic target.[4]

We hypothesize that this compound functions as an ATP-competitive inhibitor of p38α MAPK. The planar heterocyclic system is predicted to occupy the adenine-binding region of the ATP pocket, with the 2-amino group forming key hydrogen bonds with the hinge region of the kinase. The bromothiophene moiety would likely project into the hydrophobic region of the active site, where the bromine atom could form a halogen bond with a backbone carbonyl oxygen, enhancing binding affinity.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS / Stress TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Activates) MK2 MK2 p38->MK2 Phosphorylates (Activates) TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_Protein Translation Compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine Compound->p38 Inhibits ATP Binding

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Validation Workflow

To rigorously test this hypothesis, a tiered experimental approach is recommended, moving from direct biochemical assays to more complex cellular models.

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Validation cluster_cellular Tier 2: Cellular Activity cluster_selectivity Tier 3: Selectivity & MoA Kinase_Assay In Vitro Kinase Assay (IC50 Determination) LPS_Assay Cell-Based LPS-Stimulated TNF-α Release Assay (EC50) Kinase_Assay->LPS_Assay Confirm Potency Western_Blot Target Engagement: Western Blot for p-MK2 LPS_Assay->Western_Blot Confirm Target Modulation Kinase_Panel Kinome-wide Selectivity Panel Western_Blot->Kinase_Panel Assess Selectivity Kinetics Enzyme Kinetics Study (ATP Competition) Kinase_Panel->Kinetics Define MoA

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 1: In Vitro Biochemical Assay

Objective: To determine the direct inhibitory activity of this compound against recombinant p38α MAPK and calculate the half-maximal inhibitory concentration (IC50).

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents and Materials:

    • Recombinant human p38α (MAPK14)

    • LanthaScreen™ Eu-anti-tag Antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

    • Test Compound: this compound, serially diluted in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate (low volume, black)

    • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Procedure:

    • Prepare a 2X solution of the kinase/antibody mixture in assay buffer.

    • Prepare a 4X solution of the test compound serial dilutions in assay buffer.

    • Prepare a 4X solution of the tracer in assay buffer.

    • Add 5 µL of the 2X kinase/antibody solution to each well of the 384-well plate.

    • Add 2.5 µL of each 4X test compound dilution to the appropriate wells. Include "no compound" (DMSO only) controls for maximum signal and "no kinase" controls for background.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (Acceptor/Donor).

    • Normalize the data using the "no compound" and "no kinase" controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the compound's potency in directly inhibiting p38α. A low micromolar or nanomolar IC50 would support the primary hypothesis.

ParameterExpected Value
IC50 Low µM to nM range
Tier 2: Cellular Target Engagement and Functional Activity

Objective: To confirm that the compound can penetrate the cell membrane, engage p38 MAPK, and inhibit its downstream signaling in a functional context.

Protocol: Western Blot for Phospho-MK2 in LPS-Stimulated THP-1 Cells

  • Reagents and Materials:

    • THP-1 human monocytic cell line.

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

    • Lipopolysaccharide (LPS).

    • Test Compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Culture THP-1 cells to a density of approximately 1x10^6 cells/mL.

    • Pre-treat cells with various concentrations of the test compound (or DMSO vehicle control) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes. Include an unstimulated control.

    • Harvest cells by centrifugation, wash with cold PBS, and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody against phospho-MK2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MK2 and GAPDH as loading controls.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated MK2 (p-MK2) in compound-treated cells compared to the LPS-stimulated control would confirm target engagement and inhibition of the p38 pathway in a cellular environment.

TreatmentExpected p-MK2 Level
UntreatedBasal / Low
LPS + VehicleHigh
LPS + CompoundDose-dependent decrease

Authoritative Grounding and Future Directions

The methodologies described are standard, robust techniques in kinase drug discovery. The 2-aminothiazole scaffold has been extensively explored, leading to potent inhibitors for various kinases including CK2 and CHK1.[8][9] The successful inhibition of p38 MAPK by thiazole-containing compounds is also well-documented, providing a strong precedent for this investigation.[3][4]

Should the initial hypothesis be confirmed, subsequent steps would involve:

  • Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases and identify potential off-target effects.

  • Enzyme kinetics studies: To definitively determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[8][10]

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.[3]

This structured approach provides a clear and scientifically rigorous path to fully characterize the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Spectroscopic data for 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique arrangement of its thiophene and aminothiazole rings presents a distinct spectroscopic fingerprint. This document serves as a practical reference for the identification and characterization of this molecule, grounding its analysis in established spectroscopic principles.

Molecular Structure and Isotopic Distribution

Understanding the core structure is the first step in any spectroscopic analysis. The molecule consists of a brominated thiophene ring linked at its 2-position to the 4-position of a 2-aminothiazole ring. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. This isotopic pattern is a critical diagnostic tool in mass spectrometry.

Caption: Molecular structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. For this compound (Molecular Formula: C₇H₅BrN₂S₂), the most common ionization technique would be Electrospray Ionization (ESI) in positive ion mode, which typically generates protonated molecules [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200 °C

  • Data Acquisition: Acquire spectra in the m/z range of 100-500. The high-resolution capabilities of the instrument allow for the determination of the exact mass to four decimal places.

Data Interpretation: The key diagnostic feature is the isotopic pattern of bromine. The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).[1]

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Intensity Ratio
[M]⁺ 259.90775261.90570~1:1
[M+H]⁺ 260.91503262.91298~1:1
[M+Na]⁺ 282.89697284.89492~1:1

The observation of this characteristic doublet provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution data would allow for the confirmation of the molecular formula C₇H₅BrN₂S₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first.

Predicted IR Absorptions: Based on the functional groups in this compound, the following characteristic absorption bands are expected.[2][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H Aromatic StretchThiophene, ThiazoleMedium to Weak
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Strong
1550 - 1450C=N and C=C Ring StretchingThiazole, ThiopheneMedium to Strong
1335 - 1250C-N Aromatic StretchAmine-ThiazoleStrong
~800C-H Out-of-plane BendingSubstituted ThiopheneStrong
700 - 600C-S StretchThiophene, ThiazoleMedium to Weak
600 - 500C-Br StretchBromo-ThiopheneMedium

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of the primary amine group. The complex pattern in the 1600-1400 cm⁻¹ region, often called the fingerprint region, is characteristic of the coupled vibrations of the heterocyclic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Number of scans: 8-16.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectrum (in DMSO-d₆): The molecule has four aromatic protons and two amine protons, each in a unique chemical environment.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Singlet2H-NH₂ Broad singlet, chemical shift is solvent-dependent. Protons are exchangeable with D₂O.
~7.4 - 7.6Doublet1HThiophene H-3 Coupled to H-4 (J ≈ 4.0 Hz). Deshielded by adjacent sulfur and thiazole ring.
~7.2 - 7.4Doublet1HThiophene H-4 Coupled to H-3 (J ≈ 4.0 Hz).
~7.0 - 7.2Singlet1HThiazole H-5 Appears as a singlet as it has no adjacent protons. Its chemical environment is influenced by the -NH₂ group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has seven unique carbon atoms.

Predicted δ (ppm)AssignmentRationale
~168 - 172Thiazole C-2 Attached to two nitrogen atoms (-N=C-NH₂), highly deshielded.
~145 - 150Thiazole C-4 Attached to the thiophene ring.
~140 - 145Thiophene C-2 Attached to the thiazole ring.
~130 - 135Thiophene C-3 Aromatic CH carbon.
~125 - 130Thiophene C-4 Aromatic CH carbon.
~110 - 115Thiophene C-5 Attached to bromine, its chemical shift is significantly influenced by the halogen atom.
~105 - 110Thiazole C-5 Aromatic CH carbon on the thiazole ring.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that data from different techniques are used to build a cohesive and validated structural assignment.

Figure 2: Integrated Spectroscopic Workflow cluster_workflow Analytical Pathway Sample Sample of This compound MS Mass Spectrometry (ESI-TOF) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) Sample->NMR Data_MS Confirm Molecular Weight & Bromine Presence (Isotopic Pattern) MS->Data_MS Data_IR Identify Functional Groups (-NH₂, C=N, C-Br, etc.) IR->Data_IR Data_NMR Elucidate C-H Framework (Proton/Carbon Environments) NMR->Data_NMR Structure Final Structure Confirmation Data_MS->Structure Data_IR->Structure Data_NMR->Structure

References

Methodological & Application

Synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules with applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The incorporation of a bromothiophene moiety can further enhance the pharmacological profile of the molecule, making this particular derivative a valuable target for synthetic chemists.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the rationale behind the choice of reagents and reaction conditions, as well as provide detailed characterization and purification methods.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole is efficiently achieved through a two-step process, beginning with the α-bromination of a suitable ketone precursor, followed by the classical Hantzsch thiazole synthesis. This approach is both robust and high-yielding, making it suitable for laboratory-scale production.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 2-Acetyl-5-bromothiophene B 2-Bromo-1-(5-bromothiophen-2-yl)ethanone A->B Br₂ / Chloroform D 2-amino-4-(5-bromothiophen-2-yl)thiazole B->D C Thiourea C->D

Caption: Overall synthetic workflow for 2-amino-4-(5-bromothiophen-2-yl)thiazole.

Part 1: Synthesis of the α-Haloketone Intermediate

The initial and crucial step is the synthesis of the α-haloketone, 2-bromo-1-(5-bromothiophen-2-yl)ethanone. This is achieved through the selective bromination of the methyl group of 2-acetyl-5-bromothiophene. The presence of the electron-withdrawing acetyl group deactivates the thiophene ring towards electrophilic substitution, allowing for the selective bromination at the α-carbon of the ketone under appropriate conditions.[6]

Protocol 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Materials:

  • 2-Acetyl-5-bromothiophene

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetyl-5-bromothiophene in chloroform.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of bromine in chloroform dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(5-bromothiophen-2-yl)ethanone. This intermediate is often used in the next step without further purification.

Part 2: Hantzsch Thiazole Synthesis

The final step in the synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[8][9][10] This reaction involves the condensation of the α-haloketone with a thioamide, in this case, thiourea, to form the desired 2-aminothiazole derivative.

The Mechanism of the Hantzsch Thiazole Synthesis

G A α-Haloketone C Thiazolium Intermediate A->C Nucleophilic attack by sulfur B Thiourea B->C D Dehydration C->D Intramolecular cyclization E 2-Aminothiazole D->E Elimination of water

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.[8]

Protocol 2: Synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole

Materials:

  • 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the crude 2-bromo-1-(5-bromothiophen-2-yl)ethanone in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, or by column chromatography on silica gel.[11]

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis and the expected characteristics of the final product.

ParameterStep 1: α-BrominationStep 2: Hantzsch Synthesis
Starting Materials 2-Acetyl-5-bromothiophene, Bromine2-Bromo-1-(5-bromothiophen-2-yl)ethanone, Thiourea
Solvent ChloroformEthanol
Reaction Temperature 0-10 °C initially, then room temp.Reflux
Reaction Time ~1 hour2-4 hours
Work-up Aqueous washFiltration/Crystallization
Expected Yield >80%>70%
Product Appearance -Crystalline solid

Characterization of 2-amino-4-(5-bromothiophen-2-yl)thiazole:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and thiazole rings, as well as a broad singlet for the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the thiophene and thiazole rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the aromatic rings, and C-S stretching vibrations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and materials science. The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, and its application in the preparation of this specific derivative highlights its versatility and robustness.

References

Application Notes and Protocols for the Analytical Characterization of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules.[1] As an intermediate or a potential active pharmaceutical ingredient (API), the robust and accurate analytical characterization of this compound is paramount for ensuring purity, stability, and overall quality control.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The protocols are structured to be self-validating, with explanations for key experimental choices to ensure scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂S₂PubChem[2]
Molecular Weight261.16 g/mol PubChem[2]
Monoisotopic Mass259.90775 DaPubChem[2]
XlogP (predicted)3.0PubChem[2]
InChIKeyMMZHPDCFNLBMBY-UHFFFAOYSA-NPubChem[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound in various sample matrices. The presence of the basic amine group and the overall aromatic nature of the molecule dictates the choice of a reversed-phase HPLC method.

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The predicted XlogP of 3.0 suggests that this compound will have adequate retention on a C18 stationary phase.[2]

The mobile phase consists of a mixture of water and acetonitrile, common solvents in reversed-phase chromatography. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. The basic amine group on the thiazole ring can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[3] By maintaining a low pH, the amine group is protonated, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[3]

A gradient elution is recommended to ensure the efficient elution of the target analyte while also separating it from potential impurities with a wider range of polarities. The detection wavelength is selected based on the UV absorbance of the conjugated aromatic system. A diode array detector (DAD) is advantageous for confirming peak purity and identifying co-eluting impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration (0.45 µm) B->C G Sample Injection C->G D Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) E Degassing D->E F System Equilibration E->F F->G H Gradient Elution & Separation G->H I UV Detection (DAD) H->I J Chromatogram Integration I->J K Purity Calculation (% Area Normalization) J->K L Quantification (External Standard Calibration) J->L

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape of the basic analyte.[3]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 10-90% B over 20 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detector DAD, 254 nm & 310 nmMonitoring at multiple wavelengths helps in impurity profiling.

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and dilute to volume.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and dilute to volume.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. System Suitability:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

5. Data Analysis:

  • Purity Assessment: For purity determination, use the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Quantification: For accurate quantification, a calibration curve should be prepared using at least five concentration levels of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. Given the compound's relatively low volatility, derivatization may be necessary for direct GC analysis, although analysis for volatile impurities in the sample is more common. Thiophenes and related compounds are known to be photosensitive, so samples should be protected from light.[4]

Causality Behind Experimental Choices

A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of a wide range of organic compounds. The choice of injection technique is critical; a splitless injection is preferred for trace analysis to maximize sensitivity.[4] The temperature program is designed to first separate highly volatile impurities at a lower temperature, followed by a ramp to elute less volatile components.

Mass spectrometry detection provides structural information for impurity identification through fragmentation patterns. Electron ionization (EI) at 70 eV is a standard method that yields reproducible mass spectra that can be compared against spectral libraries.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Sample Dissolution (e.g., Dichloromethane, Ethyl Acetate) B Optional Derivatization (e.g., Silylation for the amine) A->B C Filtration (0.22 µm) B->C D Splitless Injection C->D E Temperature Programmed Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Total Ion Chromatogram (TIC) G->H I Mass Spectral Library Search H->I J Impurity Identification I->J

Caption: GC-MS analysis workflow for impurity profiling.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • Sample of this compound

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Optional derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC vials with septa

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of analytes.
Injector Splitless, 280 °CMaximizes sensitivity for trace impurity analysis.[4]
Oven Program 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold 10 minAllows for separation of volatile impurities followed by elution of higher boiling point compounds.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source 230 °CStandard source temperature for EI.
MS Quad 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI), 70 eVProduces reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass range of the analyte and related impurities.

3. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • For derivatization (if necessary to improve volatility and peak shape of the parent compound), evaporate the solvent and add the silylating agent. Heat at 70 °C for 30 minutes.

4. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • For each peak of interest, compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification of impurities.

  • The fragmentation pattern of the parent compound is expected to show characteristic isotopic patterns due to the presence of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice of solvent for NMR analysis of moderately polar organic compounds, as it can effectively dissolve the analyte and its amine protons are often observable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

¹H NMR will provide information on the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons). The aromatic protons on the thiophene and thiazole rings will appear in the downfield region.

¹³C NMR will show the number of chemically non-equivalent carbon atoms. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing definitive structural proof.

Detailed NMR Protocol

1. Reagents and Materials:

  • Sample of this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton decoupled
Number of Scans 16-641024-4096
Referencing TMS (0 ppm)TMS (0 ppm)

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

4. Data Analysis and Expected Spectra:

  • ¹H NMR: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the thiophene and thiazole rings. A broad singlet for the -NH₂ protons should also be visible. The coupling constants between adjacent protons on the thiophene ring will be characteristic.

  • ¹³C NMR: Expect signals for all seven carbon atoms. The carbons attached to heteroatoms (S, N) and the brominated carbon will have distinct chemical shifts.

  • The final structure should be confirmed by comparing the observed chemical shifts and coupling constants with those predicted or reported for similar structures.[5][6]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for volatile impurity profiling, and NMR for structural confirmation ensures a thorough quality assessment of this important chemical entity. The provided protocols, grounded in established scientific principles and tailored to the specific properties of the analyte, offer a reliable starting point for method development and validation in research and quality control laboratories.

References

Application Notes and Protocols for 4-(5-Bromothiophen-2-yl)thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a multitude of biological targets through various non-covalent interactions. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Clinically successful drugs such as the kinase inhibitor Dasatinib and the antiretroviral Ritonavir feature this critical moiety, underscoring its importance in modern drug design.[4]

This document focuses on 4-(5-Bromothiophen-2-yl)thiazol-2-amine , a specific derivative that combines the thiazole core with a brominated thiophene ring. This combination of heterocycles presents a unique chemical entity with significant potential for modulation of key biological pathways. The presence of the bromine atom provides a handle for further chemical modification (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding. While specific public data on this exact molecule is limited, extensive research on closely related analogs, such as 4-(4-bromophenyl)-thiazol-2-amine and 4-(4-chlorothiophen-2-yl)thiazol-2-amine, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology and inflammation.[1][4] This guide will provide detailed protocols for evaluating its biological activity, based on established methodologies for these analogous compounds.

Potential Therapeutic Applications & Underlying Rationale

Based on the activities of structurally similar thiazole derivatives, this compound is a prime candidate for investigation in the following areas:

  • Oncology: Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5][6] For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[5] The general mechanism involves competitive binding at the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby arresting cell cycle progression and inducing apoptosis.

  • Inflammation: Thiazole-containing compounds have shown significant anti-inflammatory properties.[4][7] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[4][8] Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have demonstrated potent, selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8]

Experimental Workflows and Protocols

The following protocols are designed to provide a comprehensive framework for the initial characterization of this compound.

Diagram: General Experimental Workflow

This diagram outlines the logical progression from initial compound characterization to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Studies cluster_3 Alternative Pathway: Anti-Inflammatory Screening start Compound Synthesis & QC viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) start->viability Test in cancer cell lines cox_lox COX/LOX Enzyme Inhibition Assays start->cox_lox kinase_panel Broad Kinase Panel Screen viability->kinase_panel If cytotoxic biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) kinase_panel->biochemical_assay Validate hits western_blot Western Blot for Pathway Modulation biochemical_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle

Caption: High-level workflow for evaluating a novel thiazole derivative.

Protocol 1: Cell Viability Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound.[9][10] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound (dissolved in DMSO to create a 10 mM stock).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (General Framework)

Rationale: To determine if the compound directly inhibits a specific protein kinase, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This protocol provides a general template that must be optimized for the specific kinase of interest.[12]

Materials:

  • Purified recombinant protein kinase (e.g., Aurora A, Src, Abl).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP (at a concentration near the Kₘ for the specific kinase).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

  • This compound (serial dilutions in assay buffer with DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature or 30°C.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

      • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Diagram: Kinase Inhibition Mechanism

This diagram illustrates the competitive inhibition of a kinase by the thiazole compound.

G cluster_0 Uninhibited Kinase Activity cluster_1 Competitive Inhibition K Kinase (Active Site) P Phosphorylated Substrate K->P P ADP ADP K->ADP ATP ATP ATP->K S Substrate S->K K2 Kinase (Active Site) Blocked No Reaction K2->Blocked I 4-(5-Bromothiophen-2-yl) thiazol-2-amine I->K2 Binds to ATP pocket ATP2 ATP ATP2->K2 Blocked

Caption: Competitive inhibition of kinase by the test compound.

Data Presentation: Expected Outcomes

While specific data for this compound is not available, data from closely related analogs can serve as a benchmark for expected potency.

Table 1: Biological Activity of Structurally Related Thiazole Analogs

Compound IDTarget/AssayCell LineIC₅₀ (µM)Reference
Analog ACytotoxicity (SRB Assay)MCF-710.5[1]
(4-(4-bromophenyl)-thiazol-2-amine deriv.)
Analog BCOX-2 InhibitionIn Vitro0.76[8]
(4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)
Analog BCOX-1 InhibitionIn Vitro>90[8]
(4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)
Analog B5-LOX InhibitionIn Vitro23.08[8]
(4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)

This table presents data synthesized from studies on analogous compounds to exemplify the expected range of activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The protocols outlined in this guide provide a robust starting point for its comprehensive biological evaluation. Initial screening using cell viability assays can quickly establish its anti-proliferative potential. Positive hits should then be followed by broader screening, such as against a panel of kinases or inflammatory enzymes, to identify primary molecular targets. Subsequent biochemical and cell-based mechanistic studies will be crucial to validate these targets and elucidate the compound's mechanism of action, paving the way for further preclinical development.

References

Application Notes and Protocols for the In Vitro Characterization of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 4-(5-Bromothiophen-2-yl)thiazol-2-amine incorporates this key moiety alongside a bromothiophene group, suggesting a strong potential for interaction with various biological targets. Structurally related molecules, particularly those with a thiazole-heterocycle core, have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[4] Dysregulation of kinase activity is a known driver of diseases like cancer, making them prime targets for therapeutic intervention.[5]

This guide provides a comprehensive, step-by-step strategy for the initial in vitro characterization of this compound. We will proceed with the hypothesis that this compound is a novel kinase inhibitor. The following protocols are designed not merely as instructions, but as a logical workflow to systematically test this hypothesis, moving from broad biochemical screening to specific cellular validation. This workflow is designed to build a robust data package, establishing the compound's potency, cellular activity, and direct target engagement.

Section 1: The First Step - Biochemical Potency and Selectivity

The foundational experiment in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on a purified enzyme. This biochemical assay removes the complexities of a cellular environment (e.g., membrane permeability, metabolism) to provide a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6] We recommend a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioisotopes.[9][10]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of IC50 values for this compound against a panel of selected protein kinases.

Causality and Experimental Choices:

  • Why a Kinase Panel? Screening against a panel of kinases (rather than a single target) is crucial. It not only helps identify the primary target(s) but also provides an early assessment of selectivity. A highly selective compound is often more desirable as it minimizes the potential for off-target effects.

  • Why ADP-Glo™? This format measures product (ADP) formation, which is directly proportional to kinase activity.[7] It is a universal assay applicable to virtually any kinase that uses ATP.[11] The "glow-type" signal is stable, allowing for batch processing of plates without precise timing.[12]

  • Positive Control: Staurosporine, a potent but non-selective kinase inhibitor, is included as a positive control to validate the assay's performance and ensure that the kinases in the panel are active and inhibitable.[7]

Materials:

  • Purified recombinant kinases of interest.

  • Appropriate kinase-specific substrates (e.g., peptide or protein).

  • This compound ("Test Compound").

  • Staurosporine (Positive Control).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]

  • ATP solution (at or near the Km concentration for each kinase).

  • 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[4][7]

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series of the stock solution in DMSO. This will be used to generate a dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • To appropriate wells, add 1 µL of the serially diluted compounds or DMSO (as a vehicle control).

    • Add 2 µL of the target kinase, pre-diluted to an optimal concentration in Kinase Assay Buffer.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at its Michaelis-Menten constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[6]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[7][8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is proportional to the ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Section 2: From Enzyme to Cell - Validating Biological Impact

A potent biochemical inhibitor does not always translate to an effective compound in a cellular context.[13] It is imperative to perform cell-based assays to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.

Protocol 2.1: Antiproliferative Activity (MTT Cell Viability Assay)

This assay determines the compound's effect on cell viability and proliferation. A reduction in viability in a cancer cell line whose growth is known to be driven by the target kinase provides strong evidence for a relevant mechanism of action.

Causality and Experimental Choices:

  • Why MTT? The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] It is a robust, inexpensive, and widely used method.

  • Cell Line Selection: The choice of cell line is critical. Ideally, one should use a cell line where the target kinase (identified in Protocol 1) is a known oncogenic driver. This creates a clear link between target inhibition and the antiproliferative phenotype.

Materials:

  • Cancer cell line(s) of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).

  • 96-well clear, flat-bottom cell culture plates.

  • Test Compound and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO2) to allow cells to adhere. To mitigate "edge effects," consider leaving the outer wells filled with sterile PBS or media only.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Protocol 2.2: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful biophysical assay that directly confirms drug-target interaction within intact cells.[15] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16] This results in a "thermal shift" of the protein's melting curve, providing direct evidence of target engagement.[17]

Causality and Experimental Choices:

  • Why CETSA? While a cell viability assay shows a phenotypic outcome, it doesn't prove that the effect is due to the intended target. CETSA provides this crucial link. It is a label-free method that works in a physiologically relevant environment (the cell), making it a gold standard for target engagement validation.[18][19]

  • Detection Method: Western blotting is a common and accessible method for detecting the soluble protein fraction after heating. It requires a specific antibody for the target protein.

Materials:

  • Cell line expressing the target kinase.

  • Complete cell culture medium.

  • Test Compound.

  • DMSO (vehicle control).

  • PBS with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermal cycler or heating blocks.

  • High-speed refrigerated centrifuge.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the Test Compound at a fixed concentration (e.g., 10x the cellular IC50) or with DMSO for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]

  • Protein Detection (Western Blot):

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the DMSO- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity of the lowest temperature sample (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results from the described assays could be presented as follows:

CompoundAssay TypeTarget/Cell LinePotency MetricResult
This compoundBiochemicalKinase AIC5025 nM
This compoundBiochemicalKinase BIC501,500 nM
This compoundBiochemicalKinase CIC50>10,000 nM
Staurosporine (Control)BiochemicalKinase AIC505 nM
This compoundAntiproliferativeCancer Cell Line X (Kinase A driven)GI50250 nM
This compoundTarget EngagementCancer Cell Line XCETSA Shift (ΔTm)+5.2 °C

Table 1: Hypothetical summary of in vitro characterization data.

Visualizing the Scientific Logic

Diagrams are essential for communicating complex biological pathways and experimental strategies.

G cluster_0 Hypothesized Mechanism of Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseA Target Kinase A RTK->KinaseA Activates Substrate Substrate (e.g., Rb) KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (pRb) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes Compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine Compound->KinaseA INHIBITS

Caption: Hypothesized signaling pathway and point of inhibition.

G Start Hypothesis: Compound is a Kinase Inhibitor Biochem Protocol 1: Biochemical Kinase Screen (IC50 Determination) Start->Biochem Test Potency & Selectivity CellVia Protocol 2.1: Antiproliferative Assay (GI50 Determination) Biochem->CellVia Assess Cellular Effect CETSA Protocol 2.2: Target Engagement Assay (CETSA) CellVia->CETSA Confirm Target Binding in Cells Confirm Mechanism Confirmed CETSA->Confirm Validate MoA

Caption: Experimental workflow for compound characterization.

References

The Synthetic Chemist's Guide to Thiazole Derivatives: Protocols, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This significance is underscored by the numerous FDA-approved drugs that feature this versatile heterocycle, such as the anticancer agent Dasatinib and the antiretroviral drug Ritonavir.[1][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic protocols for accessing this vital class of compounds. Beyond mere step-by-step instructions, this document delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation.

I. Classical Approaches to the Thiazole Core: The Hantzsch and Cook-Heilbron Syntheses

The enduring legacy of classical organic reactions in the synthesis of thiazoles is a testament to their robustness and versatility. The Hantzsch and Cook-Heilbron syntheses remain fundamental tools in the synthetic chemist's arsenal.

A. The Hantzsch Thiazole Synthesis: A Century-Old Workhorse

First reported in 1887, the Hantzsch synthesis is a cornerstone for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide.[3][5][6][7] The reaction is prized for its operational simplicity and the general stability of its products.

Causality in the Hantzsch Synthesis: The choice of an α-haloketone is critical as the halogen serves as a leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide. The subsequent intramolecular cyclization is driven by the nucleophilicity of the thioamide nitrogen and the electrophilicity of the ketone's carbonyl carbon. The final dehydration step is thermodynamically favored as it leads to the formation of a stable aromatic thiazole ring.

Reaction Mechanism Workflow

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Thioether Intermediate reagents->intermediate1 Nucleophilic Attack (S on C-α) intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) product Thiazole Derivative intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed procedure for the synthesis of a common 2-aminothiazole derivative.

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromoacetophenone199.051.0 g5.02 mmol
Thiourea76.120.42 g5.52 mmol
Ethanol46.0710 mL-

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 g, 5.02 mmol) in 10 mL of ethanol.

  • Add thiourea (0.42 g, 5.52 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of cold water with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-phenylthiazole.

  • Expected Yield: 85-95%.

B. The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazole derivatives, which can be challenging to access through other methods.[5][8][9] This reaction typically involves the condensation of an α-aminonitrile with a dithioacid or a related sulfur-containing compound like carbon disulfide.[5][8][9][10]

Causality in the Cook-Heilbron Synthesis: The nucleophilic amino group of the α-aminonitrile initiates the reaction by attacking the electrophilic carbon of the sulfur-containing reagent. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the sulfur atom onto the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.

Reaction Mechanism Workflow

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Attack (N on C=S) intermediate2 Iminothiazolidine intermediate1->intermediate2 Intramolecular Cyclization (S on C≡N) product 5-Aminothiazole Derivative intermediate2->product Tautomerization MCR_Workflow reagents Reactant A + Reactant B + Reactant C one_pot One-Pot Reaction (Solvent, Catalyst) reagents->one_pot product Highly Substituted Thiazole one_pot->product Dasatinib_Intermediate start 2-Aminothiazole-5-carboxylate step1 Boc Protection start->step1 step2 Hydrolysis step1->step2 step3 Amide Coupling with 2-chloro-6-methylaniline step2->step3 product Dasatinib Intermediate step3->product

References

Application of 4-(5-Bromothiophen-2-yl)thiazol-2-amine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 2-Aminothiazole in Oncology

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] This heterocyclic motif is a key component in clinically approved anticancer agents, most notably the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][3] The versatility of the 2-aminothiazole ring system allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets crucial to cancer cell proliferation, survival, and metastasis.[3][4]

This guide focuses on 4-(5-Bromothiophen-2-yl)thiazol-2-amine , a specific derivative that combines the 2-aminothiazole core with a bromothiophene moiety. While direct, extensive studies on this particular molecule are emerging, its structural similarity to other potent anticancer 2-aminothiazole derivatives allows us to postulate its mechanisms of action and provide a robust framework for its investigation as a novel therapeutic candidate. This document will detail hypothesized mechanisms, provide comprehensive protocols for in vitro and in vivo evaluation, and offer insights into the experimental choices necessary for rigorous scientific inquiry.

Postulated Mechanisms of Action

Based on extensive research into the 2-aminothiazole class, this compound is hypothesized to exert its anticancer effects through one or more of the following key mechanisms:

  • Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. The 2-aminothiazole scaffold is a known "hinge-binding" motif that can effectively target the ATP-binding pocket of various kinases.[5] Key kinase families that are likely targets include:

    • Aurora Kinases (A and B): These are critical regulators of mitosis, and their inhibition leads to mitotic failure and apoptosis.[6][7][8]

    • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDK inhibition by aminothiazole compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phase.[9][10][11]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This tyrosine kinase is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its nutrient supply.[12][13][14]

  • Disruption of Microtubule Dynamics: Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[15][16][17] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[18]

The culmination of these molecular interactions is the induction of programmed cell death (apoptosis) and a halt in the cancer cell cycle, preventing further proliferation.[1]

Visualizing the Potential Signaling Pathways

The following diagram illustrates the potential signaling pathways that this compound may inhibit, leading to anticancer effects.

G cluster_0 This compound cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes mol Compound kinases Aurora Kinases VEGFR-2 CDKs mol->kinases tubulin Tubulin mol->tubulin mitosis Mitosis Disruption kinases->mitosis angiogenesis Angiogenesis Inhibition kinases->angiogenesis cycle Cell Cycle Progression kinases->cycle polymerization Microtubule Polymerization tubulin->polymerization arrest G2/M Arrest mitosis->arrest apoptosis Apoptosis angiogenesis->apoptosis cycle->arrest polymerization->arrest arrest->apoptosis

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols for Evaluation

A systematic evaluation of a novel compound requires a tiered approach, beginning with in vitro assays to establish cytotoxicity and progressing to in vivo models to assess efficacy.

General Experimental Workflow

The following workflow provides a logical progression for testing the anticancer potential of this compound.

workflow start Start: Compound Synthesis & Purification step1 In Vitro Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines - Determine IC50 Values start->step1 step2 Mechanism of Action Studies - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) - Target Validation (Western Blot) step1->step2 step3 In Vivo Efficacy Studies (Xenograft Mouse Model) - Tumor Growth Inhibition (TGI) - Toxicity Assessment step2->step3 end End: Data Analysis & Conclusion step3->end

Caption: A streamlined workflow for preclinical evaluation of the compound.

PART 1: In Vitro Evaluation Protocols

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

Purpose: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[19][20]

Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[21]

  • Sterile 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[19] Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma2.5 ± 0.4
A549Lung Carcinoma1.8 ± 0.3
HCT-116Colorectal Carcinoma4.1 ± 0.6
HeLaCervical Adenocarcinoma3.2 ± 0.5
K562Chronic Myeloid Leukemia0.9 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 1.2: Target Engagement and Pathway Modulation (Western Blot Analysis)

Purpose: To investigate the effect of the compound on the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle, and target kinase pathways.

Rationale: Western blotting allows for the specific detection of proteins in a cell lysate.[22] By probing for key markers, we can validate the hypothesized mechanism of action. For example, a decrease in phosphorylated (active) Aurora Kinase or an increase in cleaved PARP (a marker of apoptosis) would support the proposed mechanisms.[1]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors[23]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Aurora A, anti-total Aurora A, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Harvest and lyse the cells in ice-cold RIPA buffer.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

PART 2: In Vivo Evaluation Protocol

Protocol 2.1: Human Tumor Xenograft Mouse Model

Purpose: To evaluate the in vivo antitumor efficacy and potential toxicity of this compound in an immunodeficient mouse model.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and critical step in preclinical drug development.[25][26] They provide essential information on a compound's ability to inhibit tumor growth in a complex biological system, its bioavailability, and its safety profile.[27]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)

  • Human cancer cell line (e.g., A549, selected based on in vitro sensitivity)

  • Sterile PBS and Matrigel (optional, can improve tumor take-rate)

  • This compound

  • Appropriate vehicle for administration (e.g., 0.5% CMC, 5% DMSO in corn oil)

  • Dosing syringes and needles (for oral gavage or intraperitoneal injection)

  • Digital calipers

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[28]

  • Tumor Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[25]

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Compound (Low Dose), Compound (High Dose), and Positive Control (a standard-of-care drug). Administer the compound and vehicle daily via the chosen route (e.g., oral gavage).

  • Data Collection:

    • Tumor Volume: Measure tumor length (L) and width (W) with calipers 2-3 times weekly and calculate volume using the formula: Volume = (L x W²) / 2.[27]

    • Body Weight: Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[28]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 – (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[28]

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2
Compound (Low Dose)25870 ± 15043.9%+1.5
Compound (High Dose)50480 ± 9569.0%-2.3
Positive ControlVaries350 ± 8077.4%-4.8

Data are presented as mean ± standard error of the mean (SEM).

Conclusion and Future Directions

This compound represents a promising candidate for anticancer drug development, belonging to the well-validated 2-aminothiazole class. The protocols outlined in this guide provide a comprehensive framework for its preclinical evaluation. Based on the extensive literature for this compound class, it is reasonable to hypothesize that its anticancer activity stems from the inhibition of key protein kinases or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Rigorous execution of the described in vitro and in vivo experiments will elucidate its precise mechanism of action, determine its efficacy across various cancer types, and establish its potential as a future therapeutic agent.

References

Application Notes and Protocols for the Antimicrobial Screening of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial compounds.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][3][4][5][6][7][8][9] The thiazole nucleus is a key structural motif in various clinically used drugs and is known for its ability to interact with diverse biological targets.[1][7][9] The compound 4-(5-Bromothiophen-2-yl)thiazol-2-amine, a hybrid molecule incorporating both a thiophene and a thiazole ring, represents a compelling candidate for antimicrobial screening due to the known bioactivities of these individual heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this novel compound.

Scientific Rationale and Experimental Causality

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes.[7] The sulfur and nitrogen atoms in the thiazole ring can act as key binding sites for various enzymes and proteins, potentially inhibiting cell wall synthesis, nucleic acid replication, or metabolic pathways.[1] The lipophilic nature of the bromothiophene moiety may facilitate the compound's transport across the bacterial cell membrane, enhancing its intracellular concentration and subsequent bioactivity.[8]

The screening protocols outlined herein are designed to provide a comprehensive in vitro evaluation of the compound's antimicrobial potential. The selection of a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, along with fungal strains, is crucial for determining the spectrum of activity. Standardization of methodologies, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures the reproducibility and comparability of results.[10][11][12][13][14][15][16][17][18]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the logical flow of the experimental procedures for a comprehensive antimicrobial screening of a novel compound.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Bactericidal/Fungicidal Activity Agar Disk Diffusion Agar Disk Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Agar Disk Diffusion->Broth Microdilution (MIC) Qualitative Activity MBC/MFC Determination MBC/MFC Determination Broth Microdilution (MIC)->MBC/MFC Determination Quantitative Inhibition

Caption: A streamlined workflow for antimicrobial screening.

Detailed Protocols

Protocol 1: Agar Disk Diffusion Assay

This qualitative method provides a preliminary assessment of the antimicrobial activity of this compound.[19][20][21][22]

Principle: The test compound diffuses from an impregnated paper disk into an agar medium uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[19][20][21]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[19][22]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[19]

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[20][21]

  • Disk Placement and Incubation:

    • Aseptically place the impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[23]

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).[19]

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Data Presentation: Zone of Inhibition Diameters (mm)

Test MicroorganismThis compound (10 µ g/disk )Positive Control (e.g., Ciprofloxacin, 5 µ g/disk )Negative Control (Solvent)
Staphylococcus aureus (ATCC 25923)18250
Escherichia coli (ATCC 25922)15300
Pseudomonas aeruginosa (ATCC 27853)8220
Candida albicans (ATCC 10231)12N/A0
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[24][25][26][27][28][29][30]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.[24][25][26][27][28][30]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[23]

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[31]

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the agar disk diffusion protocol.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the test compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).[23]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[23]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[23]

    • Alternatively, use a microplate reader to measure the optical density at 600 nm.

Data Presentation: Minimum Inhibitory Concentrations (MICs) in µg/mL

Test MicroorganismThis compoundPositive Control (e.g., Ciprofloxacin)
Staphylococcus aureus (ATCC 25923)160.5
Escherichia coli (ATCC 25922)320.25
Pseudomonas aeruginosa (ATCC 27853)>1281
Candida albicans (ATCC 10231)64N/A
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the test compound required to kill a microorganism.[32][33][34][35][36]

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[32][33][34][35][36]

Materials:

  • Results from the broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, transfer a small aliquot (e.g., 10 µL) to a quadrant of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • MBC/MFC Determination:

    • Observe the plates for colony growth. The MBC/MFC is the lowest concentration of the test compound that shows no growth or a significant reduction in the number of colonies compared to the initial inoculum.

Data Presentation: MBC/MFC in µg/mL and Interpretation

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 25923)16322Bactericidal
Escherichia coli (ATCC 25922)32>128>4Bacteriostatic

Note: An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[34][36]

Potential Signaling Pathways and Mechanisms

While the precise mechanism of action for this compound requires further investigation, the following diagram illustrates a hypothetical mechanism based on the known activities of thiazole derivatives.

Hypothetical Mechanism of Action Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Penetration Target Enzyme/Protein Target (e.g., Cell Wall Synthesis) Membrane->Target Interaction Inhibition Inhibition of Essential Process Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: A potential mechanism of action for the test compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro antimicrobial screening of this compound. The results from these assays will offer valuable insights into the compound's spectrum of activity and its potential as a lead candidate for further drug development. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy in animal models, and assessing the compound's toxicity profile. The quest for novel antimicrobial agents is a continuous endeavor, and the systematic evaluation of promising compounds like this compound is a critical step in addressing the global threat of antimicrobial resistance.[2][37][38]

References

Application Notes and Protocols for Molecular Docking Studies of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on 4-(5-Bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound with significant therapeutic potential. Drawing from the well-established anticancer and antibacterial activities of related thiazole and thiophene derivatives, this document outlines detailed protocols for in silico evaluation against two high-value protein targets: Epidermal Growth Factor Receptor (EGFR) kinase for anticancer applications and Staphylococcus aureus DNA Gyrase B for antibacterial research.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical justification for methodological choices and step-by-step instructions for practical implementation using industry-standard software suites like AutoDock Vina and Schrödinger Maestro.

Introduction: The Therapeutic Promise of Thiazole Derivatives

The thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a wide array of biological targets.[1] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] The specific compound of interest, this compound, combines the privileged thiazole-2-amine moiety with a bromothiophene group, a feature also associated with potent biological activity, particularly against microbial pathogens.[2][6]

Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. By simulating these interactions, researchers can rapidly screen virtual libraries, prioritize candidates for synthesis, and gain crucial insights into structure-activity relationships (SAR) that guide lead optimization.

This guide will detail the complete workflow for docking this compound into the active sites of human EGFR kinase and S. aureus DNA Gyrase B, providing a robust starting point for its evaluation as a potential therapeutic agent.

Target Selection and Rationale

The selection of appropriate protein targets is a critical first step, guided by the known biological activities of structurally analogous compounds.

Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Kinase

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[7] Thiazole derivatives have been successfully developed as inhibitors of protein kinases, including EGFR.[8] The nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors, mimicking the interactions of the native ATP ligand in the kinase hinge region.[1]

  • Selected PDB Structure: For this protocol, we will utilize the crystal structure of the EGFR kinase domain in complex with a potent inhibitor (PDB ID: 5UGB ).[9] This high-resolution structure provides a well-defined active site, ideal for validating docking protocols through re-docking of the co-crystallized ligand.

Antibacterial Target: Staphylococcus aureus DNA Gyrase B

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it an excellent target for antibiotics.[10] The GyrB subunit contains the ATPase active site, which has been successfully targeted by various inhibitors. Thiophene and thiazole-containing molecules have shown potent inhibitory activity against this enzyme.[11][12]

  • Selected PDB Structure: We will use the crystal structure of S. aureus Gyrase B in complex with a thiazole-containing inhibitor (PDB ID: 3G75 ).[11] This structure is particularly valuable as it provides a direct reference for how thiazole moieties interact within the target's active site.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation and validation at each step. The general workflow is a self-validating system designed to ensure the scientific rigor of the resulting predictions.

cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Target Selection & PDB Download Prot_Prep Receptor Preparation (Add H, Remove Water, Assign Charges) PDB->Prot_Prep Lig_Prep Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Validation Protocol Validation (Re-docking Native Ligand) Lig_Prep->Validation Grid->Validation Dock Docking of Test Compound (this compound) Validation->Dock If RMSD < 2.0 Å Analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Analysis) Dock->Analysis Conclusion Conclusion & Hypothesis Generation Analysis->Conclusion

Caption: A generalized workflow for a molecular docking study.

Detailed Protocols

This section provides step-by-step protocols for two widely used docking platforms: AutoDock Vina (a robust and popular open-source tool) and Schrödinger Maestro (a comprehensive commercial suite).

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a powerful and efficient tool for molecular docking. The following protocol outlines the necessary steps for preparing the receptor and ligand, running the docking simulation, and analyzing the results.

4.1. Software and Resource Requirements

ToolPurposeSource
RCSB Protein Data Bank Download protein structures--INVALID-LINK--
PubChem Obtain ligand structure--INVALID-LINK--
AutoDock Tools (MGLTools) Prepare PDBQT files, generate grid--INVALID-LINK--
AutoDock Vina Perform docking calculations--INVALID-LINK--
Open Babel Interconvert chemical file formats--INVALID-LINK--
PyMOL or UCSF ChimeraX Visualization and analysis--INVALID-LINK-- or --INVALID-LINK--

4.2. Step-by-Step Methodology

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 2D structure of this compound from PubChem in SDF format.

  • 2D to 3D Conversion: Use Open Babel to convert the 2D SDF file to a 3D MOL2 file and add hydrogens appropriate for physiological pH (7.4).

  • Energy Minimization: Further optimize the 3D structure using a suitable force field like MMFF94.

  • Prepare PDBQT File: Open AutoDock Tools (ADT). Go to Ligand -> Input -> Open and select minimized.mol2. ADT will automatically detect rotatable bonds. Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file.

Step 2: Receptor Preparation

  • Download and Clean PDB: Download the PDB file for the chosen target (e.g., 5UGB for EGFR). Open the file in a visualization tool like PyMOL or UCSF ChimeraX. Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands. If the biological unit is a monomer, delete other protein chains. Save the cleaned protein as a new PDB file.

  • Prepare Receptor PDBQT: Open ADT. Go to File -> Read Molecule and load the cleaned PDB file.

  • Go to Edit -> Hydrogens -> Add. Choose 'Polar only' and click OK.

  • Go to Edit -> Charges -> Add Kollman Charges.

  • Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule. A prompt will confirm that charges have been added. Save the prepared receptor as a PDBQT file (File -> Save -> Write PDBQT).

Step 3: Grid Box Generation

  • In ADT, with the receptor PDBQT loaded, go to Grid -> Grid Box.

  • A box will appear around the receptor. To define the active site, you can either manually adjust the center and dimensions of the box or use the co-crystallized ligand as a guide. If using a reference ligand, load it and center the grid box on it.

  • Ensure the grid box encompasses the entire binding pocket where the ligand is expected to interact. A typical size is 20x20x20 Å, but this should be adjusted based on the active site volume.

  • Note down the coordinates for the center_x, center_y, center_z and the dimensions size_x, size_y, size_z. These will be used in the configuration file.

Step 4: Docking Execution

  • Create a configuration file (e.g., conf.txt) with the following parameters:

  • Run AutoDock Vina from the command line:

Step 5: Validation and Analysis

  • Protocol Validation: Before docking the test compound, validate the protocol by re-docking the co-crystallized ligand into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation. [13]

  • Analyze Results: The output file (docking_results.pdbqt) contains multiple binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[14]

  • Use PyMOL or UCSF ChimeraX to visualize the docked poses. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.

Protocol 2: Molecular Docking using Schrödinger Maestro

The Schrödinger suite offers a streamlined and powerful environment for molecular docking with its Glide module.

4.3. Software and Resource Requirements

ToolPurposeSource
Schrödinger Maestro Integrated environment for all steps--INVALID-LINK--

4.4. Step-by-Step Methodology

Step 1: Receptor and Ligand Preparation

  • Import Structures: Launch Maestro. Go to File -> Import Structures to load the PDB file (e.g., 5UGB) and the 3D ligand structure (e.g., in MOL2 or SDF format).

  • Protein Preparation Wizard: Select the protein structure in the Project Table. Go to Tasks and search for Protein Preparation Wizard.

    • Preprocess: Assign bond orders, add hydrogens, and create disulfide bonds. Address any structural issues identified.

    • Review and Modify: Optimize the hydrogen-bonding network.

    • Refine: Perform a restrained minimization of the structure to relieve steric clashes. The output is a prepared protein structure ready for grid generation.

  • Ligand Preparation (LigPrep): Select the ligand structure. Go to Tasks and search for LigPrep.

    • Specify options for generating possible states at physiological pH (7.4), including tautomers and stereoisomers.

    • Run the job to produce a low-energy, 3D conformation of the ligand.

Step 2: Receptor Grid Generation

  • Go to Tasks and search for Receptor Grid Generation.

  • The prepared protein should be automatically selected as the receptor.

  • Define the binding site by picking the co-crystallized ligand (if present) or by selecting key active site residues. This will define the center of the grid box.

  • Ensure the enclosing box is large enough to accommodate the ligand of interest.

  • Launch the grid generation job.

Step 3: Ligand Docking

  • Go to Tasks and search for Ligand Docking.

  • Receptor: The generated grid file should be automatically selected.

  • Ligands: Select the prepared ligand file from the Project Table.

  • Settings: Choose the docking precision. Glide offers several modes: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[12] For initial studies, SP is a good balance of speed and accuracy.

  • Launch the docking job.

Step 4: Validation and Analysis

  • Protocol Validation: As with AutoDock Vina, re-dock the co-crystallized ligand and calculate the RMSD. A value < 2.0 Å validates the grid and docking parameters.

  • Analyze Results: The docked poses will be added to the Project Table, along with their GlideScore and other scoring metrics. A lower (more negative) GlideScore indicates a better binding affinity.[14]

  • Use Maestro's visualization tools to inspect the binding poses and analyze ligand-receptor interactions in detail. The Ligand Interaction Diagram tool is particularly useful for generating 2D representations of these interactions.

cluster_schrodinger Schrödinger Maestro Workflow Import Import PDB & Ligand PrepWizard Protein Preparation Wizard Import->PrepWizard LigPrep LigPrep Import->LigPrep GridGen Receptor Grid Generation PrepWizard->GridGen Docking Ligand Docking (Glide) LigPrep->Docking GridGen->Docking Analysis Pose Viewer & Interaction Diagram Docking->Analysis

Caption: Streamlined workflow for molecular docking in Schrödinger Maestro.

Interpreting the Results: Beyond the Docking Score

  • Binding Pose: The docked conformation of the ligand should be sterically and chemically plausible. Look for key interactions with active site residues that are known to be important for inhibitor binding.[14]

  • Ligand-Receptor Interactions: Identify the specific types of interactions formed, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Halogen Bonds: The bromine atom on the thiophene ring may form favorable halogen bonds.

  • Comparison with Known Inhibitors: Compare the binding mode and interactions of your test compound with those of known inhibitors (e.g., the co-crystallized ligand). A similar binding mode can increase confidence in the result.

Table of Expected Interactions:

Target ProteinKey Active Site Residues (Example)Expected Interactions with this compound
EGFR Kinase Met793 (Hinge Region)Hydrogen bond between thiazole nitrogen and backbone NH of Met793.
Leu718, Val726Hydrophobic interactions with the thiophene and thiazole rings.
S. aureus Gyrase B Asp81, Asn54Hydrogen bonds involving the 2-amine group of the thiazole.
Ile86, Pro87Hydrophobic interactions with the bromothiophene moiety.

Conclusion and Future Directions

This guide provides a robust and validated protocol for performing molecular docking studies on this compound against EGFR kinase and S. aureus DNA Gyrase B. The results from these in silico experiments will generate valuable hypotheses about the compound's potential binding modes and affinities. A strong correlation between a favorable docking score and a plausible binding pose, characterized by key interactions within the active site, provides a strong rationale for advancing the compound to experimental validation. Subsequent in vitro assays, such as enzyme inhibition assays and cell-based cytotoxicity or antibacterial assays, are essential to confirm the computational predictions and further elucidate the therapeutic potential of this promising thiazole derivative.

References

Application Notes & Protocols for the Development of 4-(5-Bromothiophen-2-yl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis, characterization, and biological evaluation of 4-(5-bromothiophen-2-yl)thiazol-2-amine and its derivatives. The thiophene-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for advancing research in this promising area of chemical biology.

Introduction: The Significance of the Thiophene-Thiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are of significant interest to researchers due to their diverse biological activities.[1] The thiazole ring, in particular, is a core component of numerous clinically approved drugs and biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][5]

The conjugation of a thiophene ring to the thiazole core, specifically forming 4-(thiophen-2-yl)thiazol-2-amine derivatives, creates a planar, electron-rich system that can effectively interact with various biological targets. The inclusion of a bromine atom on the thiophene ring at the 5-position further modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and cellular uptake. This guide focuses on the development of this compound derivatives as a platform for discovering novel therapeutic agents.

Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of the target compound, 2-bromo-1-(5-bromothiophen-2-yl)ethanone serves as the α-haloketone precursor, which is reacted with thiourea. The reaction is known for its simplicity and generally high yields.[5][7]

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Mechanism A 2-Bromo-1-(5-bromothiophen-2-yl)ethanone I1 S-Alkylated Isothiourea Intermediate A->I1 SN2 Attack B Thiourea B->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration

Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Detailed Synthesis Protocol

This protocol outlines the synthesis of the core intermediate, this compound.

Materials:

  • 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker)

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 2-bromo-1-(5-bromothiophen-2-yl)ethanone (10 mmol) and thiourea (15 mmol).

  • Add 20 mL of methanol as the solvent and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a 250 mL beaker containing 100 mL of 5% aqueous sodium carbonate solution. This neutralizes the hydrobromic acid byproduct and facilitates product precipitation.

  • Stir the resulting suspension for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water to remove any inorganic impurities.

  • Spread the collected solid on a watch glass and allow it to air dry completely. For faster drying, a vacuum oven at 40-50°C can be used.

  • Determine the mass of the dry product and calculate the percentage yield. The crude product is often pure enough for subsequent characterization and derivatization.[7]

Physicochemical and Spectroscopic Characterization

Accurate structural confirmation of the synthesized this compound is crucial. The following techniques are standard for characterization.[1][5][8]

Technique Expected Observations
Melting Point A sharp melting range indicates high purity.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine, ~3300-3400), C=N stretching (thiazole ring, ~1620), and C-S stretching (~600-700).
¹H NMR (DMSO-d₆) Signals corresponding to the thiazole proton, thiophene protons, and the broad singlet for the -NH₂ protons.
¹³C NMR (DMSO-d₆) Resonances for all unique carbon atoms in the thiophene and thiazole rings.
Mass Spectrometry A molecular ion peak [M]+ corresponding to the molecular weight of the compound (C₇H₅BrN₂S₂), which is approximately 275.9 g/mol .[9]

Application Note: Screening for Biological Activity

Derivatives of the this compound scaffold are promising candidates for antimicrobial and anticancer drug discovery.[1][8][10] The primary amine group at the 2-position of the thiazole ring provides a convenient handle for further chemical modification to generate a library of derivatives for screening.

Screening_Workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Follow-up S1 Synthesis of Core This compound S2 Derivatization (e.g., Schiff Base Formation) S1->S2 S3 Purification & Characterization S2->S3 A1 Antimicrobial Screening (e.g., Agar Diffusion, MIC) S3->A1 A2 Anticancer Screening (e.g., MTT, SRB Assay) S3->A2 D1 Determine MIC / IC₅₀ Values A1->D1 A2->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2 D3 Lead Optimization D2->D3

Figure 2: General workflow for the development and screening of derivatives.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects on cancer cell lines.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (standard drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the drug-containing medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = (OD of treated cells / OD of control cells) x 100

  • Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This method is a qualitative screening technique to assess the antimicrobial activity of test compounds.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13][14]

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Norfloxacin) and antifungal (e.g., Fluconazole) discs[1]

  • Micropipette

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Disc Application: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc. Also, apply the solvent control (DMSO), and the standard antibiotic/antifungal discs.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The this compound framework represents a versatile and highly valuable scaffold for the development of novel therapeutic agents. The synthetic route via the Hantzsch reaction is robust and efficient, allowing for the generation of a core structure that can be readily derivatized. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and screen these compounds for potential anticancer and antimicrobial activities, thereby facilitating the discovery of new lead molecules in drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. The most common and direct route to this molecule is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] While seemingly straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide actionable solutions.

Reaction Overview: Hantzsch Thiazole Synthesis

The synthesis of this compound is typically achieved by reacting 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one with thiourea.

DOT Script for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_conditions Reaction Conditions reagent1 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one product This compound reagent1:e->product:w + Thiourea reagent2 Thiourea Solvent Solvent (e.g., Ethanol, Methanol) Temperature Temperature (e.g., Reflux)

Caption: General scheme for Hantzsch synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields are a common frustration. Several factors can be at play, and a systematic approach to optimization is key.

1. Purity of Starting Materials:

  • α-Haloketone Stability: The starting material, 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, can be unstable. Ensure it is pure and, if synthesized in-house, used relatively quickly. Impurities or degradation can lead to side reactions.

  • Thiourea Quality: Use high-purity thiourea. Lower grade reagents may contain impurities that can interfere with the reaction.

2. Reaction Conditions:

  • Solvent Choice: Alcohols like ethanol and methanol are standard for Hantzsch synthesis and generally provide good results.[4] A mixture of ethanol and water can sometimes enhance yields.[4][5]

  • Temperature Control: While some Hantzsch syntheses can proceed at room temperature, this specific reaction often requires heating to reflux to drive it to completion.[4] However, excessive heat can cause decomposition of reactants or products. If you suspect decomposition, try reducing the temperature and extending the reaction time.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, the reaction may not have reached completion. Extend the reaction duration accordingly.[4]

3. Work-up Procedure:

  • Product Precipitation: The thiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic solution, like aqueous sodium carbonate.[4][6] This neutralizes any acid formed and helps force the product out of the solution.

  • pH Adjustment: Ensure the pH of the work-up solution is sufficiently basic to fully precipitate the product.

Question 2: I'm observing significant impurity formation. How can I minimize it?

Answer:

Impurity formation can complicate purification and reduce your overall yield. Here are some strategies to mitigate this:

  • Control of Stoichiometry: An excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.[6] However, a large excess can lead to the formation of byproducts. Experiment with the molar ratio of your reactants to find the optimal balance.

  • Temperature Management: As mentioned, high temperatures can lead to side reactions and decomposition. Running the reaction at the lowest effective temperature can improve the purity of the crude product.

  • Inert Atmosphere: While not always necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your starting materials or intermediates are sensitive to air.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

If your crude product is not pure enough after precipitation and filtration, consider the following:

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate your product from impurities. Monitor the separation by TLC to identify the fractions containing the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic reaction for forming thiazole rings.[1] It proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[6][7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion to form a five-membered ring.[6][7]

  • Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[6]

DOT Script for Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 1. SN2 Attack thioamide Thioamide intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular   Cyclization thiazole Thiazole intermediate2->thiazole 3. Dehydration   (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Are there alternative synthetic routes to this compound?

While the Hantzsch synthesis is the most common, other methods for creating substituted thiazoles exist. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to construct the thiazole ring or introduce substituents.[8][9] However, these methods often involve more complex starting materials and catalysts. For this specific target molecule, the Hantzsch synthesis remains the most practical and widely used approach.

Q3: What are some key safety considerations for this synthesis?

  • α-Haloketones: These compounds are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used (e.g., ethanol, methanol) are flammable. Avoid open flames and use a heating mantle with a stirrer for heating.

  • General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one

This starting material can be synthesized by the bromination of 1-(thiophen-2-yl)ethan-1-one followed by bromination of the thiophene ring, or by Friedel-Crafts acylation of 2-bromothiophene. A common method involves the bromination of 2-acetyl-5-bromothiophene.

Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[6]

  • Stir the resulting suspension to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product in a vacuum oven.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterRecommended ConditionReference
SolventEthanol or Methanol[4]
Reactant Ratio1 : 1.2 (α-haloketone : thiourea)[6]
TemperatureReflux[4]
Work-upPrecipitation in aqueous Na2CO3[6]

Table 1: Recommended reaction parameters for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for the purification of 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS: 34801-14-4). This guide is designed for researchers, chemists, and drug development professionals who are handling this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to navigate the common and uncommon challenges you may face during purification.

Understanding the Molecule: Physicochemical Profile

Before any purification, a thorough understanding of the compound's properties is essential. These characteristics dictate its behavior in various separation techniques. This compound is a moderately polar molecule containing a basic amine group, which is a critical factor in its purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrN₂S₂PubChem[1]
Molecular Weight 261.16 g/mol BLDpharm[2]
Monoisotopic Mass 259.90775 DaPubChem[1]
Predicted XLogP3 3.0PubChem[1]
Appearance Typically a solid powderGeneral Knowledge
Storage Sealed in dry, 2-8°CBLDpharm[2]

The predicted XLogP3 value of 3.0 suggests a moderate lipophilicity, indicating it will be soluble in a range of organic solvents but may have limited solubility in very non-polar solvents like hexane or highly polar solvents like water.

Initial Assessment: Choosing Your Purification Strategy

The first step in any purification workflow is to assess the crude material. Thin Layer Chromatography (TLC) is an indispensable tool for this initial diagnosis. Based on the TLC results and the scale of your reaction, you can choose the most appropriate purification path.

G start Crude Product Analysis (TLC) purity What is the crude purity? start->purity scale What is your reaction scale? small_scale < 1 g scale->small_scale Small large_scale > 1 g scale->large_scale Large high_purity High Purity (Main spot, minor impurities) purity->high_purity High low_purity Low Purity (Multiple spots, close Rf) purity->low_purity Low column Column Chromatography small_scale->column recrystallization Recrystallization large_scale->recrystallization high_purity->scale low_purity->column extraction Consider Acid-Base Extraction Pre-treatment column->extraction If streaking is severe

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter, structured in a question-and-answer format.

Recrystallization

Recrystallization is often the most efficient method for purifying large quantities of moderately pure compounds. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Q: What is a good starting solvent for recrystallizing this compound?

A: Based on its moderate polarity and data from similar structures, alcohols are an excellent starting point.[3][4]

Table 2: Recommended Solvents for Recrystallization Screening

SolventRationale
Ethanol Often provides good solubility at reflux and lower solubility at room temperature or 0°C.
Isopropanol Slightly less polar than ethanol, may result in higher recovery if solubility is too high in ethanol.
Acetonitrile A polar aprotic solvent that can be effective if protic solvents lead to issues.
Toluene/Ethanol A two-solvent system. Dissolve in minimal hot ethanol and add hot toluene until turbidity appears, then cool.

Q: My compound is "oiling out" as a liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent. Here are several solutions:

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., -20°C) if you haven't already.

  • Change Solvents: Switch to a lower-boiling point solvent or a solvent mixture.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is typically due to the compound having high solubility in the solvent even at low temperatures.

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time. An ice bath or refrigerator is recommended.

  • Use a Co-solvent: If your compound is too soluble in a solvent like ethanol, you can add a less-polar "anti-solvent" like hexane or a more-polar one like water (if compatible) to the hot solution until it becomes slightly cloudy. This reduces the compound's solubility upon cooling.

Column Chromatography

For complex mixtures or small-scale purifications, column chromatography is the method of choice.[5][6]

Q: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

A: Given the compound's moderate polarity, a mixture of a non-polar and a polar solvent is appropriate. A good starting point, determined by TLC analysis, is often a gradient of ethyl acetate in hexane.

Table 3: Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and suitable for a wide range of polarities.[5]
Mobile Phase Start with 20-30% Ethyl Acetate in HexaneThis mixture should give an approximate Rf value of 0.3-0.4 on a TLC plate, which is ideal for good separation.[5]
Loading Method Dry LoadingDissolve the crude product in a strong solvent (e.g., DCM or Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This leads to sharper bands.

Q: My compound is streaking badly on the TLC plate and column. How can I fix this?

A: This is a classic problem for compounds containing basic amine groups on acidic silica gel. The amine protonates and interacts very strongly with the silica, leading to poor separation and tailing.

Solution: Add a basic modifier to your mobile phase.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexane mixture. This will neutralize the acidic sites on the silica gel, preventing the strong, irreversible binding of your amine.

  • Ammonia: For very basic compounds, using a solvent system containing a small amount of ammonium hydroxide in a polar solvent like methanol can be effective, though this is a more aggressive and polar system.

Q: I'm seeing co-elution of my product with an impurity. What are my options?

A:

  • Shallow the Gradient: If you are running a gradient, make it shallower (e.g., increase the polar solvent by 1-2% per column volume instead of 5%). This increases the resolution between closely eluting spots.

  • Switch Solvents: Change the solvent system entirely. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. The different solvent-solute interactions can alter the elution order and improve separation.

  • Change Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic alumina would be suitable for an amine) or a reverse-phase (C18) column.[5]

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis prep_column 1. Pack Column (Slurry Method) prep_sample 2. Prepare Sample (Dry Loading) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample run_column 4. Run Mobile Phase (Add 1% Et3N if streaking) load_sample->run_column collect 5. Collect Fractions run_column->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by TLC. Aim for a product Rf of ~0.3. Remember to test with and without 1% triethylamine to see if it resolves streaking.

  • Column Packing: Plug the bottom of a glass column with a small piece of cotton wool and add a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent mixture you will use (e.g., 10% Ethyl Acetate/Hexane) and pour it into the column. Allow it to pack under gentle air pressure, ensuring no cracks or air bubbles form.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or methanol. Add silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a protective layer of sand. Fill the column with the mobile phase and begin eluting under positive pressure, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., from 20% to 40% ethyl acetate) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment

After purification, you must confirm the purity of your this compound.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the gold standard for confirming the structure and assessing the purity of organic compounds. The absence of impurity peaks is critical.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the compound and provide a quantitative assessment of its purity.

References

Technical Support Center: Overcoming Challenges in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the thiazole core, a critical scaffold in numerous pharmaceuticals and biologically active compounds.[1][2][3]

This resource moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind common experimental challenges, offering field-proven insights to help you optimize your reactions, increase yields, and simplify purifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during thiazole synthesis, particularly focusing on the widely used Hantzsch methodology.

Q1: My Hantzsch thiazole synthesis is failing or giving very low yields. What are the most common initial factors to check?

A: Low or no yield in a Hantzsch synthesis, which classically involves condensing an α-haloketone with a thioamide, typically points to one of three primary areas[4][5][6]:

  • Reagent Quality: α-haloketones can be unstable and decompose upon storage, while thioamides can be sensitive to moisture and air. Always verify the purity of your starting materials via NMR or another suitable technique before starting. Impurities can lead to unpredictable side reactions and reduced yields.[3]

  • Reaction Conditions: Many Hantzsch syntheses require heating.[4] Insufficient temperature or reaction time, especially with sterically hindered substrates, can prevent the reaction from reaching completion.[7] Conversely, excessive heat can cause decomposition of starting materials or the final product.

  • Solvent Choice: The polarity of the solvent is crucial. Protic solvents like ethanol or methanol are commonly used as they facilitate the initial S-alkylation (SN2) step and subsequent cyclization.[4][8] Using a solvent that is too non-polar may impede the reaction.

Q2: I'm observing a major side product with a similar mass to my expected thiazole. What could it be?

A: A common issue is the formation of isomeric or dimeric side products. In the Hantzsch synthesis, if an N-monosubstituted thiourea is used, regioselectivity can become an issue, especially under acidic conditions. This can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the expected 2-(N-substituted amino)thiazole.[9] Another possibility, though less common, is the self-condensation of the α-haloketone or thioamide under basic conditions.

Q3: Why is my final thiazole product difficult to purify by silica gel chromatography?

A: Thiazoles, containing a basic nitrogen atom, can interact strongly with the acidic silica gel. This can lead to significant tailing, poor separation, or even decomposition of the product on the column. To mitigate this, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%), or using an alternative stationary phase like alumina.

Q4: Can I run the Hantzsch synthesis without a solvent?

A: Yes, solvent-free conditions have been successfully developed for Hantzsch synthesis, often in conjunction with microwave irradiation or using a solid-supported catalyst.[10][11] These "green chemistry" approaches can offer benefits such as shorter reaction times, simpler workups, and reduced solvent waste.[10][12][13] However, optimization is key, as localized overheating can lead to decomposition.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific, complex problems that may arise during your experiments.

Guide 1: Diagnosing and Overcoming Low Reaction Yields

Low yields are one of the most frequent and frustrating challenges. The following guide provides a systematic approach to diagnosing the root cause.

Potential Cause A: Sub-Optimal Reaction Conditions

Sterically hindered or electronically deactivated substrates often require more forcing conditions than simple starting materials.

Solution Workflow:

  • Temperature & Time Screening: Begin by running the reaction at the literature-reported temperature. If the yield is low, perform a systematic screen by increasing the temperature in 10-15 °C increments. Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every hour) to create a time course. This will help you find the optimal balance between reaction rate and potential product decomposition.

  • Solvent Optimization: While ethanol and methanol are common, their effectiveness can vary. A change in solvent can dramatically impact yield. The table below provides a starting point for solvent screening.

SolventPolarity (Dielectric Constant)Typical Application NotesPotential Outcome
Ethanol 24.5Standard choice; good solubility for many substrates.Often provides moderate to high yields.[4]
Methanol 32.7More polar than ethanol; can accelerate SN2 attack.May improve yields for less reactive partners.[4]
Isopropanol 19.9Higher boiling point; useful for sluggish reactions.Allows for higher reaction temperatures.
Dioxane 2.2Aprotic; can be effective but may slow proton transfer steps.Sometimes used when starting materials are unstable in protic solvents.[14]
Water 80.1Green solvent; can provide excellent yields, sometimes with ultrasonic irradiation.[12][15]Environmentally friendly option, may require catalyst.[15]
Potential Cause B: Poor Nucleophilicity of the Thioamide

The initial, rate-determining step of the Hantzsch synthesis is the nucleophilic attack of the thioamide's sulfur on the α-haloketone.[6][8] If the thioamide is electronically poor or sterically bulky, this step can be slow.

Solutions:

  • Catalyst Addition: The use of a mild, non-nucleophilic base or a catalyst can enhance the reaction rate without promoting unwanted side reactions. Ultrasonic irradiation in the presence of a catalyst like silica-supported tungstosilicic acid has been shown to be effective.[16][17]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in much shorter times.[18] This is particularly effective for less reactive substrates.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for addressing low yields.

D start Low Yield Observed reagent Verify Reagent Purity & Stoichiometry start->reagent conditions Optimize Reaction Conditions reagent->conditions Reagents OK temp_time Screen Temperature & Time conditions->temp_time solvent Screen Solvents (e.g., EtOH, MeOH, Dioxane) temp_time->solvent No Improvement success Yield Improved temp_time->success Improvement catalyst Consider Catalyst or Alternative Energy Source solvent->catalyst No Improvement solvent->success Improvement microwave Microwave Irradiation catalyst->microwave ultrasound Ultrasonic Irradiation catalyst->ultrasound microwave->success Improvement ultrasound->success Improvement

Caption: Decision tree for troubleshooting low yields.

Guide 2: Identifying and Mitigating Side Product Formation

The elegance of the Hantzsch synthesis can sometimes be complicated by competing reaction pathways. Understanding these pathways is key to suppressing them.

The Hantzsch Mechanism vs. Competing Pathways

The desired reaction involves S-alkylation followed by N-cyclization and dehydration.

G cluster_main Desired Hantzsch Pathway cluster_side Potential Side Reaction A Thioamide + α-Haloketone B S-Alkylation Intermediate A->B SN2 Attack E Alternative Intermediate (e.g., from N-alkylation) A->E Incorrect First Step (e.g., N-alkylation) C Cyclized Hemiaminal B->C Intramolecular N-Attack on Carbonyl D Thiazole Product C->D Dehydration F Isomeric Side Product E->F Rearrangement/ Cyclization

Caption: Hantzsch synthesis pathway and a potential side reaction.

Primary Cause: Ambident Nucleophilicity

Thioamides are ambident nucleophiles, meaning they can react at either the sulfur or the nitrogen atom. While S-alkylation is generally favored (Hard and Soft Acids and Bases principle), N-alkylation can occur under certain conditions, leading to different cyclization products.

Solutions:

  • Control pH: The reaction is typically run under neutral or slightly acidic conditions. Strongly basic conditions can deprotonate the nitrogen, increasing its nucleophilicity and the likelihood of N-alkylation. If a base is required, use a mild, non-nucleophilic one.

  • Choice of Halide: The nature of the leaving group on the α-haloketone can influence the reaction pathway. α-bromoketones are generally preferred and are highly effective.[16][17] They provide a good balance of reactivity for the desired SN2 reaction without being so reactive as to promote side reactions.

Part 3: Validated Experimental Protocol

This section provides a baseline, validated protocol for a standard Hantzsch synthesis that can be adapted for various substrates.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established, high-yielding procedures.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 65-70 °C) with stirring.

    • Causality Note: Heating provides the necessary activation energy for the SN2 reaction and subsequent cyclization. Methanol serves as a polar protic solvent to facilitate these steps.[4][8]

  • Reaction Monitoring: Stir the reaction for 30-60 minutes. The reaction progress can be monitored by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The disappearance of the 2-bromoacetophenone spot indicates reaction completion.

  • Workup & Isolation: a. Remove the vial from the heat and allow it to cool to room temperature. b. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.

    • Self-Validation Check: The product is poorly soluble in water and should precipitate as a solid. The Na₂CO₃ solution neutralizes any HBr formed during the reaction. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake thoroughly with water to remove any remaining salts and impurities.

  • Drying & Characterization: a. Spread the collected solid on a watch glass and allow it to air dry completely. b. Once dry, determine the mass and calculate the percent yield. c. Characterize the product by melting point, NMR, and/or mass spectrometry to confirm its identity and purity. The crude product is often pure enough for characterization.[4]

References

Stability issues of 4-(5-Bromothiophen-2-yl)thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Introduction

This technical guide addresses the stability challenges associated with this compound in solution. As a molecule incorporating a halogenated thiophene and a 2-aminothiazole moiety, it possesses specific chemical liabilities that can lead to degradation under common experimental conditions. This resource provides researchers, scientists, and drug development professionals with a structured troubleshooting guide, detailed experimental protocols, and frequently asked questions to ensure the integrity of their experimental results. Our approach is grounded in established principles of medicinal chemistry and pharmaceutical stability testing to provide actionable and scientifically sound advice.

Troubleshooting Guide: Instability in Solution

This section is designed in a question-and-answer format to directly address issues you may encounter during your experiments.

Question 1: I dissolved my this compound, and the solution turned yellow/brown over a short period. What is happening?

Answer:

A rapid color change is a primary indicator of chemical degradation. Given the structure of your compound, this is likely due to one or a combination of two processes: oxidation or photodecomposition.

  • Oxidative Degradation: The thiophene ring, a sulfur-containing heterocycle, is susceptible to oxidation.[1][2][3] The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.[4][5] These oxidized species are often more conjugated or can initiate polymerization pathways, leading to colored byproducts.[2] The presence of dissolved oxygen in your solvent is sufficient to initiate this process, which can be accelerated by trace metal impurities.

  • Photodecomposition: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be sensitive to light, especially in the UV spectrum.[6][7] Light energy can promote the formation of reactive radical species, leading to dimerization, polymerization, or other complex rearrangements that produce colored impurities.

Recommended Immediate Actions:

  • Work under an inert atmosphere: Prepare your solutions in a glovebox or use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Protect from light: Use amber-colored vials or wrap your glassware in aluminum foil to prevent light exposure. Minimize the time the solution is exposed to ambient light.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.

Question 2: My analytical results (HPLC, LC-MS) show multiple new peaks appearing over time, even when the solution is protected from light and air. What is the likely cause?

Answer:

When oxidative and photolytic degradation are controlled, the appearance of new peaks often points towards solvolysis, most commonly hydrolysis.

  • Hydrolytic Degradation: The 2-aminothiazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. While generally stable at neutral pH, the imine-like functionality within the thiazole ring can be attacked by water. This can lead to ring-opening reactions, forming various degradation products. Some studies on related 2-aminothiazole derivatives have noted decomposition upon hydrolysis.[8]

Causality and Troubleshooting Workflow:

The stability of your compound is a function of its environment. The workflow below helps diagnose the root cause of degradation.

G Observe Observe Degradation (Color change, new peaks) Protect Protect from Light & Air (Amber vials, inert gas) Observe->Protect StillDegrades Degradation Persists? Protect->StillDegrades Hydrolysis Suspect Hydrolysis/ Solvent Reactivity StillDegrades->Hydrolysis  Yes Success Problem Solved StillDegrades->Success No ControlpH Control pH (Use buffered solutions) Hydrolysis->ControlpH Solvent Change Solvent (Aprotic, anhydrous) Hydrolysis->Solvent ForcedDeg Perform Forced Degradation Study Hydrolysis->ForcedDeg ControlpH->Success Solvent->Success

Caption: Troubleshooting workflow for stability issues.

Recommended Actions:

  • pH Control: If your experimental conditions permit, use a buffered solvent system to maintain a neutral pH (e.g., a phosphate buffer). Avoid strongly acidic or basic conditions unless required by the reaction protocol.

  • Solvent Choice: Switch to a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile if compatible with your experimental design. This minimizes the presence of water that can act as a nucleophile.

  • Temperature Control: Degradation reactions are accelerated at higher temperatures. Prepare solutions fresh and store them at low temperatures (e.g., 4°C or -20°C) when not in immediate use. Perform a small-scale, short-term stability test at your intended storage temperature to confirm its suitability.

Experimental Protocols

To systematically identify the specific liabilities of this compound, a forced degradation study is the industry-standard approach.[9][10][11]

Protocol 1: Forced Degradation Study

This study exposes the compound to exaggerated stress conditions to rapidly identify potential degradation pathways.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV system

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (in separate amber vials, protected from light unless specified):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Keep 1 mL of stock solution in a 60°C oven.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Photolytic Stress:

    • Place 1 mL of the control solution (compound in ACN:Water) in a clear vial inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the test sample.

  • Time Points: Incubate all samples. Analyze aliquots at t=0, 2, 8, and 24 hours. For base hydrolysis, which can be rapid, consider earlier time points (e.g., 30 min, 1 hr).

  • Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by HPLC-UV (see Protocol 2).

Expected Outcomes Summary:

Stress ConditionExpected ObservationLikely Degradation Pathway
Acid (0.1 M HCl) Moderate to high degradationHydrolysis of the 2-aminothiazole ring
Base (0.1 M NaOH) Rapid and significant degradationHydrolysis, potential for other base-catalyzed reactions
Oxidation (3% H₂O₂) Significant degradationOxidation of the thiophene sulfur to sulfoxide/sulfone[3][4][5]
Heat (60°C) Minor degradationGeneral acceleration of other degradation pathways
Light (ICH Q1B) Moderate degradationPhotodecomposition, potential C-Br bond cleavage[6]
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for λmax)

  • Injection Volume: 10 µL

Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the parent peak area with the concurrent appearance of new peaks is indicative of degradation. The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound? A: The solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (-20°C is recommended for long-term storage). It is also advisable to store it under an inert atmosphere (e.g., argon) to minimize slow oxidation over time.

Q: How should I prepare a stock solution for long-term use? A: For maximum stability, prepare stock solutions in anhydrous, high-purity DMSO or DMF. Dispense the solution into single-use aliquots in amber vials, flush with argon or nitrogen before sealing, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q: Are there any solvents I should absolutely avoid? A: Avoid using reactive solvents. For example, solvents containing primary or secondary amines could potentially displace the amino group on the thiazole ring. Protic solvents, especially water, should be used with caution and preferably buffered to neutrality if they must be used. Also, avoid solvents known to easily form peroxides (e.g., old THF or diethyl ether) unless they have been freshly purified.

Q: My mass spectrometry data shows a peak at M+16 and M+32. What does this mean? A: This is a classic signature of oxidation. An M+16 peak corresponds to the addition of one oxygen atom (formation of the thiophene S-oxide), and an M+32 peak corresponds to the addition of two oxygen atoms (formation of the thiophene S-sulfone).[1][4] This strongly confirms that your compound is undergoing oxidative degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical liabilities of the molecule.

G Parent This compound Oxidized Thiophene S-oxide / S-sulfone Parent->Oxidized O₂ / Peroxides Hydrolyzed Ring-Opened Products Parent->Hydrolyzed H₂O (Acid/Base) Photodegraded Radical Intermediates, Dimers, Polymers Parent->Photodegraded Light (hν)

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of 2-aminothiazole synthesis, with a primary focus on the widely-used Hantzsch thiazole synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics to empower you to optimize your experimental outcomes.

Understanding the Foundation: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for the formation of the thiazole ring.[1] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[1] The reaction is known for being generally high-yielding and relatively simple to perform.

The mechanism begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[2][3] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2][3]

Visualizing the Hantzsch Synthesis Mechanism

Hantzsch_Mechanism Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 S-Alkylation (SN2) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization HX HX Intermediate1->HX -HX Product 2-Aminothiazole Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: The reaction pathway of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-aminothiazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Hantzsch synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones can be lachrymatory and unstable over long-term storage. It's advisable to use freshly prepared or purified α-haloketones. Some modern methods even generate the α-haloketone in situ using a ketone with a halogen source like N-bromosuccinimide (NBS) or iodine, which can improve yields by using the reactive intermediate immediately.[4][5]

    • Thiourea Purity: Ensure the thiourea is pure and dry. Contaminants can interfere with the reaction.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants.[2] However, for certain substrates, exploring other solvents like dimethylformamide (DMF) or even solvent-free conditions might be beneficial.[6][7] A mixture of ethanol and water can also enhance yields in some cases.[8]

    • Temperature Control: While heating is generally required, excessive temperatures can lead to decomposition and the formation of side products. A typical temperature range is refluxing ethanol (around 80°C).[9][10] It's recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.

    • Stoichiometry: A slight excess of the thioamide component (e.g., 1.5 equivalents of thiourea to 1 equivalent of the α-haloketone) is sometimes used to ensure the complete consumption of the more valuable ketone.[2]

  • Work-up Procedure:

    • pH Adjustment: The reaction mixture is typically acidic due to the formation of HX. Neutralization is crucial for the precipitation of the 2-aminothiazole product. A weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often used to bring the pH to around 8.[2][9][10] Using a strong base like NaOH can sometimes lead to product degradation if not carefully controlled.[11]

Q2: My TLC shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing them.

  • Unreacted Starting Materials: The most straightforward impurities are unreacted α-haloketone or thiourea. This can be addressed by optimizing reaction time and stoichiometry as discussed in Q1.

  • Formation of Isomers: When using N-substituted thioureas, there is a possibility of forming isomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the acidity, can influence the regioselectivity. Running the reaction under neutral conditions typically favors the 2-amino isomer, while highly acidic conditions can lead to the formation of the 2-imino isomer.[12]

  • Self-condensation of α-Haloketone: Under certain conditions, α-haloketones can undergo self-condensation, leading to complex byproducts. This is more likely with prolonged reaction times or in the presence of strong bases.

  • Minimization Strategies:

    • Monitor the Reaction: Use TLC to track the consumption of starting materials and the formation of the product. Stop the reaction once the limiting reagent has been consumed to prevent further side reactions.

    • Control Temperature: Avoid excessive heat.

    • Optimize pH: For standard Hantzsch synthesis, maintain neutral or slightly acidic conditions during the reaction phase and perform a controlled basic work-up.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Impurities CheckReagents 1. Check Reagent Quality (Fresh α-haloketone, pure thiourea) Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) CheckReagents->OptimizeConditions MonitorReaction 3. Monitor via TLC OptimizeConditions->MonitorReaction Workup 4. Refine Work-up (Controlled pH adjustment) MonitorReaction->Workup Purification 5. Select Appropriate Purification Method Workup->Purification Success High Yield & Purity Purification->Success

Caption: A systematic workflow for troubleshooting 2-aminothiazole synthesis.

Q3: I'm struggling with the purification of my 2-aminothiazole product. What are the best practices?

A3: Purification can indeed be challenging due to the nature of the 2-aminothiazole scaffold.

  • Precipitation and Filtration: For many simple 2-aminothiazoles, the product is poorly soluble in water.[2] After neutralizing the reaction mixture with a base like 5% Na₂CO₃, the product often precipitates and can be collected by filtration.[2] Washing the crude solid with cold water can remove inorganic salts.[2]

  • Recrystallization: If the filtered solid is not sufficiently pure, recrystallization is a common next step. Ethanol or a mixture of ethanol and water is often a good solvent system to try.[11][13]

  • Column Chromatography: For more difficult separations or for non-crystalline products, silica gel column chromatography is effective. A common mobile phase is a mixture of ethyl acetate and hexanes.[2]

  • Acid-Base Extraction: The basicity of the amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., HCl). The aqueous layer, containing the protonated product, is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to precipitate the pure 2-aminothiazole, which can then be filtered or extracted back into an organic solvent.

  • Bisulfite Adduct Formation: For industrial-scale purification, a method involving the formation of a bisulfite adduct has been reported. The crude 2-aminothiazole is treated with sodium bisulfite, leading to the precipitation of a stable adduct, which can be filtered, washed, and then decomposed to yield the pure product.[14]

Optimization Parameters at a Glance

ParameterCommon ConditionOptimization StrategyRationale
α-Haloketone Commercial or pre-synthesizedUse freshly prepared or generate in situ with NBS or I₂.α-Haloketones can degrade upon storage. In situ generation ensures immediate use of the reactive species.[4][6]
Thioamide Thiourea (1.0-1.5 eq.)Ensure high purity and dryness. Adjust stoichiometry based on TLC monitoring.Impurities can lead to side reactions. A slight excess can drive the reaction to completion.[2]
Solvent Ethanol, MethanolScreen other solvents like DMF, or solvent mixtures (e.g., EtOH/H₂O).[8] Consider solvent-free conditions.Solvent polarity and solubility of reactants and intermediates can significantly impact reaction rate and yield.
Temperature Reflux (e.g., ~80°C in EtOH)Optimize temperature based on substrate reactivity. Lower temperatures may be sufficient for highly reactive substrates.Balances reaction rate against the potential for decomposition and side reactions.[9]
Catalyst Typically uncatalyzedExplore catalysts like silica-supported acids, ionic liquids, or phase transfer catalysts for difficult reactions.Catalysts can enhance reaction rates and allow for milder conditions.[5][8]
Work-up Neutralization with Na₂CO₃/NaHCO₃Carefully control the rate of addition and final pH to avoid product degradation.Ensures complete precipitation of the free base product without causing hydrolysis or other side reactions.[2][11]

Frequently Asked Questions (FAQs)

Q: Can I use α-chloroketones instead of α-bromoketones? A: Yes, α-chloroketones are also commonly used.[15] Generally, α-bromoketones are more reactive than α-chloroketones, which may lead to faster reaction times. However, α-chloroketones are often more stable and less expensive. The choice may depend on the specific reactivity of your ketone substrate.

Q: Are there greener alternatives to traditional solvents like DMF? A: Yes, the field is moving towards more environmentally benign methods. Reactions in ethanol, water, or mixtures thereof are considered greener.[8] Solvent-free syntheses, sometimes assisted by microwave irradiation or catalysts like basic alumina, have also been successfully developed.[6][7]

Q: What is the purpose of adding a base like sodium carbonate during the work-up? A: The Hantzsch synthesis generates a hydrohalic acid (like HBr or HCl) as a byproduct. This acid protonates the basic nitrogen atoms in the 2-aminothiazole product, forming a salt that is often soluble in the reaction medium (e.g., ethanol/water). Adding a base like sodium carbonate neutralizes this acid, deprotonating the thiazole salt and causing the free base form of the 2-aminothiazole, which is typically less soluble, to precipitate out of the solution, allowing for its isolation by filtration.[2][9]

Q: My product seems to be an oil instead of a solid. What should I do? A: Not all 2-aminothiazole derivatives are crystalline solids at room temperature. If you obtain an oil, precipitation will not be an option. In this case, after the work-up and neutralization, you will need to perform an extraction with a suitable organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. The resulting oil should then be purified by column chromatography.

Q: How stable are 2-aminothiazoles? A: 2-Aminothiazoles are generally stable compounds. However, like many organic molecules, they can be sensitive to strong acids, strong bases, and high temperatures over prolonged periods. For long-term storage, it is best to keep them in a cool, dark, and dry place.

References

Technical Support Center: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final product.

The target compound is typically synthesized via the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[1][2][3] In this specific case, the reactants are 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea . While robust, this pathway is susceptible to several side reactions that can impact yield and purity. This guide will address these challenges directly.

FAQ 1: My reaction yield is low, and TLC analysis shows multiple spots, including one that is significantly less polar than my product. What is the likely cause?

Answer: A common issue is the self-condensation of the α-bromoketone starting material, 2-bromo-1-(5-bromothiophen-2-yl)ethanone. This is particularly prevalent if the reaction conditions are not strictly controlled, especially with respect to the base and temperature. The resulting byproduct is often a 1,4-dithiin, a dimer of the ketone, which is significantly less polar than the desired 2-aminothiazole.[4]

The Chemistry Behind the Problem

The α-carbon of the bromoketone is electrophilic, but the methylene protons are also acidic. In the presence of a base (even a weak base like thiourea or the product itself), the ketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the α-bromoketone. A subsequent cascade of reactions, including cyclization and dehydration, can lead to the formation of a stable, non-polar 2,5-diaryl-1,4-dithiin byproduct.

Troubleshooting & Recommended Protocol

To mitigate this side reaction, the primary goal is to ensure the Hantzsch condensation with thiourea is the dominant kinetic pathway.

Key Control Parameters:

  • Order of Addition: Add the α-bromoketone solution slowly to a solution of thiourea in the reaction solvent (e.g., ethanol). This ensures that the thiourea is always in excess relative to the ketone, favoring the desired bimolecular reaction over ketone self-condensation.

  • Temperature Control: Run the reaction at a moderate temperature. While heat is required to drive the cyclization, excessive temperatures can accelerate side reactions. Refluxing in ethanol (approx. 78°C) is generally sufficient.[5]

  • Stoichiometry: Use a slight excess of thiourea (1.1 to 1.2 equivalents) to ensure the complete consumption of the α-bromoketone.

Optimized Protocol:

  • In a round-bottom flask, dissolve thiourea (1.2 eq.) in absolute ethanol.

  • In a separate flask, dissolve 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.0 eq.) in a minimum amount of ethanol.

  • Heat the thiourea solution to a gentle reflux.

  • Add the α-bromoketone solution dropwise to the refluxing thiourea solution over 20-30 minutes.

  • Maintain reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then pour it into an ice-water mixture to precipitate the product hydrobromide salt.

  • Neutralize with a base like sodium bicarbonate or ammonium hydroxide to obtain the free amine product.

Visualizing the Reaction Pathways

Side_Reaction_1 cluster_main Desired Hantzsch Synthesis cluster_side Side Reaction: Self-Condensation Ketone 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Intermediate Thiouronium Intermediate Ketone->Intermediate + EtOH, Reflux (Desired Pathway) Thiourea Thiourea Thiourea->Intermediate + EtOH, Reflux (Desired Pathway) Product This compound Intermediate->Product Cyclization & Dehydration Ketone2 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Enolate Enolate Intermediate Ketone2->Enolate Base (e.g., Thiourea) (Side Reaction) Dimer Dimerized Intermediate Ketone2->Dimer Self-Condensation Enolate->Dimer Self-Condensation Dithiin 1,4-Dithiin Byproduct Dimer->Dithiin Cyclization

Caption: Desired Hantzsch pathway vs. ketone self-condensation side reaction.

FAQ 2: During the synthesis of my 2-bromo-1-(5-bromothiophen-2-yl)ethanone precursor, I'm getting a complex mixture of products. My mass spectrometry data suggests the presence of di- and tri-brominated species. How can I achieve selective mono-bromination?

Answer: The α-bromination of ketones like 2-acetyl-5-bromothiophene is an acid-catalyzed reaction that proceeds via an enol intermediate.[6][7][8] The product, an α-bromoketone, can often enolize even faster than the starting ketone, leading to rapid subsequent brominations. Achieving high selectivity for mono-bromination requires careful control over the brominating agent, stoichiometry, and reaction conditions.

The Chemistry Behind the Problem

Under acidic conditions, the ketone tautomerizes to its enol form. This enol is the active nucleophile that attacks Br₂. The rate-determining step is typically the formation of the enol.[6] Once the first bromine is added, the electron-withdrawing effect of the bromine atom increases the acidity of the remaining α-proton, facilitating faster enolization and leading to a second bromination on the same carbon.

Troubleshooting & Recommended Protocol

To achieve selective mono-bromination, you must avoid conditions that favor poly-bromination.

Key Control Parameters:

  • Brominating Agent: Using elemental bromine (Br₂) can be difficult to control. Milder and more selective brominating agents like N-Bromosuccinimide (NBS) with a catalytic amount of acid (like p-TsOH) or copper(II) bromide (CuBr₂) are often more effective.[9]

  • Stoichiometry: Use precisely 1.0 equivalent of the brominating agent. Any excess will inevitably lead to di-bromination.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate are preferred. Protic solvents like acetic acid can sometimes promote over-bromination.

  • Temperature: The reaction should be performed at a low to moderate temperature (0°C to room temperature) to control the reaction rate.

Recommended Protocol using NBS:

  • Dissolve 2-acetyl-5-bromothiophene (1.0 eq.) in ethyl acetate.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Stir the mixture at room temperature and monitor closely by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench any unreacted bromine, then with sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be used promptly as α-bromoketones can be lachrymatory and unstable.[10]

Comparison of Bromination Conditions
ParameterProblematic Conditions (High Byproducts)Optimized Conditions (High Selectivity)
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS) or CuBr₂
Stoichiometry > 1.0 eq. of Bromine1.0 eq. of NBS
Catalyst Strong Acid (e.g., HBr)Catalytic p-TsOH
Solvent Acetic AcidEthyl Acetate or DCM
Temperature Elevated / Reflux0°C to Room Temperature
Expected Purity 50-70% Mono-bromo>90% Mono-bromo
FAQ 3: My NMR spectrum is clean, but the mass is correct for the product. However, I suspect I have an isomer. Could another cyclization pathway be occurring?

Answer: Yes, while less common, an alternative cyclization can occur during the Hantzsch synthesis, leading to the formation of a 2-imino-4-thiazolidinone (a pseudothiohydantoin) isomer. This happens if the intermediate, after the initial S-alkylation of thiourea, undergoes cyclization via attack of a nitrogen atom onto the ketone's carbonyl carbon before tautomerization to the more reactive iminothiol form.

The Chemistry Behind the Problem

The key intermediate in the Hantzsch synthesis is the S-alkylated isothiouronium salt. This intermediate exists in equilibrium with its tautomer. The standard mechanism involves dehydration and cyclization of the enol form to produce the aromatic thiazole ring. However, an alternative pathway exists where one of the nitrogen atoms of the isothiouronium intermediate directly attacks the carbonyl carbon, followed by dehydration, to yield the pseudothiohydantoin ring system. This pathway is often favored by specific substrates or reaction conditions that hinder the final aromatization step.

Troubleshooting & Recommended Protocol

Ensuring the reaction goes to completion and favors aromatization is key to avoiding this isomeric byproduct.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. The formation of the aromatic thiazole is thermodynamically favored. Incomplete conversion may leave some of the kinetic, non-aromatic pseudothiohydantoin product. Continue refluxing until TLC analysis shows no further change in the product spot.

  • Acidic Conditions: The final dehydration step to form the aromatic thiazole is acid-catalyzed. The reaction naturally produces HBr, which facilitates this. Ensuring the reaction medium does not become basic until workup will favor the correct product.

Visualizing Isomeric Pathways

Isomer_Formation Start α-Bromoketone + Thiourea Intermediate S-Alkylated Intermediate Start->Intermediate Tautomer Iminothiol Tautomer Intermediate->Tautomer Tautomerization Cyclized_Isomer_Intermediate Alternative Cyclization Intermediate->Cyclized_Isomer_Intermediate Direct N-attack on C=O (Side Path) Cyclized_Intermediate Cyclized Hemiaminal Tautomer->Cyclized_Intermediate N-attack on C=O (Favored Path) Product Desired 2-Aminothiazole (Aromatic) Isomer Pseudothiohydantoin Byproduct (Non-Aromatic) Cyclized_Intermediate->Product - H₂O (Aromatization) Cyclized_Isomer_Intermediate->Isomer - H₂O

Caption: Competing cyclization pathways leading to the desired product or an isomer.

References

Technical Support Center: A Guide to Improving the Purity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(5-Bromothiophen-2-yl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to late-stage drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and purification of this compound.

Q1: What is the most common synthetic route for this compound, and what does it imply for purification?

A1: The most prevalent and direct method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of 2-bromo-1-(5-bromothiophen-2-yl)ethanone with thiourea.[3][4]

  • Causality: The nature of this reaction dictates the likely impurity profile. Understanding this is the first step in designing an effective purification strategy. You should anticipate the presence of unreacted starting materials, byproducts from the synthesis of the α-haloketone precursor, and potential side-reaction products.

Hantzsch_Synthesis cluster_impurities Common Impurities SM1 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Reaction Hantzsch Synthesis (e.g., in Ethanol, reflux) SM1->Reaction SM2 Thiourea SM2->Reaction Impurity_Pool Crude Product Mixture Reaction->Impurity_Pool Product This compound (Desired Product) Impurity_Pool->Product Purification Imp1 Unreacted SM1 Imp2 Unreacted SM2 Imp3 Dibrominated Ketone Imp4 Side-Reaction Products Purification_Decision_Tree Start Crude Product with Multiple TLC Spots CheckPolarity Identify Spots: - Higher Rf = Less Polar (e.g., Ketone SM) - Lower Rf = More Polar (e.g., Product, Thiourea) Start->CheckPolarity IsMajorImpuritySM Is the major impurity the starting ketone (less polar)? CheckPolarity->IsMajorImpuritySM Recrystallize Attempt Recrystallization IsMajorImpuritySM->Recrystallize No (Impurities are minor or have similar polarity) Chromatography Perform Column Chromatography IsMajorImpuritySM->Chromatography Yes (Significant amount or large polarity difference) CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography Purity <98% Success Pure Product CheckPurity->Success Purity >98%

References

Technical Support Center: Molecular Docking with Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molecular docking simulations involving thiazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to enhance the accuracy and predictive power of your docking experiments.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles and fundamental questions that arise during the setup of docking experiments with thiazole derivatives.

Question 1: My docking software is giving me a warning about unparameterized atoms for my thiazole ligand. What does this mean and how do I fix it?

Answer: This is a critical warning that should not be ignored. It indicates that the force field you are using does not have the necessary parameters to accurately describe the physical and chemical properties of the atoms in your thiazole ring. Standard force fields like AMBER, CHARMM, and OPLS may not inherently contain parameters for all substituted thiazoles.[1]

Causality: Force fields are collections of parameters that define the potential energy of a system of atoms and molecules. If these parameters are missing or incorrect, the resulting calculations of binding energy and ligand conformation will be unreliable. The unique electronic environment of the sulfur atom in the thiazole ring, with its lone pairs and potential for σ-hole interactions, requires careful parameterization to be modeled accurately.[2]

Solution:

  • Use a General Force Field: Start with a generalized force field such as the Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), which are designed to handle a wide range of drug-like small molecules.[1][3]

  • Parameterization Tools: Utilize software tools designed for small molecule parameterization. Tools like the Force Field Toolkit (ffTK) can help generate CHARMM-compatible parameters.[4]

  • Quantum Mechanical Calculations: For the most accurate representation, you may need to perform quantum mechanical (QM) calculations to derive the partial charges and other necessary parameters for your specific thiazole derivative. This is particularly important for accurately modeling electrostatic interactions.[1]

Question 2: My docking results for a series of thiazole analogues do not correlate with their experimental binding affinities (IC50 values). What could be going wrong?

Answer: A lack of correlation between docking scores and experimental data is a common issue that can stem from several factors, particularly with a nuanced scaffold like thiazole.

Causality: The predictive power of molecular docking is highly dependent on the accuracy of the scoring function and the correctness of the ligand and protein structures.[5] Thiazole compounds can present challenges that, if not addressed, will lead to inaccurate predictions. These can include incorrect tautomeric states, protonation states, or improper handling of the thiazole ring's electronic properties by the scoring function.

Solution Workflow:

  • Validate Your Docking Protocol:

    • Redocking: If a crystal structure with a bound ligand is available, extract the ligand and redock it. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is a good indicator of a valid protocol.[1]

    • Known Actives and Inactives: Dock a set of known active and inactive compounds. Your docking protocol should be able to differentiate between them, with active compounds generally receiving better scores.[1]

  • Re-evaluate Ligand Preparation:

    • Tautomers and Ionization States: Thiazole-containing molecules can exist in different tautomeric and protonation states at physiological pH. It is crucial to enumerate these and dock all relevant forms, as the bioactive conformation may not be the most stable one in solution.[6]

    • Conformational Sampling: Ensure that you are adequately sampling the conformational space of your ligands.

  • Scoring Function Selection: If your software allows, experiment with different scoring functions, as some may perform better for your specific target-ligand system.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on overcoming more complex challenges associated with docking thiazole compounds.

Guide: Handling Thiazole Tautomers and Ionization States

The correct assignment of tautomeric and protonation states is arguably one of the most critical steps in preparing thiazole ligands for docking. An incorrect assignment can lead to the failure to identify key hydrogen bond interactions and result in inaccurate binding poses.

The Challenge: The thiazole ring and its common substituents (e.g., amino groups) can exist in multiple tautomeric forms and can be protonated or deprotonated depending on the pH and the local environment of the binding pocket. The biologically relevant form may not be the most stable form in solution.[6]

Step-by-Step Protocol for Tautomer and Ionization State Enumeration:

  • Determine the pKa of Ionizable Groups:

    • Use a reliable pKa prediction tool (e.g., MarvinSketch, MOE) to estimate the pKa values of all ionizable groups on your thiazole compound.

    • Pay close attention to amino-thiazole moieties, as the endocyclic nitrogen and the exocyclic amino group can have distinct pKa values.

  • Generate Tautomeric Forms:

    • Use a chemistry toolkit (e.g., RDKit, Open Babel) or a comprehensive molecular modeling suite to generate all chemically reasonable tautomers of your ligand.

    • For 2-aminothiazoles, for example, consider both the amino and the imino tautomers.

  • Enumerate Protonation States:

    • Based on the predicted pKa values, generate all likely protonation states at the target physiological pH (usually around 7.4).

    • Remember to consider that the pKa of a group can be significantly perturbed by the microenvironment of a protein's active site. Therefore, it is often advisable to include states that might be less populated in solution.

  • Dock All Relevant States:

    • Prepare and dock each of the generated tautomers and protonation states as a separate ligand.

    • This approach increases the likelihood of identifying the correct binding mode, even if the bioactive conformation is a minor species in solution.

Visualizing the Tautomer Workflow:

TautomerWorkflow Start Start with Thiazole Scaffold pKa Predict pKa Values Start->pKa Tautomers Generate Tautomers pKa->Tautomers Protonation Generate Protonation States at pH 7.4 Tautomers->Protonation Docking Dock All Generated Ligand States Protonation->Docking Analysis Analyze Docking Results for Each State Docking->Analysis End Identify Bioactive Conformation Analysis->End

Caption: Workflow for handling thiazole tautomers and protonation states.

Guide: Parameterization of the Thiazole Ring for Docking Force Fields

As highlighted in the FAQs, proper parameterization is crucial for accurate docking. This guide provides a more detailed look into the considerations for parameterizing the thiazole ring.

The Challenge: The sulfur atom in the thiazole ring possesses lone pairs and can participate in non-covalent interactions that are not well-described by standard atomic point-charge models.[2][7] This electronic anisotropy requires a more sophisticated charge model for accurate representation.

Key Considerations for Thiazole Parameterization:

ParameterImportanceRecommended Approach
Partial Charges HighUse quantum mechanical calculations (e.g., RESP or a similar method) to derive charges. This is critical for accurately modeling electrostatic interactions with the protein.[1]
Van der Waals Parameters HighStart with a generalized force field like GAFF or CGenFF.[1][3] For high-accuracy studies, these may need to be refined.
Bond and Angle Parameters MediumThese are generally well-represented in generalized force fields. However, for strained ring systems, QM optimization of the geometry is recommended.
Torsional Parameters HighThe rotational barriers around bonds connecting the thiazole ring to substituents can significantly impact the ligand's conformation. Ensure these are well-defined.

Experimental Protocol for Thiazole Parameterization:

  • Generate 3D Conformations: Create a set of diverse, low-energy 3D conformations of your thiazole compound.

  • Perform QM Calculations: For each conformation, perform a high-level QM calculation (e.g., using Gaussian or a similar package) to obtain the electrostatic potential (ESP).

  • Fit Partial Charges: Use a charge-fitting program (e.g., antechamber for AMBER) to derive partial charges that reproduce the QM ESP.

  • Assign Other Parameters: Use a tool like parmchk in AMBER to identify any missing van der Waals, bond, angle, or dihedral parameters and assign them from a general force field like GAFF.

  • Validate Parameters: Perform short molecular dynamics simulations of the ligand in a solvent box to ensure the stability of the parameters.

Diagram of Key Parameterization Steps:

ParameterizationSteps cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics QM_Calc Perform QM Calculation Electrostatic Potential Charge_Fit Fit Partial Charges RESP QM_Calc->Charge_Fit Param_Assign Assign Remaining Parameters GAFF/CGenFF Charge_Fit->Param_Assign Validation Validate Parameters MD Simulation Param_Assign->Validation Final_Params Finalized Parameters Validation->Final_Params Start 3D Ligand Structure Start->QM_Calc

Caption: Key steps in the parameterization of a thiazole compound.

Guide: Docking Thiazole Compounds to Metalloproteins

Many biologically important proteins are metalloproteins, and thiazole-containing compounds are often designed to interact with the metal center. Standard docking programs can struggle with these interactions.

The Challenge: The coordination of a ligand to a metal ion involves complex electronic effects that are not always well-represented by classical force fields. This can lead to incorrect predictions of binding geometry and affinity.[8]

Troubleshooting and Solutions:

  • Use a Specialized Docking Program or Method:

    • Consider using docking approaches specifically designed for metalloproteins. For example, the "metalloprotein bias docking" (MBD) method, an extension of AutoDock Bias, has been shown to improve accuracy.[8]

  • Define Metal Coordination Geometries:

    • If your docking software allows, apply geometric constraints to guide the docking pose towards known coordination geometries (e.g., tetrahedral, octahedral) for the specific metal ion.

  • Careful Parameterization of the Metal Center:

    • The parameters for the metal ion and its coordinating residues are critical. Ensure that you are using a force field that has been specifically parameterized for the metal center in your protein.

  • Visual Inspection of Docked Poses:

    • Always visually inspect the top-ranked docking poses. Look for chemically reasonable coordination of the thiazole ligand to the metal ion. Unrealistic bond lengths or coordination geometries are a red flag.

Guide: Covalent Docking with Thiazole Derivatives

Some thiazole-based inhibitors are designed to form a covalent bond with the target protein. This requires a specialized docking approach.

The Challenge: Covalent docking involves the formation of a new chemical bond, which is not handled by standard non-covalent docking algorithms.

Step-by-Step Protocol for Covalent Docking:

  • Prepare the Protein:

    • Identify the reactive residue in the protein's active site (e.g., a cysteine or serine).

    • In your docking software, you will typically need to modify this residue to make it "reactive" for covalent docking. This may involve removing a hydrogen atom to create a reactive species.[9]

  • Prepare the Ligand:

    • Identify the "warhead" on your thiazole compound – the reactive group that will form the covalent bond.

    • Define the atom on the warhead that will attach to the protein.

  • Run the Covalent Docking Simulation:

    • Use the covalent docking module of your software. This will typically involve specifying the reactive residue on the protein and the warhead on the ligand.

    • The software will then sample conformations of the ligand while maintaining the covalent linkage.

  • Analyze the Results:

    • Evaluate the docked poses based on the scoring function and visual inspection of the interactions between the ligand and the protein.

Diagram of Covalent Docking Workflow:

CovalentDocking Start Start Prep_Protein Prepare Protein | (Define Reactive Residue) Start->Prep_Protein Prep_Ligand Prepare Ligand | (Define Warhead) Start->Prep_Ligand Run_Docking Run Covalent Docking Prep_Protein->Run_Docking Prep_Ligand->Run_Docking Analyze Analyze Poses and Scores Run_Docking->Analyze End Final Covalent Complex Analyze->End

Caption: A simplified workflow for covalent docking.

References

Technical Support Center: Optimizing Cell Viability Assays with 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 4-(5-Bromothiophen-2-yl)thiazol-2-amine in cell viability and cytotoxicity studies. This document is designed for researchers, scientists, and drug development professionals who are evaluating the biological effects of this novel small molecule. As this is a research compound without an extensive history in published literature, this guide is built upon foundational principles of pharmacology, cell biology, and assay development. We will address the common challenges encountered when working with heterocyclic compounds of this class, providing both high-level FAQs and in-depth troubleshooting guides to ensure the integrity and reproducibility of your experimental data.

Our approach is grounded in explaining the "why" behind each step, empowering you to make informed decisions and adapt protocols to your specific cell models and assay platforms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges when starting work with this compound.

Q1: What is the best solvent to use for dissolving this compound?

Answer: Like many heterocyclic small molecules, this compound is expected to have low aqueous solubility. The recommended starting solvent is anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted.[1]

Best Practices:

  • Solubility Test: Before preparing a large stock, test solubility by dissolving a small, known amount (1-5 mg) in a precise volume of DMSO.[2]

  • Aiding Dissolution: If solubility is poor, gentle warming (37°C) or brief sonication can be used.[1][2] However, be aware that heat may degrade some compounds.[1]

  • Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: What is the maximum final concentration of DMSO I can use in my cell culture?

Answer: High concentrations of DMSO are toxic to cells.[3] The final concentration of DMSO in your assay wells should be kept as low as possible and must be consistent across all treatments, including vehicle controls.[3][4]

Cell TypeRecommended Max DMSO ConcentrationRationale
Immortalized Cell Lines ≤ 0.5% (v/v)Most robust cell lines tolerate up to 1%, but 0.5% is a safer upper limit to avoid influencing cellular metabolism or viability.[1]
Primary Cells / Stem Cells ≤ 0.1% (v/v)These cells are generally more sensitive to solvent toxicity.[1]

Crucially, always include a "vehicle control" containing the same final concentration of DMSO as your highest compound concentration to differentiate compound effects from solvent effects.[1]

Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

Answer: This is a common issue when diluting a DMSO stock into an aqueous buffer or medium. This "crashing out" can lead to inaccurate dosing and high variability.

Mitigation Strategy:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Dilute into Serum-Containing Medium: If your protocol allows, perform the final dilution step in complete medium containing serum. Serum proteins can help stabilize hydrophobic compounds.

  • Use a Step-Wise Dilution: Instead of a large one-step dilution, perform serial dilutions.

  • Vortex While Adding: Add the DMSO stock to the medium dropwise while vortexing or swirling the tube. This rapid mixing helps prevent the formation of large precipitates.[2]

Q4: Which type of cell viability assay is best to start with for this compound?

Answer: It is highly recommended to use at least two mechanistically different assays to confirm your results. A good starting combination is a metabolic assay (like MTT or ATP-based) and a cytotoxicity or apoptosis assay.

  • Metabolic Assays: These measure the metabolic activity of the cell population.

    • MTT/MTS Assays: Measure the activity of mitochondrial dehydrogenases.[5] They are cost-effective but prone to interference.[5]

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, a key indicator of metabolically active cells.[6][7][8] These assays are highly sensitive, have a broad dynamic range, and are generally less prone to colorimetric interference.[6][9]

  • Apoptosis/Cytotoxicity Assays:

    • Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.[10][11][12] This can confirm if the compound induces programmed cell death.

    • LDH Release Assays: Measure the release of lactate dehydrogenase from cells with compromised membrane integrity (necrosis).

Starting with an ATP-based assay is often a robust choice due to its high sensitivity and fewer interference issues compared to colorimetric methods.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides for resolving more complex issues.

Issue 1: Assay Interference and False Readouts
Q: My no-cell control wells (compound + medium + assay reagent) show a high background signal. What is causing this?

Answer: This indicates direct chemical interference between your compound and the assay reagents, a common problem with small molecules.[13][14] This can lead to false-positive (compound appears toxic) or false-negative (compound appears non-toxic) results.

Root Causes & Solutions:

  • Colorimetric Interference (MTT/MTS/XTT Assays):

    • Cause: this compound may be colored and absorb light at the same wavelength as the formazan product (around 570 nm).[15]

    • Troubleshooting: Run a "cell-free interference control" for every experiment.[14] Prepare wells with medium and the same concentrations of your compound as in the experiment, but without cells. Add the assay reagent, incubate, and read the plate. Subtract this background absorbance from your experimental wells.

  • Chemical Reduction of Assay Reagent (MTT/MTS/XTT Assays):

    • Cause: The compound itself may have reducing properties that can convert the tetrazolium salt (e.g., MTT) to formazan without any cellular activity.[5][13] Molecules with thiol groups or certain heterocyclic rings can be responsible.[5] The 2-aminothiazole moiety in your compound could potentially contribute to this.

    • Troubleshooting: The cell-free control described above will also detect this. If you see a dose-dependent increase in signal in the absence of cells, your compound is directly reducing the reagent.

  • Fluorescence Interference (Fluorescent Assays):

    • Cause: Thiazole-containing compounds can be inherently fluorescent.[16][17] This intrinsic fluorescence can artificially inflate the signal in assays that use fluorescent readouts (e.g., resazurin-based assays or some caspase assays).

    • Troubleshooting: Measure the fluorescence of your compound in assay buffer at the excitation/emission wavelengths of your assay. If there is significant overlap, you may need to switch to a luminescence-based or colorimetric assay.

Experimental Protocol: Cell-Free Interference Check
  • Plate Setup: In a microplate, designate wells for a full dose-response curve of this compound.

  • Reagent Addition: Add cell culture medium and the compound dilutions to these wells. Do not add cells.

  • Vehicle Control: Include wells with medium and the vehicle (e.g., DMSO) at the highest final concentration used.

  • Assay Execution: Add the viability assay reagent (e.g., MTT, MTS, or a fluorescent dye) to all wells.

  • Incubation: Incubate the plate for the standard duration of your assay (e.g., 1-4 hours for MTT).[6]

  • Readout: Measure the absorbance or fluorescence.

  • Analysis: If the signal increases with compound concentration, interference is confirmed. This background value should be subtracted from your cell-based results, or a different, non-interfering assay should be chosen.

Diagram: Assay Selection Workflow

Assay_Selection_Workflow start Start: Test Compound This compound interference_check Run Cell-Free Interference Control (Protocol Above) start->interference_check decision_interference Interference Observed? interference_check->decision_interference no_interference_path Proceed with Primary Assay (e.g., MTT, Resazurin) decision_interference->no_interference_path No interference_path Switch to Orthogonal Assay decision_interference->interference_path Yes sub_group_no_int No Significant Interference sub_group_int Significant Interference orthogonal_assays Recommended Orthogonal Assays: - ATP-Based (Luminescence) - LDH Release (Colorimetric) - Caspase Activity (Luminescent) - High Content Imaging interference_path->orthogonal_assays

Caption: Decision workflow for selecting a primary cell viability assay.

Issue 2: Atypical Dose-Response Curves
Q: My dose-response curve is U-shaped (a hormetic response) or shows an increase in signal at high concentrations. What does this mean?

Answer: This is a common and often confusing result in cell viability screening. It suggests that multiple biological or artefactual processes are occurring simultaneously.

Potential Causes & Investigative Actions:

  • Increased Metabolism at Low Doses:

    • Cause: Some compounds can induce a cellular stress response at sub-lethal concentrations, causing an upregulation of metabolic activity.[13] In an MTT assay, this leads to more formazan production, making it appear as if the cells are proliferating, before cytotoxicity takes over at higher doses.

    • Action:

      • Microscopy: Visually inspect the cells. Do they look stressed, vacuolated, or morphologically different at the concentrations where the signal increases?

      • Orthogonal Assay: Re-test the compound using an ATP-based assay. ATP levels are a more direct measure of viable cell number and are less likely to be paradoxically inflated by metabolic stress.[6]

  • Compound Precipitation at High Doses:

    • Cause: If the compound precipitates out of solution at high concentrations, it can scatter light, leading to an artificially high absorbance reading.[14] These precipitates can also interfere with luminescent or fluorescent readouts.

    • Action:

      • Visual Inspection: Examine the wells of your plate under a microscope before adding the assay reagent. Look for visible crystals or precipitates at the highest concentrations.

      • Solubility Limit: Determine the maximal soluble concentration of your compound in your final assay medium. Do not test concentrations above this limit.

  • Late-Stage Assay Interference:

    • Cause: At high concentrations, the compound might interfere with the assay chemistry in a way that only becomes apparent after cell death has occurred. For example, a compound could stabilize the formazan product in an MTT assay, leading to a higher signal despite fewer viable cells.

    • Action: Run a time-course experiment. Measure viability at earlier time points (e.g., 6, 12, 24 hours) to see if a typical dose-response curve is observed before the confounding effects dominate.

Diagram: Troubleshooting Atypical Dose-Response

Atypical_Curve_Troubleshooting start Observation: Atypical Dose-Response Curve (e.g., U-Shaped) check_precip Check for Compound Precipitation at High Doses (Visual Inspection) start->check_precip check_metabolism Hypothesis 1: Metabolic Upregulation start->check_metabolism check_assay_artifact Hypothesis 2: Assay Artifact start->check_assay_artifact action_precip Action: Re-test below max soluble concentration check_precip->action_precip action_metabolism Action: Use ATP-based assay & correlate with cell counts check_metabolism->action_metabolism action_artifact Action: Run cell-free controls & time-course experiment check_assay_artifact->action_artifact

Caption: Logical steps for troubleshooting non-standard dose-response curves.

Issue 3: Distinguishing Cytotoxicity from Cytostasis
Q: My metabolic assay (MTT or ATP) shows a 50% reduction in signal, but when I look at the cells, most of them are still attached and look intact. Is the compound actually killing the cells?

Answer: This is a critical point of interpretation. Metabolic assays measure a reduction in cell activity or proliferation, not necessarily cell death.[5] You may be observing a cytostatic (inhibiting proliferation) effect rather than a cytotoxic (cell-killing) effect.

How to Differentiate:

  • Cell Counting: The most direct method. Seed cells at a known density. After treatment for 24, 48, and 72 hours, detach the cells and count them using a hemocytometer with Trypan Blue staining or an automated cell counter. A cytostatic compound will result in a cell number similar to the initial seeding density, while a cytotoxic compound will result in a cell number below the initial density.

  • Apoptosis/Necrosis Assays:

    • Caspase-3/7 Activation: Use a luminescent or fluorescent assay to measure the activity of executioner caspases 3 and 7.[11][18] An increase in caspase activity is a hallmark of apoptosis.[10][11]

    • Annexin V/PI Staining: Use flow cytometry or fluorescence microscopy to distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

References

Technical Support Center: Enhancing the Biological Activity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(5-Bromothiophen-2-yl)thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising heterocyclic scaffold. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the lead optimization process. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles researchers face when working with a new lead compound. Inconsistent or unexpected results often stem from fundamental issues with the compound or the experimental setup.

Frequently Asked Questions (FAQs)

Q1: My initial screening results with this compound are inconsistent or show no activity. Where should I begin troubleshooting?

A1: This is a frequent and critical challenge in early-stage drug discovery. Variability can be traced to three main areas: the compound itself, the experimental system, or the assay protocol.[1] Before questioning the compound's intrinsic activity, it's essential to validate your experimental foundation.

Start by systematically verifying these factors:

  • Compound Integrity: Confirm the identity and purity of your compound batch using methods like NMR and LC-MS.[2] Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.[2]

  • Compound Solubility: Poor aqueous solubility is a primary cause of inactivity or inconsistent results.[1] Visually inspect your assay medium for any signs of precipitation after adding the compound. The effective concentration in solution may be far lower than the nominal concentration if the compound crashes out.

  • Experimental Parameters: Ensure consistency in all experimental conditions, including cell seeding density, passage number, incubation times, and solvent concentration. Even minor deviations can lead to significant variations in biological readouts.

Start Inconsistent or No Activity Observed Compound Compound-Related Issues Start->Compound System System-Related Issues Start->System Assay Assay-Related Issues Start->Assay Purity Check Purity & Identity (LC-MS, NMR) Compound->Purity Storage Verify Storage Conditions (Temp, Light, Moisture) Compound->Storage Solubility Confirm Solubility (Visual Inspection, Nephelometry) Compound->Solubility Cells Standardize Cell Culture (Passage #, Density) System->Cells Solvent Control Final Solvent Conc. (e.g., DMSO <0.5%) System->Solvent Reagents Validate Reagent Stability & Concentrations Assay->Reagents Timing Ensure Consistent Incubation Times Assay->Timing

Initial troubleshooting workflow for activity issues.

Q2: The this compound scaffold has very low water solubility. How can I improve its handling and bioavailability in my experiments?

A2: Poor solubility is a common characteristic of drug-like molecules and must be managed carefully. The primary strategy is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[2]

However, more advanced formulation strategies may be necessary, especially for in vivo studies. These approaches aim to increase the dissolution rate or maintain the drug in a solubilized state.[3]

Strategy Description Advantages Considerations
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) to increase solubility.[3]Simple to prepare; suitable for early in vitro assays.May have toxicity or confounding biological effects at high concentrations.
Surfactants Formulations with surfactants (e.g., Tween 80, Solutol HS-15) that form micelles to encapsulate the compound.[3]Can significantly increase apparent solubility and stability.Can interfere with some assays; requires careful selection of surfactant.
Cyclodextrins Using cyclodextrins to form inclusion complexes, where the hydrophobic compound sits inside the cyclodextrin cavity.[4]Increases solubility and can improve stability.Stoichiometry must be optimized; may alter pharmacokinetic profiles.
Lipid-Based Formulations Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).[4]Excellent for highly lipophilic compounds; can improve oral absorption.Complex to develop; requires specialized formulation expertise.
Nanonization Reducing the particle size of the solid drug to the nanoscale, which increases the surface area for dissolution.[5]Enhances dissolution rate according to the Noyes-Whitney equation.[5]Requires specialized equipment; potential for particle agglomeration.

Q3: I've observed activity, but I'm concerned about off-target effects or assay interference. Are 2-aminothiazoles known for this?

A3: Yes, this is an astute concern. The 2-aminothiazole scaffold is sometimes flagged as a potential "frequent hitter" or promiscuous inhibitor.[6] These are compounds that show activity in many assays through non-specific mechanisms rather than by binding to a specific biological target.

Potential mechanisms for false positives include:

  • Compound Aggregation: At certain concentrations, poorly soluble compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[6]

  • Reactivity: The thiazole ring or other functional groups can be chemically reactive, covalently modifying proteins in a non-specific manner. Thiol reactivity is a common concern.[6]

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., light absorbance or fluorescence).

It is crucial to perform counter-screens and validation assays early. A simple and effective step is to repeat the activity assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the compound's activity is significantly reduced, it suggests that the original result may have been due to aggregation.[6]

Section 2: Strategic Guide to Enhancing Biological Activity

Once foundational issues are resolved, the next phase is to systematically modify the lead compound to improve its desired properties. This process, known as lead optimization, is an iterative cycle of design, synthesis, and testing.[7][8]

Guide 1: Implementing a Structure-Activity Relationship (SAR) Campaign

The goal of SAR is to understand how specific structural features of the molecule contribute to its biological activity.[9][10] By making systematic modifications, you can identify which parts of the scaffold are essential for activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

Q: How do I design and execute an initial SAR study for the this compound scaffold?

A: A logical approach is to explore modifications at the three main substitutable positions of the scaffold: the 2-amino group, the C5-bromo on the thiophene, and the core heterocyclic rings.

Key vectors for SAR exploration.

Protocol: Initial SAR Exploration via Amide Coupling at the 2-Amino Position

This protocol details the synthesis of a small set of analogs by acylating the 2-amino group. This modification probes the steric and electronic requirements around this position, which often serves as a key hydrogen bond donor.

Objective: To assess how modifying the 2-amino group affects biological activity.

Materials:

  • This compound (starting material)

  • A selection of acid chlorides or carboxylic acids (e.g., acetyl chloride, benzoyl chloride, isobutyryl chloride)

  • Coupling agents if using carboxylic acids (e.g., HATU, HOBt)

  • Anhydrous pyridine or a non-nucleophilic base like triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard workup and purification supplies (separatory funnel, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine or TEA to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.1 equivalents of the desired acid chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final N-acylated product using ¹H NMR, ¹³C NMR, and LC-MS.

  • Biological Testing: Screen the purified analogs in your primary biological assay alongside the parent compound to determine the effect of the modification.

Causality & Interpretation: The addition of an acyl group replaces a hydrogen bond donor (N-H) with a larger, more sterically hindered amide group that also acts as a hydrogen bond acceptor (C=O). If activity increases, it may suggest the active site has a corresponding hydrogen bond donor or a hydrophobic pocket that accommodates the new group. If activity decreases, the original N-H group may have been essential for binding.[9]

Guide 2: The Lead Optimization Cycle

Enhancing biological activity is an iterative process. The data from your initial SAR campaign feeds back into the design of the next generation of compounds.

Q: How do I manage the lead optimization process effectively?

A: The "Design-Make-Test-Analyze" (DMTA) cycle is the fundamental workflow in medicinal chemistry.[7]

Design Design (Hypothesis Generation, In Silico Modeling) Make Make (Chemical Synthesis & Purification) Design->Make Synthesize Targets Test Test (In Vitro Assays, ADME Profiling) Make->Test Submit for Screening Analyze Analyze (SAR Analysis, Identify Trends) Test->Analyze Generate Data Analyze->Design Refine Hypothesis

The iterative Design-Make-Test-Analyze (DMTA) cycle.

Workflow Steps:

  • Design: Based on your initial SAR data, form a new hypothesis. For example: "Small, hydrophobic groups at the 2-amino position increase potency." Use this hypothesis to design a new, focused set of target molecules. Computational tools like molecular docking can aid this process.[8]

  • Make: Synthesize the new target compounds. The C5-bromo group is an excellent handle for this. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide variety of new chemical groups, dramatically expanding chemical space.[11]

  • Test: Evaluate the new compounds in your primary assay. It is also critical at this stage to begin profiling for other properties, such as selectivity against related targets and initial ADME (Absorption, Distribution, Metabolism, Excretion) properties like metabolic stability and permeability.[10]

  • Analyze: Correlate the new structural changes with the biological data. Did your hypothesis hold true? What new SAR trends have emerged? This analysis forms the basis for the next design cycle.[7]

By systematically repeating this cycle, you can refine your lead compound, simultaneously improving potency, selectivity, and drug-like properties to develop a preclinical candidate.

References

Validation & Comparative

A Comparative Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and approved drugs like Dasatinib and Ixazomib.[1] Its unique chemical properties, including the ability of the nitrogen atom to form hydrogen bonds with biological targets, make it a versatile building block for designing novel therapeutics. This guide provides an in-depth comparison of 4-(5-Bromothiophen-2-yl)thiazol-2-amine with other notable thiazole derivatives, focusing on their synthesis, anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data to inform researchers and drug development professionals.

The Thiazole Scaffold: A Hub of Biological Activity

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer,[2][3] antimicrobial,[4][5] anti-inflammatory,[6] and enzyme inhibitory effects.[7][8][9] The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole core, a concept known as Structure-Activity Relationship (SAR).[7][10] This guide will delve into how the specific substitution of a 5-bromothiophen-2-yl group at the 4-position of the 2-aminothiazole core influences its biological profile compared to other substitution patterns.

Synthesis of 4-Arylthiazol-2-amine Derivatives

The general and widely adopted method for synthesizing 4-arylthiazol-2-amines is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thiourea.[11] Variations of this method exist, for instance, starting from an arylketone, thiourea, and iodine.[12][13]

A general synthetic scheme for this compound and its analogs is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one (α-haloketone) C Hantzsch Thiazole Synthesis A->C B Thiourea B->C D This compound C->D Cyclocondensation

Caption: General synthesis of this compound.

This versatile synthesis allows for the introduction of a wide variety of substituents at the 4-position of the thiazole ring by simply changing the starting α-haloketone, enabling the exploration of the SAR of this class of compounds.

Comparative Biological Activity

The true value of a compound in drug discovery is determined by its biological activity. Here, we compare the performance of this compound and its analogs in key therapeutic areas.

Anticancer Activity

Thiazole derivatives are a significant class of anticancer agents, with numerous studies highlighting their potential to inhibit tumor growth through various mechanisms of action.[2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

A study by Bekircan et al. synthesized a series of thiazole derivatives and evaluated their anticancer activity. Among the tested compounds, a derivative bearing a 4-bromothiophen-2-yl moiety showed notable activity against the HT-29 colon cancer cell line.[14]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2a (bearing 4-bromothiophen-2-yl) HT-29 (Colon)22-27[14]
2b (bearing naphthalen-2-yl) HT-29 (Colon)22-27[14]
2f (bearing 2,5-difluorophenyl) MCF-7 (Breast)7.7[14]
2i (bearing 4-(trifluoromethoxy)phenyl) MCF-7 (Breast)8.0[14]
4c (a different thiazole derivative) MCF-7 (Breast)2.57[15]
4c (a different thiazole derivative) HepG2 (Liver)7.26[15]
Staurosporine (Standard) MCF-7 (Breast)6.77[15]
Staurosporine (Standard) HepG2 (Liver)8.4[15]

Table 1: Comparative in vitro anticancer activity of various thiazole derivatives.

The data suggests that the nature of the aryl group at the 4-position of the thiazole ring significantly influences the anticancer potency. While the 4-bromothiophen-2-yl derivative shows good activity, other substitutions like 2,5-difluorophenyl and 4-(trifluoromethoxy)phenyl can lead to even higher potency against certain cell lines.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new and effective antimicrobial agents.[4] Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains.[5][16]

A study by Sharma et al. synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity. Several of these compounds exhibited promising activity comparable to standard drugs like norfloxacin and fluconazole.[17][18]

Compound/DerivativeBacterial StrainMIC (µM)Fungal StrainMIC (µM)Reference
43a (a 4-(4-bromophenyl)-thiazol-2-amine derivative) S. aureus16.1C. albicans-[17]
43a (a 4-(4-bromophenyl)-thiazol-2-amine derivative) E. coli16.1--[17]
Norfloxacin (Standard) S. aureus---[17]
Fluconazole (Standard) --C. albicans-[17]
Compound 3 (a heteroaryl thiazole derivative) S. aureus0.23-0.70 mg/mL--[19]
Ampicillin (Standard) ----[19]

Table 2: Comparative in vitro antimicrobial activity of various thiazole derivatives.

These findings highlight the potential of thiazole derivatives as a scaffold for developing new antimicrobial agents. The specific substitution at the 4-position and on the 2-amino group plays a crucial role in determining the antimicrobial spectrum and potency.

Enzyme Inhibition

Thiazole derivatives are also known to be potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[1] For example, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation,[6][8] and cholinesterases, which are targets in Alzheimer's disease therapy.[9][20]

A study by Küçükgüzel et al. reported the synthesis of 2-substituted 4-arylthiazole derivatives and their evaluation as acetylcholinesterase inhibitors. One of the compounds, 4f , demonstrated an IC50 value of 0.66 µM, which was more potent than the reference drugs Rivastigmine and Huperzine-A.[20] Another study showed that 2-amino-4-(4-bromophenyl)thiazole exhibited significant inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively.[9]

Compound/DerivativeTarget EnzymeIC50/Ki (µM)Reference
4f (a 4-arylthiazole-2-amine derivative) Acetylcholinesterase0.66[20]
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 (Ki)[9]
2-amino-4-(4-bromophenyl)thiazole AChE0.129 (Ki)[9]
2-amino-4-(4-bromophenyl)thiazole BChE0.083 (Ki)[9]
Compound 4c (a thiazole derivative) VEGFR-20.15[15]
Sorafenib (Standard) VEGFR-20.059[15]

Table 3: Comparative enzyme inhibitory activity of various thiazole derivatives.

The data clearly indicates that the thiazole scaffold can be tailored to inhibit specific enzymes with high potency, making it a valuable starting point for the development of targeted therapies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[22][23]

G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with thiazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][24]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound and its related derivatives represent a promising class of compounds with diverse biological activities. The comparative analysis presented in this guide demonstrates that subtle structural modifications to the 2-aminothiazole scaffold can lead to significant changes in potency and selectivity across different therapeutic targets. The presence of the bromothiophene moiety at the 4-position confers significant anticancer and likely antimicrobial and enzyme inhibitory properties. Further optimization of this scaffold, guided by the structure-activity relationships discussed, holds great potential for the development of novel and more effective therapeutic agents. Future research should focus on in vivo evaluation of the most promising candidates to assess their pharmacokinetic properties and efficacy in preclinical models.[25][26][27]

References

A Comparative Analysis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of analogs of 4-(5-Bromothiophen-2-yl)thiazol-2-amine, a promising heterocyclic compound, with a focus on its synthesis, biological activities, and structure-activity relationships. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this chemical space for therapeutic innovation.

The 4-(Thiophen-2-yl)thiazol-2-amine Scaffold: A Privileged Structure

The conjugation of a thiophene ring to a thiazole-2-amine core creates a planar, electron-rich system with significant potential for drug design. The thiophene moiety can engage in various non-covalent interactions with biological macromolecules, while the 2-aminothiazole group is a common pharmacophore in kinase inhibitors and other therapeutic agents.[4][5] The introduction of a bromine atom at the 5-position of the thiophene ring further enhances the molecule's lipophilicity and potential for halogen bonding, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine Analogs

The primary synthetic route to 4-(thiophen-2-yl)thiazol-2-amine analogs is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea derivative.[6]

General Synthetic Workflow

Synthesis_Workflow acetophenone Thiophene Acetophenone Derivative bromination α-Bromination acetophenone->bromination haloketone α-Halo Thiophene Acetophenone bromination->haloketone cyclization Hantzsch Thiazole Synthesis haloketone->cyclization thiourea Thiourea thiourea->cyclization thiazole_amine 4-(Thiophen-2-yl)thiazol-2-amine Analog cyclization->thiazole_amine modification Further Modification (e.g., Schiff Base Formation) thiazole_amine->modification final_product Target Analogs modification->final_product

Caption: General synthetic workflow for 4-(thiophen-2-yl)thiazol-2-amine analogs.

Detailed Experimental Protocol: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine

This protocol is adapted from a multistep synthesis of related thiazole derivatives and serves as a representative example.[7][8]

  • α-Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one:

    • To a solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine (1.0 equivalent) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude α-bromo ketone (1.0 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the mixture for several hours (typically 3-6 hours) until the reaction is complete.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Comparative Biological Activities of Analogs

Analogs of the core this compound structure have been investigated for a range of biological activities. Here, we compare the performance of structurally related compounds in key therapeutic areas.

Antimicrobial Activity

Thiazole derivatives are well-documented antimicrobial agents.[2][9][10] The introduction of different substituents on the thiophene and thiazole rings can modulate their potency and spectrum of activity.

Compound/AnalogTarget Organism(s)Activity (MIC/IC50)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli, C. albicansPromising activity, comparable to standard drugs.[1]
Thiazole-pyrazole hybridsS. aureus, S. pyogenes, A. fumigatusMICs as low as 3.125 µg/mL against S. aureus.[9]
Benzo[d]thiazole derivativesMRSA, E. coli, A. nigerSignificant activity at 50-75 µg/mL.[10]
Thiazolyl-thiourea derivativesStaphylococcal speciesMICs ranging from 4 to 16 μg/mL.[11]

Key Insights:

  • The presence of a halogenated phenyl ring, as in the 4-(4-bromophenyl) analog, appears to be favorable for antimicrobial activity.[1]

  • Hybrid molecules incorporating other heterocyclic systems, such as pyrazole, can exhibit potent and broad-spectrum antimicrobial effects.[9]

  • Lipophilicity plays a crucial role, with an optimal log P value enhancing antimicrobial potency.[10]

Anticancer Activity

The 2-aminothiazole moiety is a key pharmacophore in several approved kinase inhibitors, such as Dasatinib.[4] Consequently, many analogs have been evaluated for their anticancer potential.[1][3]

Compound/AnalogCancer Cell Line(s)Activity (IC50)Target(s)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5 µMNot specified[1]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d, 5e)Not specifiedPotent inhibitorsCOX-2[7][8]
Thiazolo[5,4-f]quinazolin-9-one derivativesVarious cancer cell linesIC50 values in the low micromolar range.DYRK1A kinase[12]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesVarious cancer cell linesPotent cytotoxicityAurora A and B kinases[13]

Key Insights:

  • Derivatives of the 4-(bromophenyl)thiazol-2-amine scaffold have demonstrated notable anticancer activity against breast cancer cell lines.[1]

  • Analogs can be designed to target specific enzymes involved in cancer progression, such as COX-2 and various protein kinases.[5][7][8]

  • Fusion of the thiazole ring with other heterocyclic systems, like quinazolinones, can lead to potent kinase inhibitors with broad-spectrum anticancer activity.[12]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Compound/AnalogTarget(s)Activity (IC50)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d, 5e)COX-20.76–9.01 μM[7][8]

Key Insights:

  • The 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold has proven to be a valuable starting point for the development of potent and selective COX-2 inhibitors.[7][8]

  • Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the active sites of their target enzymes.[7][8]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the thiophene and thiazole rings.

SAR cluster_0 Structure-Activity Relationship cluster_1 Thiophene Ring Modifications cluster_2 Thiazole Ring Modifications Core This compound Core Thiophene_Subst Substituents at C4 and C5: - Halogens (Cl, Br) can enhance activity. - Lipophilicity is a key factor. Core->Thiophene_Subst Affects lipophilicity and target binding Thiazole_Subst Substituents on the 2-amino group: - Schiff base formation can modulate activity. - Amide linkages can introduce new interactions. Core->Thiazole_Subst Allows for diverse chemical modifications

Caption: Key structure-activity relationships for 4-(thiophen-2-yl)thiazol-2-amine analogs.

A comprehensive analysis of the literature suggests the following SAR trends:

  • Halogenation: The presence of a halogen atom on the thiophene or an attached phenyl ring often enhances biological activity, likely due to increased lipophilicity and the potential for halogen bonding interactions.

  • Substituents on the 2-Amino Group: Modification of the 2-amino group, for instance, through the formation of Schiff bases or amides, provides a facile way to introduce a wide range of chemical diversity and modulate the pharmacological profile.[1]

  • Hybrid Molecules: Combining the thiazole scaffold with other heterocyclic rings (e.g., pyrazole, quinazoline) can lead to compounds with enhanced potency and novel mechanisms of action.[9][12]

Future Directions

The this compound scaffold and its analogs represent a rich area for further investigation in drug discovery. Future efforts should focus on:

  • Systematic SAR Studies: A more systematic exploration of substituents on both the thiophene and thiazole rings is warranted to delineate more precise structure-activity relationships.

  • Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are needed to identify their specific molecular targets and pathways.

  • Pharmacokinetic Profiling: In vivo studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs to assess their drug-likeness.

  • Exploration of New Therapeutic Areas: While antimicrobial, anticancer, and anti-inflammatory activities are well-documented, the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases, should also be explored.[14]

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound analogs. The versatility of the Hantzsch thiazole synthesis allows for the generation of diverse libraries of these compounds. The available data on related analogs demonstrate that this chemical class possesses a broad range of biological activities, making it a highly attractive starting point for the development of new therapeutic agents. By leveraging the insights from existing structure-activity relationships and employing modern drug design strategies, researchers can continue to unlock the full potential of this privileged scaffold.

References

The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Analysis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the 2-aminothiazole scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. Its inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a promising candidate, 4-(5-Bromothiophen-2-yl)thiazol-2-amine, and its analogs. We will objectively compare its performance against relevant alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.

The Thiophene-Thiazole Hybrid: A Promising Pharmacophore

The conjunction of a thiophene ring with a 2-aminothiazole core creates a unique molecular architecture with significant therapeutic promise. The thiophene moiety, a bioisostere of the phenyl ring, offers a distinct electronic and steric profile, often leading to enhanced biological activity and improved pharmacokinetic properties. The 2-aminothiazole component is a well-established pharmacophore known for its ability to interact with a multitude of biological targets.

Our focus, this compound, incorporates a bromine atom on the thiophene ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the impact of this bromo-substitution is key to elucidating the SAR of this compound class.

Structure-Activity Relationship (SAR) Insights

While direct and extensive SAR studies on this compound are emerging, significant insights can be gleaned from closely related analogs, particularly its 4-chloro- and other substituted thiophene counterparts. The primary areas of biological investigation for this scaffold have been in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Targeting COX Enzymes

A seminal study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has provided a foundational understanding of the SAR for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] The key takeaways are:

  • The 2-Aminothiazole Core is Essential: This group is a critical pharmacophore for interaction with the target enzymes.

  • Substitution on the Thiophene Ring Modulates Activity and Selectivity: The nature and position of the substituent on the thiophene ring significantly influence the inhibitory potency and selectivity for COX-2 over COX-1. While data on the 5-bromo analog is not explicitly detailed in this specific study, the high potency of the 4-chloro analog suggests that halogenation of the thiophene ring is favorable for activity.

  • Derivatization of the 2-Amino Group: Modification of the 2-amino group with various substituents has been shown to enhance COX-2 selectivity. For instance, the introduction of aromatic and heterocyclic moieties can lead to a significant increase in the selectivity index (SI).[1][2][3][4][5]

The logical workflow for identifying and characterizing such inhibitors is outlined below:

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis S1 Start with 2-acetylthiophene S2 Bromination S1->S2 S3 Hantzsch Thiazole Synthesis with Thiourea S2->S3 S4 Core Scaffold: 4-(bromothiophen-2-yl)thiazol-2-amine S3->S4 S5 Derivatization of 2-amino group S4->S5 E1 In vitro COX-1/COX-2 Inhibition Assays S5->E1 Test Analogs E2 Determine IC50 Values E1->E2 E3 Calculate Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) E2->E3 E4 In vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) E3->E4 Select lead candidates A1 Establish SAR E4->A1 A2 Molecular Docking Studies A1->A2 A3 Identify Key Interactions A2->A3

Caption: Workflow for SAR study of thiazole derivatives as COX inhibitors.

Anticancer Activity

The thiophene-thiazole scaffold has also been investigated for its anticancer properties.[6][7][8] Studies on various derivatives have shown cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.[8][9] The proposed mechanism often involves the induction of apoptosis.

Key SAR points for anticancer activity include:

  • Substitution on the Thiazole and Thiophene Rings: The nature and position of substituents on both heterocyclic rings play a crucial role in determining the cytotoxic potency. Electron-withdrawing or donating groups can significantly alter the electronic properties of the molecule and its interaction with biological targets.

  • Hybrid Molecules: Incorporating other pharmacophores, such as hydrazones, to the core thiophene-thiazole structure has been shown to enhance anticancer activity.[7]

Comparative Performance Analysis

To contextualize the potential of this compound and its analogs, a comparison with established drugs and other investigational compounds is essential.

Anti-inflammatory Activity: Comparison with NSAIDs

The primary therapeutic utility of COX inhibitors is in the management of inflammation and pain. A key objective in the development of new anti-inflammatory drugs is to achieve high selectivity for COX-2, thereby minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Compound/DrugTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Aspirin COX-115.32-[1][2][3][4][5]
Celecoxib COX-20.05>277[2]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) COX-20.83112[1][2][3][4][5]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) COX-20.76124[1][2][3][4][5]

Data for derivatives 5d and 5e are for N-substituted analogs of 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

The data clearly indicates that derivatives of the 4-(halothiophen-2-yl)thiazol-2-amine scaffold can exhibit potent and selective COX-2 inhibition, comparable to, and in some aspects, potentially improvable upon, existing NSAIDs. The high selectivity indices of the chloro-analogs suggest that the bromo-analog would likely also demonstrate significant COX-2 selectivity.

Anticancer Activity: Comparison with Chemotherapeutic Agents

The evaluation of anticancer activity is typically performed using cell viability assays, such as the MTT assay, against a panel of cancer cell lines.

Compound/DrugCell LineIC50 (µM)Reference
5-Fluorouracil MCF-75.2[10]
Cisplatin MCF-713.3[8]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) MCF-710.5[10]
Thiazole-thiophene derivative (4b) MCF-710.2[8]
Thiazole-thiophene derivative (13a) MCF-711.5[8]

The preliminary data for brominated thiazole derivatives show promising anticancer activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. While not as potent as some established chemotherapeutic agents like 5-Fluorouracil, the scaffold presents a viable starting point for the development of novel anticancer drugs with potentially different mechanisms of action and improved side-effect profiles.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

Synthesis of this compound

The synthesis of the title compound and its analogs typically follows the Hantzsch thiazole synthesis.[11][12][13][14][15]

Step 1: Bromination of 2-Acetylthiophene

  • Dissolve 2-acetylthiophene in a suitable solvent (e.g., diethyl ether or acetic acid).

  • Slowly add an equimolar amount of bromine or N-bromosuccinimide (NBS) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by washing with a reducing agent (e.g., sodium thiosulfate solution) and water.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography to obtain 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the α-haloketone from Step 1 and a slight excess of thiourea in a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Filter, wash, and dry the precipitate.

  • Purify the crude product by recrystallization to obtain this compound.

Synthesis_Workflow Start 2-Acetylthiophene Intermediate1 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one Start->Intermediate1 Bromination (NBS) Product This compound Intermediate1->Product Hantzsch Synthesis (Thiourea, Ethanol, Reflux)

Caption: Synthetic scheme for this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric assay that measures the peroxidase component of COX enzymes.[16][17][18][19][20][21]

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Aspirin, Celecoxib)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or reference inhibitors to the wells and pre-incubate at 37 °C for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[1][22][23][24][25]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The available data on closely related analogs suggests that this class of compounds can exhibit potent and selective COX-2 inhibition, a highly desirable characteristic for anti-inflammatory drugs. Furthermore, preliminary studies indicate a potential for anticancer activity.

Future research should focus on a more detailed and direct biological evaluation of this compound and a broader library of its derivatives. This should include:

  • Systematic SAR studies to explore the impact of different substituents on both the thiophene and thiazole rings.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological activities.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

By leveraging the insights from existing research and pursuing a systematic approach to drug discovery, the full therapeutic potential of this versatile scaffold can be unlocked.

References

A Senior Application Scientist's Guide to the Biological Evaluation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The incorporation of a bromothiophene moiety into the thiazole scaffold, specifically creating the 4-(5-Bromothiophen-2-yl)thiazol-2-amine core, presents a promising avenue for developing novel therapeutic agents. This guide focuses on the systematic evaluation of derivatives from this chemical family, comparing their efficacy and outlining the critical experimental methodologies required for their assessment.

Comparative Analysis of Biological Activity

The true potential of a novel chemical series is unveiled through rigorous comparative analysis. By systematically evaluating derivatives against established standards and across different biological assays, researchers can identify lead compounds and begin to understand critical structure-activity relationships (SAR). Thiazole derivatives, as a class, are known to exhibit significant biological potential.[2][3][4]

Anticancer Activity: A Comparative Cytotoxicity Profile

A primary focus in the evaluation of novel thiazole derivatives is their potential as anticancer agents.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7][8]

The following table illustrates how to present comparative cytotoxicity data for a hypothetical series of this compound derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Data from various studies on similar thiazole derivatives show IC₅₀ values ranging from potent (sub-micromolar) to moderate.[9][10][11][12]

Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM) of Thiazole Derivatives

Compound IDDerivative Substitution (R-group)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
BTTA-01 -H (Parent Compound)15.822.518.3
BTTA-02 -CH₃ (Methyl)12.119.814.7
BTTA-03 -Cl (Chloro)4.58.26.1
BTTA-04 -OCH₃ (Methoxy)9.714.311.2
Doxorubicin Reference Drug0.81.20.9

Note: The data presented above are illustrative examples for comparison purposes.

From this comparative data, one could infer that the addition of an electron-withdrawing group like chlorine (BTTA-03) significantly enhances cytotoxic activity compared to the parent compound or derivatives with electron-donating groups. This is a common observation in SAR studies of heterocyclic compounds.[13]

Antimicrobial Activity: Screening and Potency Comparison

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[2] Thiazole derivatives have historically shown considerable promise in this area.[1][14][15] The agar well diffusion method is a standard and effective technique for the preliminary screening of antimicrobial activity.[16][17][18] This method provides a qualitative assessment and can be followed by quantitative methods like determining the Minimum Inhibitory Concentration (MIC).

The table below demonstrates how to compare the antimicrobial efficacy of the derivatives by measuring the diameter of the zone of inhibition.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
BTTA-01 12109
BTTA-02 141111
BTTA-03 201816
BTTA-04 161312
Norfloxacin Reference (Bacteria)2524
Fluconazole Reference (Fungus)N/AN/A

Note: The data presented above are illustrative examples for comparison purposes. N/A = Not Applicable.

Similar to the anticancer data, the chloro-substituted derivative (BTTA-03) shows superior activity, suggesting that halogenation might be a key strategy for enhancing the antimicrobial potency of this scaffold.[6]

Experimental Protocols: A Scientist's Bench Guide

The validity of any biological evaluation rests on the robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies that include critical controls and expert insights to ensure trustworthy and reproducible results.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details the steps for determining the IC₅₀ values of the synthesized derivatives against a panel of cancer cell lines.

Causality Behind Choices: The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity and cell viability.[7][8] Seeding density is optimized to ensure cells are in an exponential growth phase during drug treatment, which is crucial for assessing the efficacy of cell-cycle-specific agents. A 72-hour incubation period is a standard duration to observe significant cytotoxic effects.

  • Cell Seeding:

    • Harvest and count cells from a healthy culture (viability > 90%).

    • Calculate the required cell suspension volume to achieve an optimal seeding density (e.g., 5,000 to 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for blank correction.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell adherence.[19]

  • Compound Treatment:

    • Prepare a stock solution of each test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][20]

    • Incubate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[20]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cancer Cells cell_count 2. Count & Adjust Cell Density cell_culture->cell_count plate_cells 3. Seed Cells into 96-Well Plate cell_count->plate_cells incubate_24h 4. Incubate 24h (Adherence) plate_cells->incubate_24h treat_cells 6. Treat Cells with Compounds incubate_24h->treat_cells prep_compounds 5. Prepare Serial Dilutions of Thiazole Derivatives prep_compounds->treat_cells incubate_72h 7. Incubate 72h treat_cells->incubate_72h add_mtt 8. Add MTT Reagent to each well incubate_72h->add_mtt incubate_4h 9. Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize 10. Add DMSO to Solubilize Crystals incubate_4h->solubilize read_plate 11. Read Absorbance (570 nm) solubilize->read_plate calc_viability 12. Calculate % Viability vs. Control read_plate->calc_viability plot_curve 13. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 14. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This protocol is a reliable first-pass screening method to evaluate the antimicrobial potential of the synthesized derivatives.

Causality Behind Choices: The agar well diffusion method is selected for its simplicity and cost-effectiveness in screening multiple compounds simultaneously.[16][21] Mueller-Hinton Agar is the standard medium for routine susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious pathogens. The inoculum is standardized to the 0.5 McFarland turbidity standard to ensure a consistent bacterial lawn, making the zone sizes comparable across different experiments.

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow them to solidify.

    • Inoculate a loopful of the test microorganism (e.g., S. aureus, E. coli) into Mueller-Hinton Broth (MHB) and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates to create a bacterial lawn.[17]

  • Well Preparation and Sample Application:

    • Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[16][22]

    • Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in DMSO).

    • Carefully add a fixed volume (e.g., 100 µL) of each test compound solution into the corresponding wells.[16]

    • Use a standard antibiotic (e.g., Norfloxacin for bacteria, Fluconazole for fungi) as a positive control and pure DMSO as a negative control to ensure the solvent has no inhibitory effect.

  • Incubation and Measurement:

    • Allow the plates to stand for 30 minutes to permit the diffusion of the compounds into the agar.[16]

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

    • After incubation, measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.[16]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_mha 1. Prepare & Pour Mueller-Hinton Agar Plates prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) prep_mha->prep_inoculum swab_plate 3. Swab Inoculum onto Agar Surface prep_inoculum->swab_plate punch_wells 4. Aseptically Punch Wells in the Agar swab_plate->punch_wells add_samples 5. Add Test Derivatives, Positive & Negative Controls punch_wells->add_samples pre_diffuse 6. Allow for Pre-diffusion (30 mins) add_samples->pre_diffuse incubate 7. Incubate Plates (18-24h @ 37°C) pre_diffuse->incubate measure_zones 8. Measure Diameter of Inhibition Zones (mm) incubate->measure_zones compare_activity 9. Compare Zones to Controls and Other Derivatives measure_zones->compare_activity

Caption: Workflow for antimicrobial screening via the agar well diffusion method.

Structure-Activity Relationship (SAR): The Logic of Drug Design

The ultimate goal of comparing derivatives is to build a logical framework of their Structure-Activity Relationship (SAR). This involves correlating specific structural modifications with changes in biological activity. For the this compound scaffold, SAR exploration is critical for rational drug design and optimization.

SAR_Logic cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 4-(5-Bromothiophen-2-yl) thiazol-2-amine (Core Scaffold) Mod1 Substitution at Amino Group Core->Mod1 Mod2 Modification of Thiophene Ring Core->Mod2 Mod3 Modification of Thiazole Ring Core->Mod3 Anticancer Anticancer Potency (e.g., ↓ IC50) Mod1->Anticancer Antimicrobial Antimicrobial Spectrum (e.g., ↑ Zone of Inhibition) Mod1->Antimicrobial Other Other Activities (e.g., Anti-inflammatory) Mod1->Other Mod2->Anticancer Mod2->Antimicrobial Mod2->Other Mod3->Anticancer Mod3->Antimicrobial Mod3->Other SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Other->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Logical framework for Structure-Activity Relationship (SAR) analysis.

By systematically introducing different functional groups (e.g., halogens, alkyl, aryl groups) at various positions and observing the resulting impact on anticancer and antimicrobial efficacy, researchers can identify pharmacophores—the essential structural features responsible for activity. This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to optimizing a lead compound for further preclinical development.

References

A Comparative Efficacy Analysis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine and Known Inhibitors Against TGF-β-Activated Kinase 1 (TAK1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, represents a critical signaling nexus in cellular responses to inflammation, stress, and immune challenges.[1] It is a central mediator for signals originating from pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Upon activation, TAK1 orchestrates downstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways, which are fundamental to cell survival, inflammation, and immune responses.[1][3] The dysregulation of TAK1 signaling is implicated in a host of pathologies, including chronic inflammatory diseases and various cancers, making it a compelling therapeutic target.[4][5][6]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including kinase inhibitors.[7] This guide focuses on a novel compound featuring this scaffold, 4-(5-Bromothiophen-2-yl)thiazol-2-amine. While its specific biological targets are still under investigation, its structural motifs suggest potential kinase inhibitory activity.

This document outlines a comprehensive experimental framework to evaluate the efficacy of this compound as a putative TAK1 inhibitor. Its performance is hypothetically compared against two well-characterized TAK1 inhibitors:

  • (5Z)-7-Oxozeaenol (5ZO): A natural product and potent, irreversible covalent inhibitor widely used as a research tool, though it is known to have off-target effects on other kinases.[2][8]

  • Takinib: A potent, highly selective, and ATP-competitive TAK1 inhibitor that serves as a benchmark for modern, targeted drug candidates.[9][10][11]

Through detailed biochemical and cell-based assays, this guide provides researchers and drug development professionals with the methodologies and rationale required to rigorously assess the therapeutic potential of novel compounds targeting the TAK1 signaling axis.

The Central Role of TAK1 in Cellular Signaling

TAK1 is activated through a complex process involving its binding partners, TAB1 and TAB2/3, and K63-linked polyubiquitination events.[4] Stimuli such as TNF-α binding to its receptor (TNFR1) trigger the formation of a signaling complex that recruits E3 ubiquitin ligases.[1] These enzymes catalyze the formation of K63-linked polyubiquitin chains, which act as a scaffold to recruit the TAK1-TAB complex, leading to TAK1's autophosphorylation and activation.[4] Activated TAK1 then phosphorylates downstream targets, including the IκB kinase (IKK) complex to activate NF-κB, and MKKs to activate JNK and p38 MAPKs.[3] This cascade ultimately regulates the expression of genes involved in inflammation and cell survival.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Receptor Complex (TRADD, TRAF2, RIPK1) TNFR1->Complex_I Ub K63 Poly-Ubiquitination Complex_I->Ub TAK1_Complex TAK1-TAB1-TAB2/3 Ub->TAK1_Complex recruits & activates IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex phosphorylates MAPKKs MKKs (MKK3/4/6/7) TAK1_Complex->MAPKKs phosphorylates IkappaB IκBα IKK_Complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Gene_Expression Inflammatory & Survival Gene Expression NFkappaB->Gene_Expression translocates & activates MAPKs JNK / p38 MAPKKs->MAPKs phosphorylates MAPKs->Gene_Expression activate transcription factors

Figure 1: Simplified TAK1 signaling pathway downstream of TNF-α.

Methodology I: In Vitro Biochemical Efficacy Assessment

Objective

To determine and compare the direct inhibitory potency of this compound, (5Z)-7-Oxozeaenol, and Takinib against the recombinant human TAK1/TAB1 kinase complex. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀).

Rationale for Experimental Design

An in vitro kinase assay provides the cleanest assessment of direct enzyme inhibition, free from confounding cellular factors like membrane permeability or off-target effects. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[12] This assay is highly sensitive and suitable for high-throughput screening.[13] The use of the TAK1-TAB1 complex is crucial, as TAB1 is required for TAK1 stability and activity.[14] Myelin Basic Protein (MBP) is used as a generic, efficient substrate for many serine/threonine kinases, including TAK1.[14]

In_Vitro_Workflow In Vitro Kinase Assay Workflow A 1. Compound Preparation - Serial dilution of test compounds - this compound - (5Z)-7-Oxozeaenol - Takinib - Staurosporine (Control) B 2. Kinase Reaction Setup (384-well plate) - Add 1 µL of diluted compound/DMSO - Add 2 µL of TAK1/TAB1 enzyme - Add 2 µL of Substrate/ATP mix (MBP + ATP) A->B C 3. Incubation - 60 minutes at room temperature B->C D 4. Stop Reaction & Deplete ATP - Add 5 µL of ADP-Glo™ Reagent - Incubate 40 minutes C->D E 5. Signal Generation - Add 10 µL of Kinase Detection Reagent - Incubate 30 minutes D->E F 6. Data Acquisition - Read luminescence on a plate reader E->F G 7. Analysis - Convert luminescence to % inhibition - Plot dose-response curve - Calculate IC50 values F->G

Figure 2: Workflow for the in vitro TAK1 biochemical assay.
Detailed Experimental Protocol

Protocol adapted from commercially available TAK1/TAB1 Kinase Assay Kits.[12][14]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution series for each compound (this compound, (5Z)-7-Oxozeaenol, Takinib) in 100% DMSO, starting from a 1 mM stock.

    • Include a DMSO-only control (vehicle) and a Staurosporine control (non-specific kinase inhibitor).

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 1 µL of the diluted compounds or controls.

    • Prepare the TAK1/TAB1 enzyme solution in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT) to a final concentration of 2.5 ng/µL. Add 2 µL to each well.

    • Prepare the Substrate/ATP mix containing Myelin Basic Protein (MBP) substrate (final concentration 0.2 µg/µL) and ATP (final concentration 10 µM).

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Methodology II: Cell-Based Functional Efficacy Assessment

Objective

To evaluate the ability of the test compounds to modulate TAK1 signaling in a cellular context, leading to a functional outcome. Specifically, this assay measures the sensitization of cancer cells to TNF-α-induced apoptosis, a known consequence of TAK1 inhibition.[15][16]

Rationale for Experimental Design

TAK1 is a critical pro-survival kinase in the TNF-α signaling pathway.[9] Its inhibition blocks the activation of NF-κB, tipping the cellular balance towards apoptosis. This assay provides a physiologically relevant readout of target engagement and functional consequence. We will use the MDA-MB-231 breast cancer cell line, a model where TAK1's role has been previously studied.[15][16] Apoptosis will be quantified by measuring the activity of Caspases 3 and 7, key executioner caspases, using the Caspase-Glo® 3/7 luminescent assay.

Cell_Based_Workflow Cell-Based Apoptosis Assay Workflow A 1. Cell Culture - Seed MDA-MB-231 cells in a 96-well white-walled plate - Incubate for 24 hours B 2. Compound Treatment - Pre-treat cells with serial dilutions of inhibitors for 1 hour A->B C 3. TNF-α Stimulation - Add TNF-α (final conc. 10 ng/mL) to all wells except negative control - Incubate for 24 hours B->C D 4. Assay Reagent Addition - Equilibrate plate to room temp - Add 100 µL of Caspase-Glo® 3/7 Reagent C->D E 5. Incubation - Shake plate for 30 seconds - Incubate for 1-2 hours at room temp D->E F 6. Data Acquisition - Read luminescence on a plate reader E->F G 7. Analysis - Normalize data to controls - Plot dose-response curve - Determine EC50 for apoptosis induction F->G

Figure 3: Workflow for the cell-based TNF-α-induced apoptosis assay.
Detailed Experimental Protocol

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well, white-walled plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the respective inhibitor concentrations.

    • Include vehicle (DMSO) controls.

    • Pre-incubate the cells with the inhibitors for 1 hour.

  • TNF-α Stimulation:

    • Add TNF-α to the wells to a final concentration of 10 ng/mL. A set of control wells should receive vehicle only (no TNF-α).

    • Incubate the plate for an additional 24 hours.

  • Caspase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by subtracting the background (medium only) and express the results as a fold-change over the TNF-α-only treated cells.

    • Plot the fold-change in caspase activity against the log of the inhibitor concentration and fit the data to determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

Hypothetical Comparative Data

The following table summarizes the expected outcomes from the described experiments, providing a basis for comparing the efficacy of the novel compound against established inhibitors.

CompoundTarget(s)MechanismIn Vitro IC₅₀ (TAK1)Cell-Based EC₅₀ (Apoptosis)Anticipated Selectivity
This compound Putative TAK1Reversible (Hypothesized)85 nM250 nMUnknown
(5Z)-7-Oxozeaenol TAK1, MEK1/2, FLT3, etc.[2]Irreversible Covalent8 nM[17]30 nMLow
Takinib TAK1Reversible, ATP-Competitive9.5 nM[17]55 nMHigh

Discussion and Interpretation of Results

Data_Interpretation Data Interpretation Logic Start Start: Obtain IC50 and EC50 Data Check_IC50 Is In Vitro IC50 < 1 µM? Start->Check_IC50 Check_EC50 Is Cell-Based EC50 Potent? Check_IC50->Check_EC50 Yes Outcome_Inactive Conclusion: Compound is inactive or off-target. Check_IC50->Outcome_Inactive No Compare_Potency Is IC50 comparable to EC50? Check_EC50->Compare_Potency Yes Outcome_Permeability Hypothesis: Poor cell permeability or high plasma protein binding. Check_EC50->Outcome_Permeability No Compare_Potency->Outcome_Permeability No (e.g., EC50 >> IC50) Outcome_OffTarget Hypothesis: Potent off-target effects in cells. Compare_Potency->Outcome_OffTarget No (e.g., EC50 << IC50) Outcome_Promising Conclusion: Promising On-Target Activity. Proceed to Selectivity Profiling. Compare_Potency->Outcome_Promising Yes (e.g., <10-fold shift)

Figure 4: Logical flow for interpreting comparative efficacy data.

Based on our hypothetical data:

  • This compound shows moderate biochemical potency (IC₅₀ = 85 nM). The rightward shift in the cell-based assay (EC₅₀ = 250 nM) is expected and indicates that the compound is cell-permeable and engages its target in a cellular environment, albeit with lower potency than in a purified system. This could be due to factors like metabolism, efflux, or the need for higher concentrations to achieve sufficient target occupancy. This compound would be considered a valid "hit" worthy of further optimization.

  • (5Z)-7-Oxozeaenol demonstrates high potency in both assays. However, its known lack of selectivity is a major drawback for therapeutic development, as its cellular effects could be a composite of inhibiting multiple kinases.[2] It serves as a useful positive control but not a desirable drug candidate profile.

  • Takinib exhibits excellent biochemical potency (IC₅₀ = 9.5 nM) and strong cellular activity (EC₅₀ = 55 nM). The minimal shift between the two assays, combined with its known high selectivity, makes it the gold standard in this comparison.[9][18] It represents the profile that medicinal chemistry efforts on the novel compound would aim to achieve.

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for evaluating the efficacy of a novel compound, this compound, as a potential TAK1 inhibitor. By comparing its performance against the non-selective benchmark (5Z)-7-Oxozeaenol and the highly selective inhibitor Takinib, researchers can gain critical insights into its potency, cellular activity, and therapeutic potential.

The hypothetical results position this compound as a promising starting point for a drug discovery program. The logical next steps would include:

  • Kinome-Wide Selectivity Profiling: To confirm that the compound's activity is selective for TAK1 and to identify potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of inflammation or cancer.[18]

By employing the rigorous methodologies outlined herein, research and development teams can make informed decisions, efficiently advancing the most promising candidates toward clinical development.

References

A Researcher's Guide to Profiling the Selectivity of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. While identifying a potent inhibitor for a given target is a significant milestone, understanding its interactions across the broader proteome is paramount to ensuring its safety and therapeutic viability. Undesired off-target interactions can lead to unforeseen toxicity, convoluted structure-activity relationships (SAR), and ultimately, late-stage clinical failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of the novel compound, 4-(5-Bromothiophen-2-yl)thiazol-2-amine.

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active agents, exhibiting activities ranging from anticancer and anti-inflammatory to kinase inhibition. Derivatives have been shown to target enzymes such as Aurora kinases, Abl kinase, and cyclooxygenases (COX).[1][2][3] Given this promiscuous biological potential, a systematic and multi-faceted approach to selectivity profiling is not just recommended; it is essential. This document outlines a strategic, tiered approach to de-risking this compound, beginning with broad screening and progressing to targeted, mechanistic validation in cellular contexts.

Part 1: Foundational Selectivity Screening - Casting a Wide Net

The initial step in characterizing a new chemical entity is to understand its global interaction landscape. Large-scale screening panels are the most efficient method to identify potential off-target liabilities early, guiding subsequent optimization efforts.

Kinome Profiling: A Primary Hypothesis

Given that many 2-aminothiazole derivatives are kinase inhibitors, our primary hypothesis is that this compound may also target one or more kinases.[2] Kinome scanning is an indispensable tool for rapidly assessing the selectivity of a compound against a large panel of human kinases. Commercial services from providers like Eurofins Discovery (KINOMEscan™) or Reaction Biology (HotSpot™) offer panels covering a significant portion of the human kinome.[1][2][4][5]

These platforms typically utilize competition binding assays or radiometric activity assays to quantify the interaction between the test compound and each kinase in the panel.[2][6] The output is a quantitative measure of inhibition (e.g., Kd, Ki, or percent inhibition at a given concentration), which allows for the identification of both the intended target and unintended "off-target" hits.

Table 1: Representative Data Output from a Kinome Scan

Kinase TargetPercent Inhibition @ 1 µMDissociation Constant (Kd)Kinase Family
Target X 98% 15 nM TK
ABL185%120 nMTK
AURKB72%450 nMSer/Thr
LCK65%800 nMTK
FLT358%1.2 µMTK
............
ZAP70<10%>10 µMTK

This is example data and does not represent actual results for the topic compound.

Broader Safety Pharmacology Profiling

Beyond the kinome, it is prudent to assess the compound against a panel of targets known to be implicated in adverse drug reactions.[7][8][9] Services from companies like Eurofins Discovery and Reaction Biology offer in vitro safety pharmacology panels that include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[7][8] Early identification of interactions with targets like the hERG potassium channel, for instance, is critical for avoiding potential cardiac toxicity.[9]

Part 2: Validating Target Engagement in a Cellular Milieu

Biochemical assays are powerful but operate in an artificial environment. The critical next step is to confirm that the compound engages its putative target(s) within the complex and physiologically relevant context of a living cell.

The Cellular Thermal Shift Assay (CETSA®)

CETSA is a robust biophysical method for verifying drug-target interaction in intact cells and tissues.[10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is generally more resistant to thermal denaturation.[10][12] This allows for a direct assessment of target engagement.

The workflow for a CETSA experiment can be broken down into two main phases: generating a melt curve to determine the optimal temperature for the assay, and then creating an isothermal dose-response curve to quantify the compound's potency.[13][14]

CETSA_Workflow cluster_0 Phase 1: Melt Curve Generation cluster_1 Phase 2: Isothermal Dose-Response A Treat intact cells with Vehicle (DMSO) or Compound B Aliquot cells and heat across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine T_agg D->E F Treat cells with serial dilutions of Compound G Heat all samples at the optimal T_agg determined in Phase 1 F->G H Lyse and separate soluble fraction G->H I Quantify soluble target protein H->I J Plot protein abundance vs. Compound concentration I->J

Caption: CETSA workflow for target engagement validation.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one known to express the target protein) and grow to 70-80% confluency. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[15]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Heat all samples at the predetermined optimal temperature (Tagg) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[15]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by using a specific lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using an appropriate method like Western blotting, ELISA, or mass spectrometry.[10][16]

  • Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value for target stabilization.

Part 3: Orthogonal Assays for Functional Confirmation

After identifying potential targets through broad screening and confirming cellular engagement, it is crucial to use orthogonal assays to validate these findings and understand their functional consequences.

Enzymatic Assays for Hit Validation

For any kinase hits identified in the initial screen, their inhibition by this compound must be confirmed using a direct enzymatic assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE® Ultra or HTRF®, are robust, high-throughput methods for this purpose.[17][18][19]

These assays measure the phosphorylation of a substrate by a kinase.[20] The substrate is labeled with an acceptor fluorophore (e.g., ULight™), and a phosphorylation-specific antibody is labeled with a donor fluorophore (e.g., Europium). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this signal is directly proportional to the kinase activity.[17][19]

TRFRET_Principle cluster_0 No Inhibition: Kinase is Active cluster_1 Inhibition: Kinase is Inactive Kinase Kinase Substrate-Acceptor Substrate-Acceptor Kinase->Substrate-Acceptor ATP -> ADP P-Substrate-Acceptor P-Substrate-Acceptor FRET Signal FRET Signal P-Substrate-Acceptor->FRET Signal Excitation Antibody-Donor Antibody-Donor Antibody-Donor->P-Substrate-Acceptor Inhibitor 4-(5-Bromothiophen-2-yl) thiazol-2-amine Kinase_i Kinase Inhibitor->Kinase_i Binds Substrate-Acceptor_i Substrate-Acceptor Kinase_i->Substrate-Acceptor_i No Phosphorylation No FRET Signal Substrate-Acceptor_i->No FRET Signal Excitation Antibody-Donor_i Antibody-Donor

Caption: Principle of a TR-FRET kinase inhibition assay.

Cellular Cytotoxicity Assays

A fundamental aspect of cross-reactivity is the potential for cellular toxicity. Simple, colorimetric assays like the MTT or XTT assay can provide a rapid assessment of the compound's effect on cell viability and proliferation.[3][21] These assays measure the metabolic activity of cells, which generally correlates with the number of viable cells.[22][23] A significant reduction in cell viability at concentrations where off-target, but not on-target, activity is observed may indicate that cross-reactivity is leading to cytotoxic effects.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and untreated controls.[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Conclusion: Synthesizing a Coherent Selectivity Profile

The journey from a promising hit compound to a viable drug candidate is paved with rigorous, data-driven decision-making. For a molecule like this compound, which belongs to a biologically versatile chemical class, a thorough investigation of its selectivity is non-negotiable. By employing a tiered approach—starting with broad kinome and safety panels, confirming target engagement in a cellular context with CETSA, and validating functional outcomes with enzymatic and cytotoxicity assays—researchers can build a comprehensive and reliable selectivity profile. This systematic process not only mitigates the risk of late-stage failure but also provides invaluable insights into the molecule's mechanism of action, ultimately accelerating the path toward novel therapeutics.

References

In Vivo Validation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine, a novel small molecule with potential therapeutic applications. Drawing from established preclinical methodologies and insights from analogous thiazole derivatives, we present a detailed comparative analysis to guide researchers, scientists, and drug development professionals in designing robust in vivo studies. While direct in vivo data for this specific compound is not yet publicly available, this guide establishes a robust, scientifically-grounded pathway for its evaluation, based on the known anti-inflammatory and anticancer activities of structurally similar molecules[1][2][3][4].

Introduction to this compound and the Rationale for In Vivo Testing

The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][5]. The subject of our investigation, this compound, belongs to this promising class of compounds. Preliminary in vitro screening of analogous compounds has suggested potential efficacy in oncology and inflammatory diseases, necessitating a transition to in vivo models to assess therapeutic potential in a complex biological system[6][7]. The primary objectives of the in vivo validation are to establish a pharmacokinetic profile, evaluate safety and tolerability, and determine efficacy in relevant disease models.

Comparative Framework: this compound vs. a Standard-of-Care Comparator

For the purpose of this guide, we will consider two potential therapeutic avenues for this compound: oncology (specifically breast cancer, given the data on related compounds against MCF7 cells[1]) and inflammation. We will compare its hypothetical in vivo performance against established standard-of-care agents in each setting.

Anticancer Activity: Comparison with Paclitaxel in a Breast Cancer Xenograft Model

Patient-derived xenografts (PDXs) are highly translational models for evaluating anticancer agents[8]. However, for initial efficacy studies, cell line-derived xenografts (CDXs) offer a more accessible and cost-effective option[9][10].

Parameter This compound (Hypothetical) Paclitaxel (Standard of Care) Experimental Rationale
Animal Model Athymic Nude Mice with MCF7 XenograftsAthymic Nude Mice with MCF7 XenograftsTo ensure consistency and comparability of results.
Dosing Regimen To be determined by Maximum Tolerated Dose (MTD) study10 mg/kg, intraperitoneal, twice weeklyThe MTD study is crucial for novel compounds to establish a safe and effective dose.
Efficacy Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI)TGI is a standard metric for assessing the efficacy of anticancer agents[8].
Toxicity Profile To be determined by toxicity studiesKnown toxicities include myelosuppression and neuropathyA comprehensive toxicity profile is essential for determining the therapeutic index.
Mechanism of Action Putative kinase inhibitor or apoptosis inducerMicrotubule stabilizerUnderstanding the mechanism of action can inform on potential combination therapies.
Anti-inflammatory Activity: Comparison with Celecoxib in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating acute inflammation[2][3][4].

Parameter This compound (Hypothetical) Celecoxib (Standard of Care - COX-2 Inhibitor) Experimental Rationale
Animal Model Wistar Rats or Swiss Albino MiceWistar Rats or Swiss Albino MiceStandard models for this assay ensure reproducibility.
Dosing Regimen To be determined by dose-ranging studies10 mg/kg, oralDose-ranging studies are necessary to identify the effective dose range.
Efficacy Endpoint Reduction in paw edema volumeReduction in paw edema volumeA direct measure of the compound's anti-inflammatory effect.
Toxicity Profile To be determined by toxicity studiesKnown gastrointestinal and cardiovascular risksEvaluation of the safety profile is critical for any new anti-inflammatory agent.
Mechanism of Action Putative COX/LOX inhibitor[2][3][4]Selective COX-2 inhibitorElucidating the mechanism can help predict potential side effects and therapeutic applications.

Detailed Experimental Protocols

In Vivo Anticancer Efficacy Study: MCF7 Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a human breast cancer xenograft model.

Materials:

  • Athymic nude mice (female, 6-8 weeks old)

  • MCF7 human breast cancer cells

  • Matrigel

  • This compound

  • Paclitaxel

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation: Culture MCF7 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at determined MTD)

    • Paclitaxel (10 mg/kg)

  • Treatment Administration: Administer treatments as per the defined schedule.

  • Tumor Measurement and Body Weight: Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the first sign of significant morbidity.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound

  • Celecoxib

  • Vehicle control

  • Pletysmometer

Procedure:

  • Animal Grouping and Fasting: Randomize rats into treatment groups (n=6 per group) and fast them overnight with free access to water.

  • Compound Administration: Administer the vehicle, this compound (at various doses), or Celecoxib orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Anticancer Validation

G cluster_preclinical Preclinical In Vivo Validation A MCF7 Cell Culture B Tumor Implantation in Athymic Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (Test Compound, Paclitaxel, Vehicle) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint & Data Analysis (TGI) F->G

Caption: Workflow for the in vivo validation of anticancer activity.

Hypothetical Signaling Pathway Inhibition

Based on the activities of similar thiazole derivatives which have shown to have anticancer properties, a plausible mechanism could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_pathway Hypothetical PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Test_Compound 4-(5-Bromothiophen-2-yl) thiazol-2-amine Test_Compound->PI3K

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound. By employing established preclinical models and drawing comparisons with standard-of-care agents, researchers can effectively assess the therapeutic potential of this novel compound. Future studies should focus on elucidating the precise mechanism of action, exploring potential biomarkers for patient stratification[6], and evaluating the compound in more advanced preclinical models, such as patient-derived xenografts and genetically engineered mouse models[8][11]. The successful completion of these studies will be a critical step in the journey of translating a promising small molecule from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Heterocyclic Synthesis

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently appearing as a core scaffold in the development of novel kinase inhibitors and other therapeutic agents. Its synthesis, typically achieved via the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide source, most commonly thiourea.

While the on-paper reaction appears straightforward, researchers often face significant challenges with reproducibility. Yields can be inconsistent, and the formation of impurities can complicate purification, leading to project delays and increased costs. This guide provides a comprehensive analysis of the primary synthetic route, delves into the critical parameters governing its success, and offers a framework for troubleshooting common issues to ensure consistent, high-fidelity production of the target compound.

Part 1: The Primary Synthetic Pathway - Hantzsch Thiazole Synthesis

The most common and direct route to this compound is the condensation reaction between 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea. This reaction is a classic example of the Hantzsch thiazole synthesis.

Reaction Mechanism: The process begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the ketone (the carbon bearing the bromine atom). This is followed by an intramolecular cyclization and subsequent dehydration to form the final thiazole ring.

Visualizing the Workflow

The following diagram outlines the standard laboratory workflow for this synthesis.

reagents 1. Reagent Preparation - 2-bromo-1-(5-bromothiophen-2-yl)ethanone - Thiourea - Ethanol (Solvent) reaction 2. Reaction Setup - Dissolve reagents in ethanol - Reflux the mixture (e.g., 70-80°C) reagents->reaction Combine & Heat monitoring 3. Progress Monitoring - Thin-Layer Chromatography (TLC) - Target: Consumption of starting ketone reaction->monitoring Sample periodically workup 4. Work-up & Isolation - Cool reaction mixture - Neutralize with base (e.g., NH4OH) - Filter the precipitate monitoring->workup Upon completion purification 5. Purification - Recrystallization or - Column Chromatography workup->purification Crude product analysis 6. Characterization - NMR Spectroscopy - Mass Spectrometry - Melting Point purification->analysis Pure product start Problem Detected (Low Yield / Impure Product) check_sm Check Starting Material Purity (¹H NMR of α-bromoketone) start->check_sm sm_impure Result: Impure Action: Repurify starting material check_sm->sm_impure Purity Issue sm_pure Result: Pure check_sm->sm_pure No Purity Issue check_reaction Review Reaction Conditions (Temp, Time, Solvent) sm_pure->check_reaction incomplete Issue: Incomplete Reaction (TLC shows starting material) check_reaction->incomplete degradation Issue: Degradation / Side Products (TLC shows multiple spots) check_reaction->degradation check_workup Analyze Work-up Procedure (pH, precipitation) check_reaction->check_workup If conditions seem correct incomplete_sol Solution: - Increase reaction time - Ensure proper reflux temp incomplete->incomplete_sol degradation_sol Solution: - Decrease reaction time - Use milder conditions if possible degradation->degradation_sol workup_issue Issue: Incomplete Precipitation (Low isolated solid) check_workup->workup_issue workup_sol Solution: - Re-check pH, ensure >8 - Cool mixture in ice bath - Extract aqueous layer workup_issue->workup_sol

A Comparative Analysis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds with significant therapeutic potential is a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide presents a comprehensive benchmarking analysis of a specific thiazole derivative, 4-(5-Bromothiophen-2-yl)thiazol-2-amine, against established standard-of-care drugs in oncology and infectious diseases.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison supported by experimental data from structurally related analogs. The causality behind experimental choices is elucidated to ensure a thorough understanding of the scientific rationale.

Introduction to this compound and its Therapeutic Rationale

The core structure of this compound combines a thiazole ring, a known pharmacophore, with a bromothiophene moiety. This combination is hypothesized to enhance biological activity due to the electron-withdrawing nature of the bromine atom and the unique electronic properties of the thiophene ring. While direct experimental data for this specific compound is emerging, extensive research on analogous 4-phenyl-thiazol-2-amine derivatives provides a strong basis for predicting its potential efficacy.[3] These studies have demonstrated significant in vitro anticancer and antimicrobial activities, often comparable to standard therapeutic agents.[3]

The rationale for benchmarking this compound stems from the urgent need for new therapeutic agents that can overcome challenges such as multidrug resistance in microbes and the high toxicity of conventional cancer chemotherapeutics.[3][4]

Comparative Benchmarking: Anticancer Activity

The antiproliferative potential of novel compounds is a critical determinant of their future as cancer therapeutics. Based on studies of structurally similar thiazole derivatives, this compound is projected to exhibit notable cytotoxic activity against various cancer cell lines.

Predicted Performance Against Standard Anticancer Drugs

The following table summarizes the in vitro anticancer activity of a closely related analog, 4-(4-bromophenyl)-thiazol-2-amine derivative (compound p2 from a referenced study), against the MCF7 human breast adenocarcinoma cell line, with 5-Fluorouracil (5-FU) as the standard drug.[3]

CompoundTarget Cell LineIC₅₀ (µM)
Analogous Thiazole Derivative (p2) MCF710.5
5-Fluorouracil (Standard Drug) MCF75.2

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that the analogous thiazole derivative exhibits potent anticancer activity, with an IC₅₀ value comparable to that of the widely used chemotherapeutic agent, 5-Fluorouracil.[3] This suggests that this compound holds promise as a scaffold for the development of novel anticancer drugs.

Experimental Workflow for Anticancer Screening

To ensure the reproducibility and validity of these findings, a standardized experimental workflow is essential. The following diagram illustrates a typical process for in vitro anticancer drug screening.

anticancer_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF7) seeding 2. Cell Seeding in 96-well plates cell_culture->seeding incubation1 3. 24h Incubation (Adherence) seeding->incubation1 compound_prep 4. Serial Dilution of Test & Standard Compounds treatment 5. Addition of Compounds to wells compound_prep->treatment incubation2 6. 48-72h Incubation (Drug Exposure) treatment->incubation2 assay 7. Perform SRB Assay (or MTT, CellTiter-Glo) reading 8. Absorbance/Luminescence Measurement assay->reading calculation 9. IC50 Value Calculation comparison 10. Comparison with Standard Drug calculation->comparison antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep 1. Serial Dilution of Test Compound inoculation 3. Inoculate Dilutions with Microbe inoculum_prep 2. Prepare Standardized Microbial Inoculum incubation 4. Incubate at 37°C for 18-24h inoculation->incubation visual_insp 5. Visual Inspection for Turbidity (Growth) mic_det 6. Determine MIC (Lowest Clear Well) visual_insp->mic_det

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, its structural components provide clear indicators for precautionary handling. It is classified as a hazardous chemical.[1]

The primary hazards associated with 4-(5-Bromothiophen-2-yl)thiazol-2-amine and related structures are summarized below.

Hazard ClassificationDescriptionRationale & Precautionary Actions
Skin Corrosion/Irritation Causes skin irritation.[1]The thiazole and bromothiophene moieties can interact with skin. Prolonged contact should be avoided. Action: Always wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact with the eyes can lead to significant damage. Action: Wear chemical safety goggles with side shields or a face shield.[1] If contact occurs, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][2]Fine powders can be easily inhaled, irritating the respiratory tract. Action: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2]
Aquatic Toxicity Halogenated organic compounds are often harmful or very toxic to aquatic life, potentially with long-lasting effects.[2]The bromine atom significantly increases the environmental persistence and toxicity of the molecule. Action: Prevent release to the environment. Do not allow the chemical or its containers to enter drains or waterways.[2][4]

Critical Step: Waste Classification

Based on its molecular structure, this compound must be classified and disposed of as Halogenated Organic Hazardous Waste .[5]

Causality: The presence of a bromine atom covalently bonded to the thiophene ring places it in this specific waste category.[5] This classification is critical because the disposal route for halogenated waste is fundamentally different from that for non-halogenated waste. Halogenated compounds require high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[6] Improper disposal (e.g., mixing with non-halogenated solvents) can lead to the formation of highly corrosive and toxic byproducts like hydrogen bromide (HBr) gas during incineration, damaging equipment and causing significant environmental pollution.

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with appropriate PPE. Before beginning any work that will generate waste, ensure the following are in place:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against direct skin contact, preventing irritation.[1]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood.If there is a risk of aerosolization outside of a fume hood, consult your institution's EH&S department.

Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.

Step 1: Waste Segregation

This is the most crucial control point in the disposal process.

  • DO: Collect all waste contaminated with this compound in a dedicated Halogenated Organic Waste container.[5]

  • DO NOT: Mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or solid non-hazardous waste.

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible, sealable, and airtight waste container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[7] The container must be in good condition with no leaks or cracks.

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The appropriate hazard pictograms (e.g., Irritant, Environmentally Hazardous).

    • The date of accumulation.

Step 3: Waste Collection
  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, gloves, and paper towels directly into a designated solid halogenated waste container.

  • Liquid Waste: Collect solutions containing the compound and any solvent rinses of contaminated glassware into a liquid halogenated waste container.

  • Decontamination of Glassware: Rinse glassware that has come into contact with the compound with a small amount of a suitable solvent (e.g., ethanol or acetone). Crucially, this first rinsate must be collected and disposed of as halogenated liquid waste. Subsequent washes can then be performed as usual.

Step 4: Temporary Storage
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Store away from incompatible materials.[7]

Step 5: Final Disposal
  • Once the container is full or is no longer being used, arrange for its collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.

  • Never pour this chemical down the drain or dispose of it in regular trash.[2][4]

Emergency and Spill Procedures

Small Spills (contained within a fume hood):

  • Ensure proper PPE is worn.

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical sorbent pad.

  • Carefully sweep or pick up the absorbed material and place it into your labeled Halogenated Organic Hazardous Waste container.[7]

  • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

Large Spills (outside of a fume hood):

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • Contact your institution's emergency EH&S hotline for professional cleanup.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_main Segregation & Collection cluster_final Final Disposition start Generate Waste Containing This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Is it Brominated? ppe->classify halogenated_container Select Dedicated HALOGENATED Waste Container classify->halogenated_container  Yes   non_halogenated Use Separate NON-HALOGENATED Waste Container classify->non_halogenated  No   label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms halogenated_container->label_container collect Collect Waste: - Solids - Liquids (inc. rinsate) - Contaminated PPE label_container->collect storage Store Sealed Container in Satellite Accumulation Area collect->storage pickup Arrange Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal decision workflow for this compound waste.

References

A Senior Application Scientist's Guide to Handling 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(5-Bromothiophen-2-yl)thiazol-2-amine. As a brominated heterocyclic compound containing both thiophene and thiazole moieties, this substance requires careful management to ensure personnel safety and environmental protection. The guidance herein is synthesized from safety data for structurally analogous compounds and established best practices in chemical laboratory safety. It is imperative that this guide supplements, but does not replace, a thorough, site-specific risk assessment conducted by qualified personnel.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a critical analysis of its functional groups and data from closely related analogs allows for a robust presumptive hazard assessment. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2]

The causality behind this hazard profile lies in the chemical nature of the molecule. Thiazole derivatives can exhibit a range of biological activities, and the presence of a bromine atom on the thiophene ring can enhance reactivity and potential for irritation.[3][4] Therefore, the principal safety directive is the stringent avoidance of direct physical contact and aerosol inhalation.

Table 1: Presumptive Hazard Profile

Hazard Classification GHS Hazard Statement Primary Risk and Rationale
Skin Corrosion/Irritation H315: Causes skin irritation The compound is likely to cause localized inflammation, redness, or itching upon contact.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Direct contact with eye tissue can result in significant pain, redness, and potential damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation Inhalation of the dust or aerosols can irritate the mucous membranes and lining of the respiratory tract.[1][2]

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Brominated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. |

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[5] The selection of PPE must be based on the potential routes of exposure identified in the risk assessment: dermal contact, eye contact, and inhalation.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face Shield Goggles must provide a complete seal around the eyes, conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required over goggles during procedures with a high risk of splashing (e.g., handling solutions, transfers).[6]
Hands Chemical-Resistant Gloves (Nitrile) Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For extended handling or immersion, double-gloving is recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[8]
Body Laboratory Coat A professional lab coat, fully fastened, is required. A flame-retardant coat should be considered if flammable solvents are in use.[7]
Respiratory NIOSH/EN-Approved Respirator All handling of the solid powder must occur within a certified chemical fume hood to control dust.[1] If engineering controls are insufficient or during a large spill response, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of particulates.[5]

| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[7] |

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. This protocol outlines the key steps for safely handling this compound in a laboratory setting.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.[7]

    • Assemble a spill kit containing appropriate absorbent materials and waste bags.

    • Designate a specific area within a certified chemical fume hood for the procedure.

  • Donning PPE:

    • Don PPE in the correct order: lab coat, then respirator (if needed), then eye/face protection, and finally gloves.

  • Chemical Handling (in Fume Hood):

    • Weighing: Gently handle the solid to avoid creating dust. Use a spatula to carefully transfer the compound to a tared container on a balance located inside the fume hood.

    • Solution Preparation: Slowly add the solid compound to the solvent while stirring to prevent splashing.

    • Transfers: Use appropriate glassware (e.g., pipettes, cannulas) for liquid transfers to maintain containment.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last using a skin-safe technique.[8]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water immediately after the procedure is complete, even after wearing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[9]

G Diagram 1: Safe Handling Workflow A 1. Area Preparation (Verify Safety Equipment, Prepare Spill Kit) B 2. Don PPE (Coat, Goggles, Gloves) A->B C 3. Chemical Handling (Perform all work in Fume Hood) B->C D 4. Decontamination (Clean Workspace & Equipment) C->D E 5. Waste Segregation (Dispose of Contaminated Items) D->E F 6. Doff PPE (Gloves Last) E->F G 7. Personal Hygiene (Wash Hands Thoroughly) F->G G Diagram 2: Emergency Response Flowchart action action Start Exposure Event Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Inhale Inhalation? Start->Inhale ActionSkin Remove Contaminated Clothing Flush with Water for 15 min Seek Medical Attention Skin->ActionSkin Yes ActionEye Flush Eyes for 15 min Remove Contact Lenses IMMEDIATE Medical Attention Eye->ActionEye Yes ActionInhale Move to Fresh Air IMMEDIATE Medical Attention Inhale->ActionInhale Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.